Isoliquiritin
Description
This compound has been reported in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available.
Properties
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWXJFQOCHMPCK-LXGDFETPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317746 | |
| Record name | Isoliquiritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5041-81-6, 7014-39-3 | |
| Record name | Isoliquiritin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5041-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoliquiritin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neoisoliquiritin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007014393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoliquiritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOLIQUIRITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y348H1V4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Activity of Isoliquiritin from Licorice Root: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoliquiritin (ISL) is a prominent flavonoid glycoside found in the root of the licorice plant (Glycyrrhiza species), a medicinal herb with a long history in traditional Chinese medicine.[1][2] Structurally, it is the 4'-O-glucoside of isoliquiritigenin. Emerging as a key bioactive compound, this compound has garnered significant scientific interest for its diverse and potent pharmacological activities.[3][4] Extensive research has demonstrated its therapeutic potential, stemming from its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[3][5][6] This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its molecular mechanisms, relevant signaling pathways, and quantitative data from key experimental studies. Detailed experimental protocols are also provided to facilitate further research and development.
Core Biological Activities and Mechanisms
This compound exerts its effects by modulating a variety of cellular signaling pathways. Its primary activities are interconnected, often involving the mitigation of oxidative stress and inflammation, which are underlying factors in numerous chronic diseases.[3]
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.[1][2] Its mechanisms primarily involve the inhibition of pro-inflammatory mediators and the activation of cellular defense systems.
Key Mechanisms:
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] this compound has been shown to inhibit the activation of NF-κB.[1][8] This action prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-1β, IL-6, iNOS, and COX-2.[7][8][9]
-
Activation of the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense against oxidative stress.[10] this compound activates the Nrf2 signaling pathway, leading to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][8][11]
-
Suppression of MAPK and NLRP3 Pathways: this compound can restrain the mitogen-activated protein kinase (MAPK) pathway and suppress the NOD-like receptor protein 3 (NLRP3) inflammasome, both of which are crucial in orchestrating inflammatory responses.[1][2]
Anti-Cancer Activity
This compound exhibits tumor-suppressive effects across various cancer types by modulating cell viability, proliferation, apoptosis, and angiogenesis.[5][12]
Key Mechanisms:
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells. In non-small cell lung cancer cells (A549), it upregulates the expression of tumor suppressor proteins p53 and p21.[13] This leads to an increased Bax/Bcl-2 ratio, activating the intrinsic apoptotic pathway involving caspases.[13]
-
Cell Cycle Arrest: The compound can halt the cell cycle, preventing cancer cell proliferation. For instance, it has been shown to induce G2/M phase arrest in A549 cells.[13]
-
Inhibition of Angiogenesis: this compound can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.[14][15] It achieves this by targeting the VEGF/VEGFR-2 signaling pathway, reducing VEGF expression in cancer cells and blocking VEGFR-2 kinase activity in endothelial cells.[15]
-
Suppression of Signaling Pathways: It inhibits key pro-survival pathways like PI3K/AKT/mTOR and JAK/STAT3, which are often dysregulated in cancer.[16][17]
Table 1: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
|---|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer | MTT Assay | Not specified, but induced apoptosis | [13] |
| T24 | Bladder Cancer | Not specified | Not specified, but induced apoptosis | [5] |
| U87 | Human Glioma | Not specified | Not specified, but induced apoptosis | [5] |
| MKN28 | Gastric Cancer | Not specified | Not specified, but inhibited proliferation | [5] |
| C4-2, LNCaP | Prostate Cancer | MTT Assay | Selectively inhibited proliferation | [16][18] |
| HeLa | Cervical Cancer | Not specified | Inhibited growth, increased ROS | [18] |
| RAW 264.7 | Macrophage | MTT Assay | ~262.8 µM |[19] |
Note: Specific IC50 values are often study-dependent. The data presented indicates demonstrated activity.
Neuroprotective Activity
This compound exhibits significant neuroprotective potential, offering protection against oxidative stress, neuroinflammation, and excitotoxicity, which are implicated in neurodegenerative diseases.[11][20][21][22]
Key Mechanisms:
-
Antioxidant Defense: It protects neuronal cells by scavenging reactive oxygen species (ROS) and enhancing the activities of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[18][20] This action is largely mediated through the activation of the Nrf2 pathway.[11]
-
Mitochondrial Protection: this compound helps maintain mitochondrial membrane potential and function, preventing the release of pro-apoptotic factors and preserving cellular ATP levels, which is critical for neuronal survival.[20][21][22]
-
Anti-Neuroinflammatory Effects: By inhibiting pathways like NF-κB and the NLRP3 inflammasome, this compound reduces the production of pro-inflammatory cytokines in the brain, mitigating neuroinflammation.[11][21]
-
Protection Against Excitotoxicity: It protects primary cortical neurons from glutamate-induced cell death by preventing excessive intracellular calcium ([Ca2+]i) influx and subsequent mitochondrial dysfunction.[22] Studies show protective effects at concentrations between 0.5–5 µM.[22]
Antioxidant Activity
The antioxidant capacity of this compound is a cornerstone of its other biological effects.[18][20] It acts as both a direct free radical scavenger and an indirect antioxidant by upregulating cellular defense mechanisms.
Key Mechanisms:
-
Direct Radical Scavenging: this compound can directly neutralize harmful free radicals, including superoxide anions and hydroxyl radicals.[18]
-
Upregulation of Antioxidant Enzymes: As mentioned, its most significant antioxidant effect comes from the activation of the Nrf2 pathway, which boosts the production of a wide array of antioxidant and detoxification enzymes.[8][18][20]
Key Experimental Methodologies
The investigation of this compound's biological activities employs a range of standard cell and molecular biology techniques. Detailed protocols for the most common assays are provided below.
Cell Viability Assay (Resazurin Method)
This assay measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin (blue) to the highly fluorescent resorufin (pink) by viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., A549, SH-SY5Y) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS). Add 10-20 µL of this solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert the resazurin.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.[23][24]
Western Blot Analysis
This technique is used to detect and quantify specific proteins (e.g., p-Akt, NF-κB p65, Caspase-3) in cell or tissue lysates, providing insight into signaling pathway modulation.
Protocol:
-
Sample Preparation: Culture and treat cells with this compound as described above. After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[25][26]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[26]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[26]
-
Detection: After further washes in TBST, add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion and Future Directions
This compound, a bioactive flavonoid from licorice root, demonstrates a remarkable spectrum of pharmacological activities, including potent anti-inflammatory, anti-cancer, neuroprotective, and antioxidant effects. Its therapeutic potential is underscored by its ability to modulate multiple critical signaling pathways, such as NF-κB, Nrf2, and PI3K/Akt. The data summarized herein provides a strong foundation for its consideration as a lead compound in drug development.
However, challenges remain. The clinical application of this compound may be limited by its low bioavailability and poor water solubility.[10][12] Future research should focus on developing novel formulations, such as nanoparticles or liposomes, to enhance its delivery and efficacy.[10][12] Furthermore, while preclinical evidence is strong, more rigorous clinical trials are necessary to validate its therapeutic benefits and establish its safety profile in humans for the treatment of inflammation-associated diseases, cancers, and neurodegenerative disorders.[2][3][27]
References
- 1. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 2. Isoliquiritigenin, a potential therapeutic agent for treatment of inflammation-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deanfrancispress.com [deanfrancispress.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity of Isoliquiritigenin: biological effects and molecular mechanisms [jcps.bjmu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Renoprotective Effects Of this compound Against Cationic Bovine Serum Albumin-Induced Membranous Glomerulonephritis In Experimental Rat Model Through Its Anti-Oxidative And Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of liquiritigenin as a consequence of the inhibition of NF-κB-dependent iNOS and proinflammatory cytokines production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of isoliquiritigenin against cognitive impairment via suppression of synaptic dysfunction, neuronal injury, and neuroinflammation in rats with kainic acid-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Perspectives on the Role of Isoliquiritigenin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination of liquiritin, this compound and isoliquirigenin induce apoptotic cell death through upregulating p53 and p21 in the A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. catalysis.com.ua [catalysis.com.ua]
- 15. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The antioxidant activity and neuroprotective mechanism of isoliquiritigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ptglab.com [ptglab.com]
- 26. docs.abcam.com [docs.abcam.com]
- 27. Efficacy of Glycicumarin and Isoliquiritigenin in Suppressing Colonic Peristalsis in Both an Animal Model and a Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Properties of Isoliquiritin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antioxidant properties of isoliquiritin, a prominent flavonoid glycoside found in licorice root (Glycyrrhiza species). This compound and its aglycone form, isoliquiritigenin, are recognized for their significant antioxidant activities, which are attributed to both direct radical scavenging and indirect cellular mechanisms. This document collates quantitative data, details experimental protocols for key antioxidant assays, and visualizes the underlying molecular pathways to serve as a comprehensive resource for the scientific community.
A notable point for researchers is that much of the available quantitative antioxidant data has been generated for isoliquiritigenin, the aglycone of this compound. In many biological systems, the glycoside this compound is hydrolyzed to isoliquiritigenin, which is then responsible for the observed activity. The data presented herein is specified for the compound tested in the cited literature.
Direct Antioxidant and Radical Scavenging Activity
This compound demonstrates direct antioxidant capacity by donating hydrogen atoms or electrons to neutralize free radicals. This activity is commonly evaluated using spectrophotometric assays such as the DPPH, ABTS, and FRAP assays.
Data Presentation: Radical Scavenging and Reducing Power
The following table summarizes the 50% inhibitory concentration (IC50) values for isoliquiritigenin in common radical scavenging assays. Lower IC50 values indicate higher antioxidant potency.
| Assay | Compound Tested | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| DPPH | Isoliquiritigenin | 19.32 ± 0.03 | Ascorbic Acid | 4.97 ± 0.03 |
| ABTS | Isoliquiritigenin | 3.72 ± 0.03 | Trolox | 2.34 ± 0.07 |
| FRAP | Isoliquiritigenin | 3.10 ± 0.00 | Trolox | 0.24 ± 0.00 |
Data derived from studies on extracts where isoliquiritigenin was a major component[1]. Values serve as an approximation of potency.
Experimental Protocols
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from purple to yellow.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Methanol (spectrophotometric grade)
-
Test compound (this compound/Isoliquiritigenin) dissolved in methanol at various concentrations
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and positive control.
-
In a 96-well microplate, add 100 µL of each dilution to the wells.
-
Add 100 µL of the DPPH working solution to each well.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol to correct for sample color.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents:
-
ABTS stock solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Test compound and positive control (Trolox)
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound dilutions to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6-7 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The scavenging percentage is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm to 37°C before use.
-
Test compound and standard (FeSO₄ or Trolox)
-
-
Procedure:
-
Add 20 µL of the test compound dilutions to a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: A standard curve is generated using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as µmol Fe²⁺ equivalents or Trolox equivalents per gram/mol of the compound[2][3].
Visualization: Radical Scavenging Assay Workflow
Cellular Antioxidant Mechanisms
Beyond direct scavenging, this compound exerts antioxidant effects within cells by reducing levels of reactive oxygen species (ROS) and modulating the activity of endogenous antioxidant enzymes.
Reduction of Intracellular Reactive Oxygen Species (ROS)
This compound has been shown to decrease the levels of intracellular ROS induced by various stressors. This is often measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Experimental Protocol: Intracellular ROS Measurement
-
Principle: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Reagents:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)
-
Test compound (this compound)
-
-
Procedure:
-
Seed cells (e.g., HepG2, HaCaT) in a 96-well black, clear-bottom plate and culture until they reach desired confluency.
-
Pre-treat cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add the oxidative stress inducer to the cells (except for the negative control group).
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Kinetic readings can be taken over a period of 1-2 hours.
-
-
Analysis: The reduction in fluorescence intensity in this compound-treated cells compared to the stress-induced control indicates a decrease in intracellular ROS levels.
Modulation of Endogenous Antioxidant Enzymes
This compound can enhance the cellular defense system by increasing the activity of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).
Data Presentation: Effect on Antioxidant Enzyme Activity
The following table summarizes the observed effects of this compound/isoliquiritigenin on the activity of major antioxidant enzymes in vitro.
| Enzyme | Cell Line / Model | Treatment | Observed Effect |
| SOD | Various | Oxidative Stress + this compound | Increased Activity[4] |
| CAT | Various | Oxidative Stress + this compound | Increased Activity |
| GPx | Various | Oxidative Stress + this compound | Increased Activity[5] |
Quantitative data on the fold-increase or specific activity (U/mg protein) for pure this compound is limited and highly dependent on the experimental model and stressor used.
Experimental Protocols
-
Principle: This assay often uses a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase), which then reduce a detector compound (e.g., WST-1, NBT, cytochrome c). SOD in the sample competes for the superoxide radicals, inhibiting the reduction of the detector. The degree of inhibition is proportional to SOD activity. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of reduction by 50%[6][7].
-
Procedure (Example using WST-1):
-
Prepare cell lysates from control and this compound-treated cells. Determine the total protein concentration of each lysate.
-
In a 96-well plate, add sample lysates.
-
Add the WST-1 working solution to all wells.
-
Initiate the reaction by adding the enzyme working solution (containing xanthine oxidase).
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at ~450 nm.
-
-
Calculation: % Inhibition = [(A_blank1 - A_sample) / (A_blank1 - A_blank2)] * 100 (Where blank1 is without sample/SOD, and blank2 is a background control). Activity is calculated from a standard curve using purified SOD.
-
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
In a UV-transparent cuvette or microplate, add phosphate buffer (50 mM, pH 7.0) and the cell lysate.
-
Initiate the reaction by adding a known concentration of H₂O₂ solution (e.g., 10-30 mM).
-
Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.
-
-
Calculation: Activity (U/mg) = (ΔA240/min * Volume) / (ε * mg protein * path length) (Where ε is the molar extinction coefficient for H₂O₂, approx. 43.6 M⁻¹cm⁻¹).
-
Principle: This is an indirect, coupled assay. GPx reduces an organic hydroperoxide (e.g., tert-butyl hydroperoxide) using glutathione (GSH) as a cofactor, producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH consumption is monitored as a decrease in absorbance at 340 nm and is proportional to GPx activity[11].
-
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
In a 96-well plate, create a reaction mixture containing phosphate buffer, GSH, GR, and NADPH.
-
Add the cell lysate to the mixture.
-
Initiate the reaction by adding the hydroperoxide substrate (e.g., tert-butyl hydroperoxide or cumene hydroperoxide).
-
Immediately measure the decrease in absorbance at 340 nm over several minutes.
-
-
Calculation: The rate of change in absorbance (ΔA340/min) is used to calculate enzyme activity, expressed as nmol of NADPH oxidized per minute per mg of protein.
Visualization: Cellular Antioxidant Enzyme Assay Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variation in cellular glutathione peroxidase activity in lens epithelial cells, transgenics and knockouts does not significantly change the response to H2O2 stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Changes in the Activity and Concentration of Superoxide Dismutase Isoenzymes (Cu/Zn SOD, MnSOD) in the Blood of Healthy Subjects and Patients with Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalase activity is stimulated by H2O2 in rich culture medium and is required for H2O2 resistance and adaptation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NEW STRATEGIES FOR THE ISOLATION AND ACTIVITY DETERMINATION OF NATURALLY OCCURRING TYPE-4 GLUTATHIONE PEROXIDASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of selenium-dependent glutathione peroxidase activity enhances doxorubicin-induced apoptosis, tumour cell killing and hydroxyl radical production in human NCI/ADR-RES cancer cells despite high-level P-glycoprotein expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Effects of Isoliquiritin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoliquiritin (ISL) is a prominent flavonoid compound, specifically a chalcone glycoside, derived from the roots of licorice plants (Glycyrrhiza species), which have a long history of use in traditional medicine.[1] In recent years, this compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-tumor properties.[1][2][3] This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, focusing on its molecular mechanisms of action, supported by quantitative data from key preclinical studies. It details the experimental protocols used to elucidate these effects and visualizes the core signaling pathways involved.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory response.[1] These include the inhibition of pro-inflammatory pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), suppression of the NOD-like receptor protein 3 (NLRP3) inflammasome, and activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes.[4] In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by agents like lipopolysaccharide (LPS), IκB kinase (IKK) phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB (typically the p65/p50 dimer) into the nucleus to initiate transcription of target genes.[5][6]
This compound has been shown to potently inhibit this pathway. Studies demonstrate that ISL treatment suppresses the LPS-induced phosphorylation of IKK and IκB-α.[5][6] This action prevents the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.[5][7][8] By inhibiting NF-κB activation, ISL effectively downregulates the expression of a suite of inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][7][9]
Modulation of MAPK Signaling
The MAPK family of kinases, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[10] this compound has been shown to selectively inhibit the activation of these pathways. Specifically, it suppresses the phosphorylation of ERK1/2 and p38 MAPK in response to inflammatory stimuli.[6][7][11] However, its effect on JNK phosphorylation appears to be context-dependent, with some studies reporting no significant impact.[6][10] By dampening p38 and ERK activation, ISL further contributes to the reduction of pro-inflammatory cytokine production.[2][7]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated by pathogenic or sterile danger signals, triggers the activation of caspase-1.[12][13] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[14] this compound is a potent inhibitor of NLRP3 inflammasome activation.[12][13] Its inhibitory effect is stronger than that of parthenolide, a known NLRP3 inhibitor.[13] ISL has been shown to inhibit NLRP3-activated ASC oligomerization, a critical step in inflammasome assembly, and subsequent caspase-1 activation.[12][13] This leads to a marked reduction in IL-1β production.[15] This inhibitory action is independent of its effects on the TLR4/NF-κB priming step.[13] Furthermore, ISL can inhibit the constitutive activation of the inflammasome caused by NLRP3 gene mutations, as seen in cryopyrin-associated periodic syndrome (CAPS).[16]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Model System | Inflammatory Stimulus | Mediator/Marker | ISL Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| RAW 264.7 Macrophages | LPS (1 µg/mL) | NO Production | 4 µM | Decreased upregulated gene expression | [4] |
| RAW 264.7 Macrophages | LPS | NO Production | Dose-dependent | Potent inhibition | [6] |
| RAW 264.7 Macrophages | LPS | PGE₂ Production | Dose-dependent | Potent inhibition | [6] |
| RAW 264.7 Macrophages | LPS | TNF-α, IL-6 Release | Dose-dependent | Reduction in release and mRNA expression | [6] |
| RAW 264.7 Macrophages | LPS | iNOS, COX-2 Protein | Concentration-dependent | Reduced expression | [6] |
| MAC-T Cells | LPS | IL-6, IL-1β, TNF-α | 2.5, 5, 10 µg/mL | Significantly reduced mRNA and protein expression | [7] |
| HK-2 Tubular Cells | LPS (2 µg/mL) | p-IκB-α, p-p65 | 50 µM, 100 µM | Inhibited phosphorylation | [5] |
| BV-2 Microglial Cells | LPS | NO, Pro-inflammatory Cytokines | Not specified | Reduced production | [11] |
| THP-1 (CAPS models) | NLRP3 mutations | IL-1β Production | Dose-dependent | Significant inhibition | [16] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | Cytotoxicity (IC₅₀) | >20 µM | Moderate cytotoxicity |[4][8] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Condition | ISL Dosage | Key Findings | Reference |
|---|---|---|---|---|
| Mice | LPS-induced Acute Kidney Injury | 50 mg/kg (oral) | Ameliorated renal dysfunction; Inhibited p-IκB-α and p-p65 | [5] |
| Rats | Carrageenan-induced Paw Edema | Not specified | Inhibited edema formation | [17] |
| Mice | LPS-induced Acute Lung Injury | Not specified | Reduced inflammatory cell exudation and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in BALF | [14] |
| Mice | High-Fat Diet-induced Adipose Tissue Inflammation | Not specified | Markedly inhibited inflammation, IL-1β and caspase-1 production | [12][13] |
| Rats | C-BSA-induced Membranous Glomerulonephritis | 10 mg/kg/day | Ameliorated kidney dysfunction; Decreased expression of NF-κB p65, IKKβ, COX-2, iNOS, p38-MAPK, TNF-α, IL-1β, IL-8 |[9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cells (RAW 264.7) or bovine mammary epithelial cells (MAC-T) are commonly used.[4][7] They are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 2.5 to 100 µM) for a specified time (e.g., 1-5 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a duration ranging from 30 minutes to 24 hours, depending on the endpoint being measured.[4][5][7]
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[4]
-
Methodology:
-
Cell culture supernatant (50-100 µL) is collected after treatment.
-
An equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant in a 96-well plate.[4][8]
-
The mixture is incubated at room temperature for 10-15 minutes, protected from light.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The nitrite concentration is determined by comparison with a sodium nitrite standard curve.
-
Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.
-
Methodology:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Samples (supernatants or standards) are added to the wells and incubated.
-
After washing, a detection antibody, also specific for the cytokine and typically biotinylated, is added.
-
A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
The reaction is stopped, and the absorbance is measured. The concentration is calculated from a standard curve.[7]
-
Western Blotting
-
Principle: This technique is used to detect and quantify specific proteins in a sample, including the phosphorylated (activated) forms of signaling proteins.
-
Methodology:
-
Cells are lysed, and total protein is extracted. Protein concentration is determined using an assay like the BCA assay.
-
Equal amounts of protein are separated by size via SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., p-p65, IκBα, p-p38, total p38).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody that binds to the primary antibody.
-
An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is detected on X-ray film or with a digital imager. Band intensity is quantified using densitometry software.[5][7]
-
Visualizing NF-κB Translocation (Immunofluorescence)
-
Principle: This microscopy technique uses fluorescently labeled antibodies to visualize the subcellular location of a target protein.
-
Methodology:
-
Cells are grown on coverslips and subjected to the desired treatments.
-
Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).
-
After blocking, cells are incubated with a primary antibody against the NF-κB p65 subunit.
-
Following washes, a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) is applied.
-
Nuclei are counterstained with a DNA-binding dye like DAPI (blue fluorescence).
-
Coverslips are mounted on slides, and images are captured using a fluorescence microscope to observe the localization of p65 (green fluorescence) relative to the nucleus.[7][8]
-
Conclusion
This compound demonstrates significant anti-inflammatory activity through a multi-targeted mechanism. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways while also suppressing NLRP3 inflammasome activation positions it as a potent modulator of the inflammatory response.[1] The comprehensive in vitro and in vivo data highlight its efficacy in reducing the production of a wide array of pro-inflammatory mediators. These findings underscore the therapeutic potential of this compound as a drug candidate for treating a variety of inflammation-associated diseases.[1][3] However, for clinical translation, further investigations into its pharmacokinetics, bioavailability, and long-term safety profile are essential.[1]
References
- 1. Isoliquiritigenin, a potential therapeutic agent for treatment of inflammation-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 4. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoliquiritigenin attenuates LPS-induced AKI by suppression of inflammation involving NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoliquiritigenin isolated from the roots of Glycyrrhiza uralensis inhibits LPS-induced iNOS and COX-2 expression via the attenuation of NF-kappaB in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Renoprotective Effects Of this compound Against Cationic Bovine Serum Albumin-Induced Membranous Glomerulonephritis In Experimental Rat Model Through Its Anti-Oxidative And Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Licorice isoliquiritigenin dampens angiogenic activity via inhibition of MAPK-responsive signaling pathways leading to induction of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoliquiritigenin Reduces LPS-Induced Inflammation by Preventing Mitochondrial Fission in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoliquiritigenin is a potent inhibitor of NLRP3 inflammasome activation and diet-induced adipose tissue inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Isoliquiritigenin inhibits NLRP3 inflammasome activation with CAPS mutations by suppressing caspase-1 activation and mutated NLRP3 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory effects of liquiritigenin as a consequence of the inhibition of NF-κB-dependent iNOS and proinflammatory cytokines production - PMC [pmc.ncbi.nlm.nih.gov]
Isoliquiritigenin: A Technical Whitepaper on its Neuroprotective Mechanisms and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isoliquiritigenin (ISL), a chalcone flavonoid derived from the root of Glycyrrhiza uralensis (licorice), has emerged as a promising natural compound with significant neuroprotective properties.[1] Preclinical research has consistently demonstrated its efficacy in various models of neurological disorders, including traumatic brain injury, ischemic stroke, Alzheimer's disease, and Parkinson's disease.[2][3][4][5] The therapeutic potential of ISL stems from its multifaceted mechanism of action, primarily centered on potent anti-inflammatory, antioxidant, and anti-apoptotic activities.[6] This document provides a comprehensive technical overview of the neuroprotective effects of isoliquiritigenin, detailing its modulation of key signaling pathways, summarizing quantitative data from pivotal preclinical studies, and outlining common experimental protocols.
Core Neuroprotective Mechanisms
Isoliquiritigenin exerts its neuroprotective effects through three primary, interconnected mechanisms: mitigating oxidative stress, suppressing neuroinflammation, and inhibiting apoptosis.
-
Antioxidant Activity: Oxidative stress is a critical factor in the pathogenesis of neurodegenerative diseases.[7] ISL effectively counteracts oxidative damage by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[8][9] Activation of Nrf2 leads to the upregulation of numerous antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px), thereby reducing levels of reactive oxygen species (ROS) and protecting neurons from oxidative damage.[4][7][8][10]
-
Anti-inflammatory Activity: Neuroinflammation, often mediated by activated microglia, contributes significantly to neuronal damage in acute injuries and chronic diseases.[10][11] ISL demonstrates potent anti-inflammatory effects by inhibiting the activation of microglia and suppressing the production of pro-inflammatory mediators.[11][12] This is achieved primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[12][13][14] Consequently, ISL reduces the expression and release of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][10][12][15]
-
Anti-apoptotic Activity: Neuronal cell death, or apoptosis, is a final common pathway in many neurological disorders. ISL confers neuroprotection by directly modulating the apoptotic cascade. It has been shown to regulate the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins by increasing the expression of anti-apoptotic members like Bcl-2 and decreasing the expression of pro-apoptotic members like Bcl-2-associated X protein (Bax).[1] This action stabilizes the mitochondrial membrane, prevents the release of cytochrome c, and ultimately inhibits the activation of executioner caspases, such as caspase-3, thereby preventing programmed cell death.[1][5]
Modulation of Key Signaling Pathways
The neuroprotective effects of ISL are orchestrated through its influence on several critical intracellular signaling cascades.
Nrf2/ARE Signaling Pathway
ISL is a potent activator of the Nrf2/Antioxidant Response Element (ARE) pathway.[8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). ISL is thought to promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[8] In the nucleus, it binds to the ARE, driving the transcription of a suite of antioxidant genes that protect the cell from oxidative stress.[8][9]
NF-κB Signaling Pathway
ISL effectively suppresses neuroinflammation by inhibiting the NF-κB pathway.[14][16] In response to inflammatory stimuli like lipopolysaccharide (LPS) or amyloid-β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[15] This frees the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. ISL has been shown to prevent the phosphorylation of IκBα and IKK, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.[14][15]
References
- 1. Isoliquiritigenin Attenuates Neuroinflammation in Traumatic Brain Injury in Young Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoliquiritigenin attenuates neuroinflammation in mice model of Parkinson's disease by promoting Nrf2/NQO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Isoliquiritin exert protective effect on telencephalon infarction injury by regulating multi-pathways in zebrafish model of ischemic stroke - Nanjing Tech University [pure.njtech.edu.cn:443]
- 5. Isoliquiritigenin Provides Protection and Attenuates Oxidative Stress-Induced Injuries via the Nrf2-ARE Signaling Pathway After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Isoliquiritigenin attenuates lipopolysaccharide-induced cognitive impairment through antioxidant and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications [ouci.dntb.gov.ua]
- 10. Isoliquiritigenin attenuates neuroinflammation in mice model of Parkinson’s disease by promoting Nrf2/NQO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Isoliquiritigenin Confers Neuroprotection and Alleviates Amyloid-β42-Induced Neuroinflammation in Microglia by Regulating the Nrf2/NF-κB Signaling [frontiersin.org]
- 12. Isoliquiritigenin inhibits microglia-mediated neuroinflammation in models of Parkinson's disease via JNK/AKT/NFκB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The licorice flavonoid isoliquiritigenin attenuates Mycobacterium tuberculosis-induced inflammation through Notch1/NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoliquiritigenin isolated from the roots of Glycyrrhiza uralensis inhibits LPS-induced iNOS and COX-2 expression via the attenuation of NF-kappaB in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Isoliquiritin: A Technical Guide to Its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isoliquiritin
This compound (ISL) is a prominent flavonoid, specifically a chalcone glycoside, primarily found in the roots and rhizomes of licorice plants (Glycyrrhiza species), including Glycyrrhiza uralensis, Glycyrrhiza glabra, and Glycyrrhiza inflata.[1][2][3] As an active polyphenolic compound, this compound has garnered significant attention within the scientific community for its diverse pharmacological activities.[2][3][4] These properties, which include anti-inflammatory, antioxidant, and anti-cancer effects, position this compound as a compound of high interest for therapeutic applications.[1][5][6] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols, and an exploration of its interaction with key cellular signaling pathways.
Chemical Structure and Properties:
-
Molecular Formula: C21H22O9[7]
-
Molecular Weight: 418.4 g/mol [7]
-
Classification: Chalcone, beta-D-glucoside, resorcinol member[7]
Discovery and Natural Occurrence
This compound is a naturally occurring plant metabolite.[7] Its discovery is intrinsically linked to the chemical analysis of licorice root, a staple in traditional Chinese medicine for millennia.[2][3] It exists alongside other related flavonoids such as liquiritin, isoliquiritigenin, and liquiritigenin.[8][9] The concentration of this compound in its natural sources can be variable, influenced by factors like the specific plant species, geographical location, and age of the plant.[10]
Isolation and Purification Methodologies
The extraction and purification of this compound from licorice root involves a multi-step process designed to separate it from a complex mixture of other phytochemicals. Various methods have been developed and optimized to enhance yield and purity.
General Experimental Workflow
The isolation process typically follows a sequence of extraction, purification, and final crystallization. The workflow can be adapted based on the desired scale and purity of the final product.
Caption: A generalized workflow for the extraction and purification of this compound.
Detailed Experimental Protocols
Protocol 1: Ethanol Extraction with Mixed Resin Column Chromatography
This method, adapted from patent literature, outlines a procedure for obtaining high-purity this compound.[11]
-
Extraction:
-
Crush dried licorice root into a coarse powder.
-
Perform continuous countercurrent extraction using an aqueous ethanol solution.
-
Filter the resulting mixture to obtain the initial licorice extract.
-
-
Hydrolysis (Optional but recommended for increased yield):
-
Evaporate the ethanol from the extract.
-
Add 1 mol/L hydrochloric acid solution and heat for 2 hours for acidolysis.
-
Adjust the solution pH to 12 with sodium hydroxide for alkaline hydrolysis (2 hours).
-
Neutralize the pH back to 7 with 1 mol/L hydrochloric acid to yield the crude this compound extract.
-
-
Purification:
-
Prepare a chromatography column packed with a mixture of polyamide resin and macroporous resin (e.g., D101B or HPD-100) in a 1:1 mass ratio.[11]
-
Load the crude extract onto the column.
-
Elute sequentially with:
-
Deionized water (to remove highly polar impurities).
-
30-35% aqueous ethanol solution (to remove other flavonoids).
-
80% aqueous ethanol solution to elute the target this compound.
-
-
Collect the 80% ethanol fraction.
-
-
Recrystallization:
-
Evaporate the collected fraction to approximately 30% of its original volume.
-
Add an equal volume of deionized water and stir to induce crystallization at 20°C for 8 hours.
-
Remove the supernatant, and redissolve the crystals in anhydrous ethanol.
-
Repeat the evaporation and crystallization steps.
-
Filter the final crystals, wash with deionized water until no alcohol odor remains, and dry under reduced pressure at 60°C.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an efficient one-step method for separating this compound and related compounds.[9]
-
Crude Extract Preparation:
-
Extract powdered licorice root with a suitable solvent (e.g., methanol/water mixture).
-
Partition the extract with ethyl acetate and evaporate to dryness.
-
-
HSCCC Separation:
-
Two-Phase Solvent System: Prepare a solvent system of n-hexane-ethyl acetate-methanol-acetonitrile-water (e.g., in a 2:2:1:0.6:2 v/v ratio).[9]
-
Operation:
-
Fill the HSCCC column entirely with the stationary phase (the upper phase of the solvent system).
-
Rotate the apparatus at a set speed (e.g., 800-900 rpm).
-
Pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, inject the crude sample solution.
-
-
Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions based on the chromatogram peaks corresponding to this compound.
-
-
Purity Analysis:
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to confirm purity.
-
Identify the chemical structure using methods like Electrospray Ionization-Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR).[9]
-
Quantitative Data and Characterization
The efficiency of isolation protocols is determined by the yield and purity of the final product. Structural confirmation relies on spectroscopic data.
Isolation Yield and Purity
| Method | Source Material | Yield (%) | Purity (%) | Reference |
| Mixed Resin Column Chromatography | Glycyrrhiza uralensis | N/A | 97.5 - 99.1 | [11] |
| High-Speed Counter-Current Chromatography (HSCCC) | Glycyrrhiza uralensis | 0.32 | 98.3 | [9] |
| Ionic Liquids-Ultrasound Based Extraction (IL-UAE) | Licorice | 3.17 mg/g | N/A | [2] |
N/A: Data not available in the cited source.
Spectroscopic Data for Characterization
¹H-NMR (Proton Nuclear Magnetic Resonance): ¹H-NMR is crucial for the structural elucidation and quantification of this compound.
| Solvent | Frequency | Chemical Shift (δ) of Quantitative Signal | Reference |
| DMSO-d6 | 600 MHz | 8.187–8.172 ppm | [10][12] |
Mass Spectrometry (MS): ESI-MS is used to determine the molecular weight and fragmentation pattern.
| Technique | Precursor Ion | Precursor m/z | Reference |
| LC-MS (ESI) | [M-H]⁻ | 417 | [7] |
Biological Activity and Signaling Pathways
This compound exerts its biological effects by modulating multiple key cellular signaling pathways. Its anti-inflammatory and anti-cancer activities are of particular interest in drug development.
Nrf2 Signaling Pathway
This compound is a known modulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a master regulator of the cellular antioxidant response.[4][13] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of activators like this compound disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.[4]
Caption: this compound promotes Nrf2 nuclear translocation and antioxidant gene expression.
VEGF/VEGFR-2 Angiogenesis Pathway
This compound has demonstrated anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2).[14] It can inhibit the expression of VEGF in cancer cells, partly by promoting the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Furthermore, molecular docking studies suggest that this compound can directly bind to the ATP-binding site of VEGFR-2, inhibiting its kinase activity and blocking downstream signaling required for endothelial cell proliferation and migration.[14]
Caption: this compound inhibits angiogenesis by suppressing VEGF and blocking VEGFR-2.
Other Key Signaling Pathways
-
PI3K/Akt/mTOR Pathway: this compound has been shown to suppress the proliferation and metastasis of cancer cells by inhibiting this critical survival pathway.[1]
-
NF-κB Pathway: By inhibiting the nuclear translocation of NF-κB, this compound can reduce the expression of pro-inflammatory genes like TNF-α, COX-2, and iNOS.[5][15]
-
p53-Dependent Apoptosis: In non-small cell lung cancer cells, this compound, in combination with related compounds, was found to induce apoptosis by upregulating the tumor suppressor proteins p53 and p21.[8]
Conclusion
This compound stands out as a flavonoid with significant therapeutic potential, backed by a growing body of scientific evidence. The development of robust and efficient isolation protocols, from traditional chromatographic methods to modern techniques like HSCCC, has been crucial for enabling detailed pharmacological studies. Its ability to modulate multiple, interconnected signaling pathways—including those central to oxidative stress, inflammation, and cancer—makes it a compelling candidate for further investigation in drug discovery and development. Future research should focus on optimizing its bioavailability and conducting comprehensive preclinical and clinical trials to fully realize its potential as a therapeutic agent.
References
- 1. Anticancer activity of Isoliquiritigenin: biological effects and molecular mechanisms [jcps.bjmu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. deanfrancispress.com [deanfrancispress.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoliquiritigenin, a potential therapeutic agent for treatment of inflammation-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C21H22O9 | CID 5318591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Combination of liquiritin, this compound and isoliquirigenin induce apoptotic cell death through upregulating p53 and p21 in the A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One step isolation and purification of liquiritigenin and isoliquiritigenin from Glycyrrhiza uralensis Risch. using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN102285875A - Method for extracting and purifying isoliquiritigenin from liquorice - Google Patents [patents.google.com]
- 12. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway | PLOS One [journals.plos.org]
- 15. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
Isoliquiritin: A Technical Guide on its Role in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoliquiritin (ISL), a prominent flavonoid derived from the licorice root (Glycyrrhiza species), has garnered significant attention for its diverse pharmacological activities. As a bioactive chalcone, ISL modulates a multitude of cellular processes, positioning it as a compound of interest for therapeutic development. Its influence spans anti-inflammatory, antioxidant, and potent anti-cancer effects, which are orchestrated through its interaction with critical signaling pathways. This document provides a comprehensive technical overview of the molecular mechanisms governed by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to serve as a resource for the scientific and drug development community.
Core Cellular Processes and Signaling Pathways Modulated by this compound
This compound exerts its biological effects by intervening in several key signaling cascades that are fundamental to cellular homeostasis and disease pathogenesis. Its mechanisms of action primarily involve the regulation of inflammation, oxidative stress, apoptosis, and cell proliferation.
Anti-inflammatory Effects via NF-κB and MAPK Signaling
Inflammation is a critical process in many diseases, and its regulation is a key therapeutic target. This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a central regulator of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] this compound treatment has been shown to prevent the degradation of IκBα, thereby blocking the nuclear translocation of p65.[2][3] This leads to a marked reduction in the production of key inflammatory mediators.
The MAPK pathway, comprising kinases like p38, ERK, and JNK, also plays a crucial role in inflammation. ISL has been found to attenuate the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli, further contributing to its anti-inflammatory effects.[2][3]
Table 1: Quantitative Data on Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | ISL Concentration | Target | Effect | Reference |
| MAC-T | LPS (1 µg/mL) | 2.5, 5, 10 µg/mL | TNF-α, IL-1β, IL-6 mRNA | Significant decrease (P < 0.01 or P < 0.05) | [2] |
| MAC-T | LPS (1 µg/mL) | 2.5, 5, 10 µg/mL | TNF-α, IL-1β, IL-6 protein | Significant decrease (P < 0.01) | [2] |
| MAC-T | LPS (1 µg/mL) | 2.5, 5, 10 µg/mL | p-p65/p65 ratio | Dose-dependent decrease (P < 0.01) | [2] |
| MAC-T | LPS (1 µg/mL) | 5, 10 µg/mL | p-IκB/IκB ratio | Dose-dependent decrease (P < 0.01) | [2] |
| HUVEC | TNF-α (10 ng/mL) | 1, 10, 25, 50 µM | VCAM-1 Expression | Dose-dependent inhibition | [4] |
Antioxidant Activity via Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like ISL, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[5][6][7][8][9] this compound is a known activator of the Nrf2 pathway, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[5][6][7][8][9]
Table 2: Quantitative Data on Nrf2 Pathway Modulation by this compound
| Cell Line/Model | Condition | ISL Treatment | Target | Effect | Reference |
| HL-60 | Differentiation | Dose-dependent | Nrf2/ARE downstream genes | Statistically significant increase (P < 0.05) | [10] |
| SAH Rat Model | Subarachnoid Hemorrhage | Not specified | Nrf2 nuclear translocation | Increased expression | [11] |
Anti-cancer Activity: Proliferation, Apoptosis, and Metastasis
This compound exhibits potent anti-cancer activity across a range of malignancies by inhibiting cell proliferation, inducing programmed cell death (apoptosis), and preventing metastasis (migration and invasion). These effects are mediated through the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.
2.3.1 Inhibition of PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival; it is often hyperactivated in cancer.[12] this compound has been shown to inhibit this pathway by reducing the phosphorylation of key components like Akt and mTOR.[12][13][14] This inhibition leads to the downregulation of downstream effectors such as P70 and Cyclin D1, resulting in cell cycle arrest and reduced proliferation.[12]
Table 3: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| SKOV-3 | Ovarian | 83.2 | [15] |
| OVCAR-5 | Ovarian | 55.5 | [15] |
| ES2 | Ovarian | 40.1 | [15] |
| Hela | Cervical | 126.5 | [16] |
| 266-6 | Pancreatic Acinar | 262 (µg/ml) | [17] |
| TGP49 | Pancreatic Acinar | 389 (µg/ml) | [17] |
| TGP47 | Pancreatic Acinar | 211 (µg/ml) | [17] |
| 5637 | Bladder | ~300 | [18] |
2.3.2 Induction of Apoptosis
This compound induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to a decreased ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.[14][19] This shift promotes the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., caspase-9, -3, -7) that execute cell death.[19][20]
Table 4: Quantitative Effects of this compound on Apoptosis and Cell Viability
| Cell Line | ISL Concentration | Treatment Time | Effect | Reference |
| SK-MEL-28 | 50 µM | 48 h | ~60% reduction in cell growth | [19] |
| SK-MEL-28 | 1, 25, 50 µM | 48 h | Dose-dependent increase in Annexin V+ cells | [19] |
| 5637 | 100, 300, 500 µM | 24 h | Sub-G1 phase increased to 15.7%, 20.0%, 27.5% | [18] |
| MDA-MB-231 | 25, 50 µM | 48 h | Increased cleaved caspase-3 and cleaved PARP | [21] |
| Hela | Not specified | 48 h | Apoptotic proportions of 9.75%, 16.43%, 20.93% | [10] |
| SW480 & HCT116 | 80 µM | 24 h | Significantly increased Bax/Bcl-2 ratio | [14] |
2.3.3 Inhibition of Metastasis
Metastasis is a hallmark of advanced cancer. This compound has been shown to suppress the migration and invasion of cancer cells.[12][22] For instance, in nasopharyngeal carcinoma cells, ISL treatment at 40 µM for 24 hours reduced the number of migrated and invaded cells to as low as 6.3% and 2.5% of the control, respectively.[22] This effect is often associated with the downregulation of matrix metalloproteinases (MMPs), such as MMP-2, which are enzymes that degrade the extracellular matrix, facilitating cell movement.[22]
Key Experimental Methodologies
The following section details the protocols for key experiments commonly used to investigate the effects of this compound on cellular processes.
Cell Viability and Proliferation Assay (CCK-8/MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the cytotoxic or proliferative effects of compounds like ISL.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1x10³ to 5x10³ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[12][19]
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0-500 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for desired time points (e.g., 24, 48, 72 hours).[12][19]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL) to each well.[12][19]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells convert the WST-8 (in CCK-8) or MTT tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: For CCK-8, measure the absorbance directly at 450 nm. For MTT, first dissolve the formazan crystals with 100-150 µL of DMSO, then measure the absorbance at 550 nm using a microplate reader.[19]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values can be determined by plotting viability against the log of the ISL concentration.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into how ISL affects the expression and phosphorylation status of proteins in signaling pathways.
Methodology:
-
Protein Extraction: Treat cells with ISL as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.[2][14]
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet, semi-dry, or dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Bax, anti-p65) overnight at 4°C with gentle agitation. Dilutions are antibody-specific (typically 1:1000).[2][14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species (e.g., anti-rabbit, anti-mouse) for 1 hour at room temperature.[2]
-
Detection: Wash the membrane again as in step 6. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).[14]
Transwell Migration and Invasion Assay
This assay assesses the ability of cells to move towards a chemoattractant (migration) or to move through an extracellular matrix barrier (invasion), mimicking metastasis.
Methodology:
-
Chamber Preparation: For invasion assays, coat the top of an 8-µm pore size Transwell insert with a thin layer of Matrigel (diluted 1:6 in serum-free medium) and allow it to solidify for 4-6 hours at 37°C.[12] For migration assays, no Matrigel coating is needed.[12]
-
Cell Seeding: Resuspend cells (e.g., 1x10⁵ A549 cells) in 100-200 µL of serum-free medium containing the desired concentration of ISL (e.g., 0-40 µM).[12][22] Add the cell suspension to the upper chamber of the insert.
-
Chemoattractant Addition: Add 500-600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[12][22]
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow cells to migrate or invade through the membrane.
-
Cell Removal and Staining: Carefully remove the non-migrated/invaded cells from the top surface of the membrane with a cotton swab. Fix the cells on the bottom surface of the membrane with methanol or 4% paraformaldehyde. Stain the cells with 0.1% Crystal Violet for 30 minutes.[12]
-
Imaging and Quantification: Wash the inserts and allow them to dry. Image the stained cells on the bottom of the membrane using a microscope. Count the cells in several random fields to quantify migration or invasion. The results are often expressed as a percentage of the control group.[22]
Conclusion and Future Directions
This compound is a potent bioactive flavonoid that modulates fundamental cellular processes, including inflammation, oxidative stress, apoptosis, and cell proliferation. Its ability to target multiple critical signaling pathways, such as NF-κB, Nrf2, and PI3K/Akt, underscores its significant therapeutic potential, particularly in oncology and inflammatory diseases. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers and drug developers. Future research should focus on improving the bioavailability of ISL through novel formulations, conducting further in vivo studies to validate its efficacy and safety, and exploring its potential in combination therapies to enhance clinical outcomes.
References
- 1. Anti-inflammatory effects of liquiritigenin as a consequence of the inhibition of NF-κB-dependent iNOS and proinflammatory cytokines production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications [ouci.dntb.gov.ua]
- 9. isoliquiritigenin-as-a-modulator-of-the-nrf2-signaling-pathway-potential-therapeutic-implications - Ask this paper | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isoliquiritigenin Inhibits the Growth of Colorectal Cancer Cells through the ESR2/PI3K/AKT Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Perspectives on the Role of Isoliquiritigenin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Antitumor Activity of Isoliquiritigenin Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic properties of isoliquiritigenin with molecular modeling studies: investigation of anti-pancreatic acinar cell tumor and HMG-CoA reductase inhibitor activity for treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phcog.com [phcog.com]
- 19. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isoliquiritigenin induces apoptosis by depolarizing mitochondrial membranes in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Isoliquiritigenin diminishes invasiveness of human nasopharyngeal carcinoma cells associating with inhibition of MMP‐2 expression and STAT3 signalling - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Properties of Isoliquiritin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoliquiritin (ISL) is a flavonoid compound belonging to the chalcone class, primarily isolated from the roots of Glycyrrhiza species, commonly known as licorice.[1][2] For centuries, licorice has been a staple in traditional medicine for its diverse therapeutic applications.[2] Modern scientific investigation has identified this compound as one of its key bioactive constituents, exhibiting a wide spectrum of pharmacological activities.[1][3] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental methodologies.
Core Pharmacological Properties
This compound has demonstrated significant potential in several therapeutic areas, primarily attributed to its potent anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1]
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily by inhibiting the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[4][5] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), this compound has been shown to suppress the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[6] This action blocks the nuclear translocation of the NF-κB p65 and p50 subunits, thereby inhibiting the transcription of pro-inflammatory genes.[6][7] Consequently, the production of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is significantly reduced.[6][7]
Antioxidant Activity
The antioxidant properties of this compound are predominantly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[8][9] this compound promotes the dissociation of Nrf2 from Keap1, leading to the nuclear translocation of Nrf2.[8][10] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of antioxidant and detoxification enzymes.[8][10] These include heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cellular defense against oxidative stress.[10][11]
Anticancer Activity
This compound has demonstrated promising anticancer effects in various cancer cell lines and animal models.[5] Its mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell proliferation and metastasis, and suppression of angiogenesis.[10][12] A key target in its anticancer activity is the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is often hyperactivated in cancer.[1][12][13] this compound has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the downregulation of downstream effectors involved in cell cycle progression and survival, such as p70S6K and cyclin D1.[1][12] Furthermore, this compound can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspases.[14]
This compound also exhibits anti-angiogenic properties by targeting the vascular endothelial growth factor (VEGF)/VEGF receptor 2 (VEGFR-2) signaling pathway.[15] It has been shown to inhibit VEGF-induced proliferation, migration, and tube formation of endothelial cells.[15] Mechanistically, this compound can directly inhibit the kinase activity of VEGFR-2 and promote the proteasomal degradation of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor for VEGF expression.[15]
Neuroprotective Effects
This compound has shown significant neuroprotective potential in models of neurodegenerative diseases and cerebral ischemia-reperfusion injury.[8][16] Its neuroprotective mechanisms are closely linked to its antioxidant and anti-inflammatory properties. By activating the Nrf2 pathway, this compound mitigates oxidative stress, a key contributor to neuronal damage.[8][16] Additionally, its ability to suppress NF-κB-mediated neuroinflammation helps to protect neurons from inflammatory insults.[15] In models of glutamate excitotoxicity, this compound has been shown to protect neuronal cells by preventing excessive intracellular calcium influx and preserving mitochondrial function.[17]
Quantitative Data Summary
The following tables summarize key quantitative data on the pharmacological effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Pharmacological Effect | Cell Line | Assay | Key Findings | Reference |
| Anti-inflammatory | RAW 264.7 Macrophages | Griess Assay, ELISA, RT-PCR | Potently inhibited LPS-induced NO, PGE2, TNF-α, and IL-6 production. | [6] |
| MAC-T Bovine Mammary Epithelial Cells | Real-time PCR, ELISA | Reduced LPS-induced expression of iNOS, COX-2, TNF-α, IL-1β, and IL-6. | [5] | |
| Antioxidant | HepG2 | ARE-luciferase reporter assay | Most potent Nrf2 inducer among four tested licorice compounds. | [10] |
| Anticancer | A549 Lung Cancer Cells | MTT Assay, Western Blot | Inhibited proliferation and migration; suppressed PI3K/Akt pathway. | [12] |
| MKN28 Gastric Cancer Cells | CCK-8 Assay, Transwell Assay | Inhibited proliferation, migration, and invasion; suppressed PI3K/Akt/mTOR pathway. | [1] | |
| Hep3B Hepatocellular Carcinoma Cells | Western Blot | Suppressed PI3K/Akt pathway and EMT markers. | [13] | |
| HUVECs | Tube Formation Assay, Kinase Assay | Inhibited VEGF-induced tube formation; IC50 for VEGFR-2 kinase inhibition was 100 nM. | [15] | |
| Neuroprotective | PC12 Cells | Comet Assay | Ameliorated OGD-induced DNA damage. | [16] |
Table 2: In Vivo Efficacy of this compound
| Pharmacological Effect | Animal Model | Dosage and Administration | Key Findings | Reference |
| Anticancer | Nude mice with MDA-MB-231 xenografts | Not specified | Induced growth inhibition and apoptosis. | [17] |
| Neuroprotective | Mice with MCAO-induced cerebral ischemia | Not specified | Alleviated cerebral infarction, neurological deficits, and neuronal apoptosis. | [16] |
| Anti-inflammatory | Rats with carrageenan-induced pleurisy | Not specified | Attenuated inflammatory cell infiltration and oxidative stress. | [18] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's pharmacological properties.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.[19]
-
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protocol:
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, p-Akt, Akt, NF-κB p65) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[20][21]
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
qRT-PCR is used to measure the amount of a specific RNA.
-
Protocol:
-
Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform real-time PCR using a qPCR system with SYBR Green master mix and specific primers for the genes of interest (e.g., TNF-α, IL-6, iNOS, COX-2).
-
The cycling conditions are typically an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[22][23]
-
In Vitro Angiogenesis (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Protocol:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Treat the cells with various concentrations of this compound in the presence or absence of an angiogenic stimulus like VEGF.
-
Incubate the plate for 4-16 hours at 37°C.
-
Visualize and photograph the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of tubes, tube length, and number of branching points.[24][25]
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This is a widely used animal model for inducing focal cerebral ischemia.
-
Protocol:
-
Anesthetize the animal (e.g., rat or mouse).
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a nylon monofilament suture with a blunted tip into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Assess neurological deficits and measure infarct volume (e.g., using TTC staining) at a specified time point post-reperfusion.[26][27]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for in vitro pharmacological studies.
Caption: General workflow for in vitro pharmacological evaluation of this compound.
Caption: this compound activates the Nrf2 antioxidant pathway.
Caption: this compound inhibits the NF-κB inflammatory pathway.
Caption: this compound suppresses the PI3K/Akt/mTOR signaling pathway.
Caption: this compound inhibits angiogenesis via the VEGF/VEGFR-2 pathway.
Conclusion
This compound is a promising natural compound with a well-documented portfolio of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Its mechanisms of action are centered around the modulation of key cellular signaling pathways such as NF-κB, Nrf2, PI3K/Akt, and VEGF/VEGFR-2. The data presented in this guide underscore the therapeutic potential of this compound and provide a foundation for further research and development. Future studies should focus on its pharmacokinetic and toxicological profiles to facilitate its translation into clinical applications.
References
- 1. Isoliquiritigenin inhibits proliferation and metastasis of MKN28 gastric cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoliquiritigenin isolated from the roots of Glycyrrhiza uralensis inhibits LPS-induced iNOS and COX-2 expression via the attenuation of NF-kappaB in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppressed LPS/CuSO4-induced pro-inflammatory response on RAW264.7 cell and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A protective mechanism of licorice (Glycyrrhiza uralensis): isoliquiritigenin stimulates detoxification system via Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoliquiritigenin inhibits the proliferation, migration and metastasis of Hep3B cells via suppressing cyclin D1 and PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]
- 17. Isoliquiritigenin induces growth inhibition and apoptosis through downregulating arachidonic acid metabolic network and the deactivation of PI3K/Akt in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MTT (Assay protocol [protocols.io]
- 20. ajol.info [ajol.info]
- 21. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 22. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rapid quantitation of proinflammatory and chemoattractant cytokine expression in small tissue samples and monocyte-derived dendritic cells: validation of a new real-time RT-PCR technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 25. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Isoliquiritin as an Anti-Tumor Compound: A Technical Guide
Abstract: Isoliquiritigenin (ISL), a chalcone flavonoid derived from the licorice plant (Glycyrrhiza species), has garnered significant attention for its diverse pharmacological activities, including potent anti-tumor effects.[1][2][3][4] Preclinical studies, both in vitro and in vivo, have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), halt cell cycle progression, and suppress metastasis and angiogenesis across a spectrum of cancer types.[2][3][5] This technical guide provides a comprehensive overview of the anti-tumor properties of isoliquiritigenin, focusing on its molecular mechanisms of action, modulation of critical signaling pathways, and relevant experimental data. Detailed experimental protocols and quantitative summaries are presented to support further research and development of ISL as a potential therapeutic agent.
Pharmacokinetics and Bioavailability
A critical consideration for the development of any natural compound as a therapeutic agent is its pharmacokinetic profile. Studies in rats have shown that isoliquiritigenin has low oral bioavailability, estimated at around 11.8%.[6][7] This is primarily attributed to extensive first-pass metabolism in the liver and small intestine, where it is rapidly converted to metabolites, including liquiritigenin and various glucuronidated forms.[2][7] Despite high absorption (approximately 92.0%), the rapid metabolic conversion significantly limits the systemic exposure of the parent compound.[7] These findings underscore the need for novel delivery strategies, such as nanoparticle formulations, to enhance the therapeutic efficacy of ISL.[3]
Table 1: Pharmacokinetic Parameters of Isoliquiritigenin in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) | Reference(s) |
|---|---|---|---|
| Half-life (t½) | ~4.9 hours | Not explicitly stated for parent compound | [8] |
| AUC (Area Under the Curve) | ~7.3 µg·h/mL | Not explicitly stated for parent compound | [8] |
| Absolute Bioavailability (F) | N/A | ~11.8% - 33.62% | [7][8] |
| Major Distribution Tissues | Liver, Heart, Kidney | Liver, Heart, Kidney |[8] |
Core Anti-Tumor Mechanisms of Action
Isoliquiritigenin exerts its anti-cancer effects through a multi-targeted approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting tumor metastasis and angiogenesis.
Induction of Apoptosis
ISL is a potent inducer of apoptosis in a wide range of cancer cells.[9][10] The mechanism often involves the intrinsic mitochondrial pathway, characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[11][12][13] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3 and -7, ultimately resulting in programmed cell death.[9][10][12][14] In some contexts, ISL-induced apoptosis is also linked to the generation of reactive oxygen species (ROS).[1][15]
Cell Cycle Arrest
ISL effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1 and G2/M phases.[9][16][17][18] This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, ISL has been shown to upregulate tumor suppressor proteins like p53 and the cyclin-dependent kinase (CDK) inhibitor p21.[11][19] This upregulation inhibits the activity of CDK-cyclin complexes (e.g., CDK4/Cyclin D1 and CDK2/Cyclin E), which are essential for progression through the G1/S checkpoint.[16] Arrest at the G2/M phase is often associated with decreased levels of Cyclin B1 and Cdc2.[16][17]
Inhibition of Metastasis and Angiogenesis
ISL demonstrates significant anti-metastatic and anti-angiogenic properties.[20] It can suppress the migration and invasion of cancer cells by downregulating the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix.[1][13][20] Furthermore, ISL inhibits angiogenesis, the formation of new blood vessels that tumors need to grow. It achieves this by reducing the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and by directly inhibiting the activity of its receptor, VEGFR-2.[20][21] This dual action on both cancer cells and endothelial cells disrupts the tumor's ability to spread and establish secondary tumors.[20]
Table 2: Summary of In Vitro Efficacy of Isoliquiritigenin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference(s) |
|---|---|---|---|---|
| A549 | Non-small cell lung | ~50-100 | 48 | [22] |
| Hep G2 | Hepatoma | ~25-50 | 24 | [19] |
| MDA-MB-231 | Triple-negative breast | ~25-50 | 48 | [12] |
| Ishikawa | Endometrial | ~50 | 48 | [9][10] |
| HEC-1A | Endometrial | ~50 | 48 | [9][10] |
| SW480 | Colorectal | ~20-40 | 48 | [23] |
| HCT116 | Colorectal | ~20-40 | 48 | [23] |
Note: IC50 values are approximate and can vary based on specific experimental conditions.
Modulation of Key Signaling Pathways
The anti-tumor effects of ISL are underpinned by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active. ISL has been repeatedly shown to inhibit the PI3K/Akt/mTOR pathway.[18][22][24] It decreases the phosphorylation (activation) of Akt and mTOR, as well as their downstream effectors like P70S6K and Cyclin D1.[22][25] Inhibition of this pathway is a key mechanism through which ISL suppresses cell proliferation and induces apoptosis.[22][23][26]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the JNK, p38, and ERK subfamilies, regulates diverse cellular processes like proliferation, differentiation, and stress response. ISL has been shown to modulate MAPK signaling, although its effects can be context-dependent.[27] In several studies, ISL suppresses the activation of JNK and p38 MAPK, which can inhibit PMA-induced MMP expression and endothelial cell migration.[28][29] By dampening these pro-tumorigenic MAPK signals, ISL contributes to its anti-metastatic and anti-angiogenic effects.[20][28]
Other Relevant Pathways
-
NF-κB Pathway: ISL can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cell survival. It blocks the nuclear translocation of the p65 subunit, thereby suppressing the expression of NF-κB target genes involved in metastasis.[20][30]
-
Nrf2 Pathway: ISL is also known to modulate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[15][27] This activity contributes to its antioxidant and cytoprotective effects.
Table 3: Summary of In Vivo Efficacy of Isoliquiritigenin
| Cancer Model | Animal | Dosage & Route | Duration | Outcome | Reference(s) |
|---|---|---|---|---|---|
| Triple-Negative Breast Cancer | Xenograft (mice) | 2.5 - 5.0 mg/kg, oral | 25 days | Reduced tumor formation and growth | [12] |
| Breast Cancer | Xenograft (mice) | 20 - 50 mg/kg/day, IP | 25 days | Inhibited tumor growth and angiogenesis | [2] |
| Endometrial Cancer | Xenograft (mice) | Not specified | Not specified | Suppressed xenograft tumor growth | [9][10] |
| Hepatocellular Carcinoma | Xenograft (mice) | 50 mg/kg | Not specified | Suppressed tumor growth; induced apoptosis | [1] |
| Colorectal Cancer | Xenograft (mice) | Not specified | Not specified | Suppressed xenograft tumor growth | [23] |
| Pancreatic Cancer | Xenograft (mice) | Not specified | Not specified | Inhibited tumor growth; induced apoptosis |[1][31] |
Detailed Experimental Protocols
The following are generalized protocols for key assays used to evaluate the anti-tumor effects of isoliquiritigenin, based on methodologies commonly cited in the literature.
Cell Viability Assay (MTT or CCK-8)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of ISL (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Signal Measurement: If using MTT, add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with ISL at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Western Blot Analysis
-
Protein Extraction: Treat cells with ISL, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Invasion Assay (Transwell Assay)
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium.
-
Cell Seeding: Seed cancer cells (pre-treated or concurrently treated with ISL) in the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.
-
Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Analysis: Count the number of stained cells in several random fields under a microscope and compare the results between control and ISL-treated groups.
Conclusion and Future Directions
Isoliquiritigenin is a promising natural anti-tumor compound that operates through multiple, interconnected mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways like PI3K/Akt/mTOR.[2][3] The extensive preclinical data strongly support its potential as a chemopreventive or therapeutic agent. However, the primary challenge remains its low oral bioavailability.[7] Future research should focus on:
-
Advanced Drug Delivery Systems: Developing nanoformulations or other carrier systems to improve solubility, stability, and systemic exposure.[3]
-
Combination Therapies: Investigating the synergistic effects of ISL with conventional chemotherapeutic drugs or targeted therapies to enhance efficacy and overcome drug resistance.[2][11][32]
-
Clinical Translation: Conducting well-designed clinical trials to evaluate the safety and efficacy of ISL in cancer patients, once bioavailability issues are addressed.[2]
By overcoming its pharmacokinetic hurdles, isoliquiritigenin holds the potential to become a valuable component in the arsenal against cancer.
References
- 1. Targeting digestive system cancers with isoliquiritigenin: a comprehensive review of antitumor mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on the Role of Isoliquiritigenin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Isoliquiritigenin inhibits the proliferation, migration and metastasis of Hep3B cells via suppressing cyclin D1 and PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoliquiritigenin - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics of isoliquiritigenin and its metabolites in rats: low bioavailability is primarily due to the hepatic and intestinal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, biodistribution and bioavailability of isoliquiritigenin after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Isoliquiritigenin induces apoptosis and autophagy and inhibits endometrial cancer growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of liquiritin, isoliquiritin and isoliquirigenin induce apoptotic cell death through upregulating p53 and p21 in the A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthetic Isoliquiritigenin Inhibits Human Tongue Squamous Carcinoma Cells through Its Antioxidant Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoliquiritigenin Induces Apoptosis and Inhibits Xenograft Tumor Growth of Human Lung Cancer Cells by Targeting Both Wild Type and L858R/T790M Mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Induction of cell cycle arrest in prostate cancer cells by the dietary compound isoliquiritigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Shallot and licorice constituent isoliquiritigenin arrests cell cycle progression and induces apoptosis through the induction of ATM/p53 and initiation of the mitochondrial system in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liquiritigenin Induces Cell Cycle Arrest and Apoptosis in Lung Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isoliquiritigenin induces apoptosis and cell cycle arrest through p53-dependent pathway in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Apioside Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway | PLOS One [journals.plos.org]
- 22. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Isoliquiritigenin Inhibits the Growth of Colorectal Cancer Cells through the ESR2/PI3K/AKT Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications [frontiersin.org]
- 28. Licorice isoliquiritigenin dampens angiogenic activity via inhibition of MAPK-responsive signaling pathways leading to induction of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Isoliquiritigenin inhibits pancreatic cancer progression through blockade of p38 MAPK-regulated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Dietary Compound Isoliquiritigenin, an Antioxidant from Licorice, Suppresses Triple-Negative Breast Tumor Growth via Apoptotic Death Program Activation in Cell and Xenograft Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Isoliquiritin's Modulation of Cellular Signal Transduction: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoliquiritigenin (ISL), a chalcone flavonoid primarily derived from the licorice root (Glycyrrhiza uralensis), has garnered significant scientific attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects[1][2][3]. The therapeutic potential of ISL is largely attributed to its ability to modulate a multitude of intracellular signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms through which isoliquiritigenin exerts its cellular effects, with a focus on key signal transduction cascades. This document summarizes quantitative data, provides detailed experimental methodologies for pivotal assays, and presents visual diagrams of the affected signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Signaling Pathways Modulated by Isoliquiritigenin
Isoliquiritigenin has been demonstrated to interact with several critical signaling pathways that regulate cellular processes such as inflammation, proliferation, apoptosis, and oxidative stress. The primary pathways influenced by ISL include the Nrf2, PI3K/Akt, NF-κB, MAPK, and p53-dependent pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a central regulator of cellular antioxidant responses[1][3]. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles like ISL, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[4].
Isoliquiritigenin is a potent activator of the Nrf2 pathway[1][3][5]. It has been shown to facilitate the dissociation of the Keap1/Nrf2 complex, enhance the nuclear translocation of Nrf2, and promote the binding of Nrf2 to the ARE[6]. This activation of the Nrf2 pathway is a key mechanism behind ISL's antioxidant and neuroprotective effects[1][6].
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a common feature in many cancers[7][8]. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis and cell growth[7][9][10].
Isoliquiritigenin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cell lines, including lung and gastric cancer[2][7][10]. This inhibition leads to decreased proliferation, migration, and invasion, as well as the induction of apoptosis and autophagy[7][10]. ISL achieves this by reducing the phosphorylation of key proteins in the pathway, such as Akt and mTOR[7][8][10].
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the immune and inflammatory responses, as well as cell survival and proliferation[11][12]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[11][12].
Isoliquiritigenin exerts potent anti-inflammatory effects by inhibiting the NF-κB pathway[11][12]. It has been shown to suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB[11][12]. This leads to a reduction in the production of pro-inflammatory mediators[11].
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades that are crucial for a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three major MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways[13][14][15]. These pathways are activated by various extracellular stimuli and are often dysregulated in cancer.
Isoliquiritigenin has been reported to modulate MAPK signaling, although its effects can be context-dependent[13][14][15]. In some cancer cells, ISL has been shown to inhibit the phosphorylation of p38 MAPK and JNK, contributing to its anti-angiogenic and anti-inflammatory effects[13][14]. In other contexts, it can induce the phosphorylation of MAPKs as part of its mechanism to activate the Nrf2 pathway[1]. The inhibition of the p38/mTOR/STAT3 pathway by ISL has been linked to the induction of apoptosis in melanoma cells[13].
p53-Dependent Apoptotic Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Following DNA damage or other stresses, p53 is stabilized and activated, leading to the transcriptional activation of target genes that mediate its tumor-suppressive functions. Key pro-apoptotic targets of p53 include Bax, which promotes mitochondrial outer membrane permeabilization and the release of cytochrome c, and Fas/APO-1, a death receptor that initiates the extrinsic apoptotic pathway[16][17].
Isoliquiritigenin has been shown to induce apoptosis in cancer cells through a p53-dependent mechanism[16][17][18]. Treatment with ISL can lead to the upregulation of p53 and its downstream targets, such as the cyclin-dependent kinase inhibitor p21/WAF1, which mediates cell cycle arrest, and the pro-apoptotic proteins Bax and Fas/APO-1[16][17]. This activation of the p53 pathway contributes significantly to the anticancer effects of ISL.
Quantitative Data on Isoliquiritigenin's Effects
The following tables summarize the quantitative data on the effects of isoliquiritigenin on various cell lines and molecular targets as reported in the literature.
Table 1: Inhibitory Concentration (IC50) of Isoliquiritigenin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| A549 | Non-small cell lung cancer | Not specified, but significant inhibition at various concentrations | 24, 48, 72 | CCK-8 |
| MKN28 | Gastric cancer | Not specified, but significant inhibition at 20, 40, 80 µM | 24, 48, 72 | CCK-8 |
| Hep G2 | Hepatoma | Not specified, but significant inhibition at 10, 25, 50 µM | 24 | MTT |
| SK-MEL-28 | Melanoma | Not specified, but significant inhibition at 25, 50, 100 µM | 24 | Not specified |
| 266-6 | Pancreatic acinar cell tumor | 254.34 ±17.34 µg/ml | Not specified | Not specified |
| TGP49 | Pancreatic acinar cell tumor | 233.19 ±16.92 µg/ml | Not specified | Not specified |
| TGP47 | Pancreatic acinar cell tumor | 211.52 ±15.77 µg/ml | Not specified | Not specified |
Table 2: Modulation of Protein Expression and Activity by Isoliquiritigenin
| Cell Line | Treatment | Target Protein | Effect |
| A549 | ISL | p-Akt | Decreased |
| A549 | ISL | p-mTOR | Decreased |
| A549 | ISL | P70 | Decreased |
| A549 | ISL | Cyclin D1 | Decreased |
| A549 | ISL | Bcl-2 | Decreased |
| A549 | ISL | Bax | Increased |
| A549 | ISL | Active Caspase-3 | Increased |
| A549 | ISL | p53 | Increased |
| A549 | ISL | p21 | Increased |
| SK-MEL-28 | ISL | p-p38 MAPK | Decreased |
| SK-MEL-28 | ISL | p-mTOR | Decreased |
| SK-MEL-28 | ISL | p-STAT3 | Decreased |
| SK-MEL-28 | ISL | Cyclin D1, D3 | Decreased |
| SK-MEL-28 | ISL | Survivin | Decreased |
| SK-MEL-28 | ISL | Cleaved Caspase-9, -7, -3 | Increased |
| SK-MEL-28 | ISL | Cleaved PARP | Increased |
| Hep G2 | ISL | p53 | Increased |
| Hep G2 | ISL | p21/WAF1 | Increased |
| Hep G2 | ISL | Fas/APO-1 | Increased |
| Hep G2 | ISL | Bax | Increased |
| MAC-T | LPS + ISL | p-p65 (NF-κB) | Decreased |
| MAC-T | LPS + ISL | p-IκBα | Decreased |
| MAC-T | LPS + ISL | iNOS | Decreased |
| MAC-T | LPS + ISL | COX-2 | Decreased |
| Endothelial Cells | PMA + ISL | MMP-2 | Decreased |
Detailed Experimental Protocols
This section provides standardized protocols for key experiments commonly used to investigate the effects of isoliquiritigenin on cellular signaling pathways.
Cell Viability Assay (CCK-8 Assay)
Objective: To determine the cytotoxic effect of isoliquiritigenin on cancer cells.
Materials:
-
Target cancer cell line (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Isoliquiritigenin (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of isoliquiritigenin in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the prepared ISL dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
At the end of the incubation period, add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as: (ODsample - ODblank) / (ODcontrol - ODblank) x 100%.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins in key signaling pathways following isoliquiritigenin treatment.
Materials:
-
Target cells treated with ISL
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in SDS-PAGE loading buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by isoliquiritigenin.
Materials:
-
Target cells treated with ISL
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the treated cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
Isoliquiritigenin is a promising natural compound with multifaceted therapeutic potential, largely stemming from its ability to modulate key cellular signaling pathways. Its capacity to activate the Nrf2 antioxidant pathway, inhibit the pro-proliferative PI3K/Akt and MAPK pathways, suppress the inflammatory NF-κB pathway, and induce the p53-dependent apoptotic pathway underscores its significance in the fields of cancer biology, inflammation, and neuroprotection. This technical guide provides a foundational understanding of ISL's mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring and harnessing the therapeutic benefits of this remarkable flavonoid.
Disclaimer: This document is intended for informational and research purposes only. The experimental protocols provided are generalized and may require optimization for specific cell lines and experimental conditions.
References
- 1. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of Isoliquiritigenin: biological effects and molecular mechanisms [jcps.bjmu.edu.cn]
- 3. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications [ouci.dntb.gov.ua]
- 6. Isoliquiritigenin alleviates cerebral ischemia-reperfusion injury by reducing oxidative stress and ameliorating mitochondrial dysfunction via activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isoliquiritigenin inhibits proliferation and metastasis of MKN28 gastric cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoliquiritigenin isolated from the roots of Glycyrrhiza uralensis inhibits LPS-induced iNOS and COX-2 expression via the attenuation of NF-kappaB in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Licorice isoliquiritigenin dampens angiogenic activity via inhibition of MAPK-responsive signaling pathways leading to induction of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications [frontiersin.org]
- 16. Isoliquiritigenin induces apoptosis and cell cycle arrest through p53-dependent pathway in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Combination of liquiritin, isoliquiritin and isoliquirigenin induce apoptotic cell death through upregulating p53 and p21 in the A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoliquiritin: A Promising Chalcone for the Amelioration of Neurodegenerative Diseases
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. The pathological hallmarks of these disorders, such as the accumulation of misfolded proteins (amyloid-beta and tau), chronic neuroinflammation, and oxidative stress, lead to progressive neuronal loss and cognitive and motor decline. Current therapeutic strategies offer symptomatic relief but fail to halt the underlying disease progression. Isoliquiritin (ISL), a chalcone flavonoid derived from the licorice root (Glycyrrhiza uralensis), has emerged as a promising therapeutic candidate due to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the preclinical evidence supporting the neuroprotective effects of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and detailed experimental methodologies.
Core Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in oxidative stress and neuroinflammation.
Attenuation of Oxidative Stress via Nrf2 Pathway Activation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a critical factor in the pathogenesis of neurodegenerative diseases. This compound has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[1][2][3][4][5]
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1), thereby bolstering the cell's capacity to neutralize ROS.[1][2][3][5]
Mitigation of Neuroinflammation via NF-κB and NLRP3 Inflammasome Inhibition
Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory cytokines, is a key contributor to neuronal damage in neurodegenerative diseases. This compound has demonstrated significant anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway and the NOD-like receptor protein 3 (NLRP3) inflammasome.[6][7][8][9][10][11][12][13]
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[9][10] this compound has been shown to suppress the phosphorylation of IκBα and the nuclear translocation of NF-κB p65, thereby downregulating the expression of these inflammatory cytokines.[9][10][13]
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various pathological signals, triggers the activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. This compound has been identified as a potent inhibitor of NLRP3 inflammasome activation, suppressing caspase-1 activation and the subsequent release of IL-1β.[6][7][8][12]
Modulation of Alzheimer's and Parkinson's Disease-Specific Pathologies
Beyond its general antioxidant and anti-inflammatory effects, this compound has been shown to directly target key pathological features of AD and PD.
-
Amyloid-β Aggregation and Toxicity: In a Caenorhabditis elegans model of AD, this compound treatment significantly reduced the number of amyloid-β aggregates by 30% and delayed paralysis caused by amyloid-β toxicity.[3][7]
-
Tau Hyperphosphorylation: In a streptozotocin-induced mouse model of AD, this compound treatment alleviated the hyperphosphorylation of tau protein at key pathological sites (Ser396 and Thr231).[6][14] This effect is thought to be mediated by the modulation of upstream kinases such as mTOR, ERK, and GSK-3β.[6]
-
Dopaminergic Neuron Protection: In mouse models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons from neurotoxin-induced cell death, reduce the loss of tyrosine hydroxylase (a key enzyme in dopamine synthesis), and decrease the accumulation of α-synuclein.[15][16][17]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in models of neurodegenerative diseases.
Table 1: Effects of this compound on Amyloid-β Pathology in C. elegans
| Parameter | Treatment | Outcome | Reference |
| Amyloid-β Aggregates | This compound | 30% reduction | [3][7] |
| Amyloid-β-induced Paralysis | This compound | Delayed paralysis by 1.1 hours | [3] |
| G. uralensis methanol extract | Delayed paralysis by 1.8 hours | [3] |
Table 2: Effects of this compound on Neuroinflammation in Cellular and Animal Models
| Model | Treatment | Biomarker | Result | Reference |
| AβO-stimulated BV2 microglia | This compound (10 µM) | IL-1β mRNA | Significant decrease | [5] |
| IL-6 mRNA | Significant decrease | [5] | ||
| TNF-α mRNA | Significant decrease | [5] | ||
| NO production | Significant decrease | [5] | ||
| MPTP-induced PD mice | This compound (20 mg/kg) | Iba1 expression | Significant reduction | [15][16] |
| IL-1β levels | Significant decrease | [15][16] | ||
| IL-6 levels | Significant decrease | [15][16] | ||
| TNF-α levels | Significant decrease | [15][16] |
Table 3: Effects of this compound on the Nrf2 Signaling Pathway
| Model | Treatment | Biomarker | Result | Reference |
| AβO-stimulated BV2 microglia | This compound (10 µM) | Nrf2 mRNA | Significant increase | [5] |
| HO-1 mRNA | Significant increase | [5] | ||
| NQO1 mRNA | Significant increase | [5] | ||
| MPTP-induced PD mice | This compound (20 mg/kg) | Nrf2 expression | Upregulated | [15][16] |
| NQO-1 expression | Upregulated | [15][16] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited research to evaluate the neuroprotective effects of this compound.
Animal Models of Neurodegenerative Diseases
-
MPTP-Induced Parkinson's Disease Mouse Model:
-
Objective: To model the loss of dopaminergic neurons characteristic of Parkinson's disease.
-
Procedure: Male C57BL/6 mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (e.g., 20 mg/kg, intraperitoneally) daily for a specified period (e.g., 5 consecutive days). Control animals receive saline injections. This compound or vehicle is administered (e.g., intraperitoneally) prior to or concurrently with MPTP injections.
-
Endpoint Analysis: Behavioral tests (e.g., rotarod test for motor coordination), immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum, and measurement of inflammatory markers and oxidative stress in brain tissue.
-
-
Streptozotocin-Induced Alzheimer's Disease Mouse Model:
-
Objective: To model sporadic Alzheimer's disease characterized by cognitive deficits, tau hyperphosphorylation, and neuroinflammation.
-
Procedure: Male mice receive intracerebroventricular (ICV) injections of streptozotocin (STZ; e.g., 3 mg/kg) on specific days (e.g., day 1 and day 3). Control animals receive vehicle injections. This compound or vehicle is administered (e.g., intraperitoneally) for a defined treatment period.
-
Endpoint Analysis: Cognitive assessment using the Morris water maze, analysis of tau phosphorylation (e.g., at Ser396 and Thr231) via Western blotting or immunohistochemistry, and measurement of oxidative stress markers and inflammatory cytokines in the hippocampus and cortex.
-
Cell-Based Assays
-
Cell Culture:
-
BV2 murine microglial cells are commonly used to study neuroinflammation.
-
SH-SY5Y human neuroblastoma cells are often used to investigate neuronal apoptosis and oxidative stress.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Principle: The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure: Cells are treated with this compound and then exposed to an oxidative stressor (e.g., H₂O₂ or amyloid-beta oligomers). The cells are then incubated with DCFH-DA, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
-
-
Assessment of Neuroinflammation (Cytokine Measurement):
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from treated cells, reverse-transcribed to cDNA, and the expression levels of pro-inflammatory cytokine genes (e.g., Il1b, Il6, Tnf) are quantified using specific primers and SYBR Green chemistry.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of secreted pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the cell culture supernatant are measured using commercially available ELISA kits.
-
-
NLRP3 Inflammasome Activation Assay:
-
Procedure: Cells (e.g., bone marrow-derived macrophages or THP-1 monocytes) are primed with lipopolysaccharide (LPS) to upregulate pro-IL-1β and NLRP3 expression. The inflammasome is then activated with a second stimulus (e.g., ATP or nigericin) in the presence or absence of this compound.
-
Endpoint Analysis: Caspase-1 activity in the cell lysate or supernatant is measured using a specific substrate that releases a fluorescent or luminescent signal upon cleavage. The release of mature IL-1β into the supernatant is quantified by ELISA or Western blotting. ASC speck formation can be visualized by immunofluorescence.
-
Biochemical and Histological Analyses
-
Western Blotting:
-
Objective: To quantify the protein expression levels of key signaling molecules.
-
Procedure: Protein lysates from brain tissue or cultured cells are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Nrf2, HO-1, NQO1, p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, cleaved caspase-1, pro-caspase-1, p-tau, total tau). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunohistochemistry/Immunofluorescence:
-
Objective: To visualize the localization and expression of specific proteins in tissue sections.
-
Procedure: Brain sections are incubated with primary antibodies against markers of interest (e.g., Iba1 for microglia, TH for dopaminergic neurons). For immunohistochemistry, a biotinylated secondary antibody and an avidin-biotin-peroxidase complex are used for signal amplification, followed by visualization with a chromogen. For immunofluorescence, a fluorescently labeled secondary antibody is used, and the sections are imaged with a fluorescence or confocal microscope.
-
-
Thioflavin S Staining for Amyloid-β Plaques:
-
Objective: To visualize fibrillar amyloid-β deposits in brain tissue or in the C. elegans model.
-
Procedure: Tissue sections or fixed C. elegans are incubated with a Thioflavin S solution, which binds specifically to beta-sheet-rich structures like amyloid fibrils. The stained plaques are then visualized using fluorescence microscopy.
-
Experimental Workflow and Logical Relationships
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound holds significant therapeutic potential for the treatment of neurodegenerative diseases. Its ability to concurrently mitigate oxidative stress and neuroinflammation through the modulation of the Nrf2, NF-κB, and NLRP3 inflammasome signaling pathways, coupled with its direct effects on disease-specific pathologies, makes it a compelling candidate for further investigation.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to determine the pharmacokinetic profile of this compound and its ability to cross the blood-brain barrier in higher animal models.
-
Chronic Treatment Studies: Long-term efficacy and safety studies in animal models of neurodegeneration are crucial to assess its potential for chronic use in human patients.
-
Target Identification and Validation: Further elucidation of the direct molecular targets of this compound will provide a more comprehensive understanding of its mechanisms of action.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for patients with neurodegenerative diseases.
References
- 1. Isoliquiritigenin inhibits NLRP3 inflammasome activation with CAPS mutations by suppressing caspase-1 activation and mutated NLRP3 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Isoliquiritigenin Confers Neuroprotection and Alleviates Amyloid-β42-Induced Neuroinflammation in Microglia by Regulating the Nrf2/NF-κB Signaling [frontiersin.org]
- 3. Extracts of Glycyrrhiza uralensis and isoliquiritigenin counteract amyloid-β toxicity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoliquiritigenin Confers Neuroprotection and Alleviates Amyloid-β42-Induced Neuroinflammation in Microglia by Regulating the Nrf2/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Isoliquiritigenin attenuated cognitive impairment, cerebral tau phosphorylation and oxidative stress in a streptozotocin-induced mouse model of Alzheimer's disease | Sciety [sciety.org]
- 10. researchgate.net [researchgate.net]
- 11. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 12. Isoliquiritigenin is a potent inhibitor of NLRP3 inflammasome activation and diet-induced adipose tissue inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoliquiritigenin inhibits microglia-mediated neuroinflammation in models of Parkinson's disease via JNK/AKT/NFκB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isoliquiritigenin attenuated cognitive impairment, cerebral tau phosphorylation and oxidative stress in a streptozotocin-induced mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoliquiritigenin attenuates neuroinflammation in mice model of Parkinson's disease by promoting Nrf2/NQO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Isoliquiritin from Glycyrrhiza uralensis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycyrrhiza uralensis, commonly known as Chinese licorice, is a perennial herb widely used in traditional medicine. Its roots and rhizomes are rich in various bioactive compounds, including triterpenoid saponins and flavonoids.[1] Among these, this compound (ISL), a chalcone flavonoid, has garnered significant attention for its diverse pharmacological activities.[1] These properties include antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[2][3] These biological activities are attributed to its ability to modulate key cellular signaling pathways. This document provides detailed protocols for the extraction of this compound from Glycyrrhiza uralensis and summarizes its mechanisms of action for research and drug development purposes.
Experimental Protocols
Protocol 1: Acid Hydrolysis Extraction
This protocol focuses on converting flavonoid glycosides, which are abundant in licorice, into their aglycone form, isoliquiritigenin, which can then be isomerized to this compound. This method significantly increases the yield compared to direct extraction.[4]
Methodology:
-
Preparation: Grind dried Glycyrrhiza uralensis roots into a fine powder (approximately 60 mesh).
-
Acid Hydrolysis:
-
Neutralization and Filtration:
-
Cool the mixture to room temperature and adjust the pH to 7.0 using a suitable base (e.g., NaOH solution).[4]
-
Filter the neutralized solution to separate the solid residue from the liquid hydrolysate.
-
-
Solvent Extraction:
-
Wash the residue with distilled water.
-
Extract the residue with 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v) using ultrasonic-assisted extraction for 20 minutes. Repeat this step twice.[4]
-
Combine the ethanol extracts and filter.
-
-
Purification:
-
Perform liquid-liquid extraction on the filtrate by adding an equal volume of ethyl acetate (EtOAc) (1:1 v/v). Shake vigorously and allow the layers to separate.[4]
-
Collect the ethyl acetate layer. Repeat the extraction twice.
-
Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the crude this compound extract.
-
-
Final Purification (Optional): The crude extract can be further purified using column chromatography (e.g., silica gel or polyamide) or High-Speed Counter-Current Chromatography (HSCCC) to achieve high purity.[5][6]
Protocol 2: Deep Eutectic Solvent (DES) Based Ultrasonic-Assisted Extraction
This protocol utilizes green, sustainable solvents known as Deep Eutectic Solvents (DESs) for efficient extraction. DESs are highly effective at extracting flavonoids and saponins from plant materials.[7]
Methodology:
-
DES Preparation: Prepare the DES by mixing 1,3-butanediol and choline chloride (ChCl) at a molar ratio of 4:1. Heat gently until a clear, homogeneous liquid is formed.[7]
-
Extraction:
-
Separation:
-
Centrifuge the mixture to separate the solid plant residue from the DES extract.
-
Collect the supernatant containing the extracted compounds.
-
-
Purification: The extracted this compound can be recovered from the DES using techniques such as anti-solvent precipitation or macroporous resin column chromatography.
Protocol 3: Water Extraction and Resin Purification
This method employs water as a solvent, followed by chromatographic purification to isolate this compound, offering a cost-effective and environmentally friendly approach.
Methodology:
-
Preparation: Crush dried licorice root into a 60-mesh powder.[8]
-
Aqueous Extraction:
-
Purification:
-
Load the crude extract onto a suitable macroporous or mixed resin column.[8]
-
Perform elution with a gradient of ethanol-water solutions.
-
Collect the fractions containing this compound, identified via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Recrystallization: Combine the pure fractions, evaporate the solvent, and perform recrystallization to obtain high-purity this compound.[8]
Data Presentation: Comparison of Extraction Methods
The efficiency of this compound extraction varies significantly with the chosen method. The following tables summarize quantitative data from various studies.
Table 1: Extraction Yield and Purity of this compound
| Extraction Method | Solvent/System | Yield | Purity | Reference |
| Acid Hydrolysis & Solvent Extraction | 1M HCl, 80% Ethanol, EtOAc | 0.247% (2.47‰) | 3.01% (in ointment) | [4] |
| HSCCC (Purification Step) | n-hexane-EtOAc-MeOH-ACN-H₂O | 0.32% | 98.3% | [6] |
| Water Extraction & Resin Chromatography | Deionized Water | Not specified | 88.2% - 97.7% | [8] |
| Ethanol Extraction & Hydrolysis | 80% Ethanol, HCl, NaOH | Not specified | 97.5% - 98.2% | [9] |
Table 2: Optimized Parameters for Different Extraction Protocols
| Parameter | Acid Hydrolysis[4] | DES Ultrasonic Extraction[7] | Water Extraction[8] |
| Primary Solvent | 1 mol·L⁻¹ HCl | 1,3-butanediol/ChCl (4:1) | Deionized Water |
| Solid:Liquid Ratio | 1:5 (w/v) | 1:20 (g/mL) | 1:5 to 1:8 (w/v) |
| Temperature | 90°C | 50°C | 90°C |
| Time | 2 hours | 41 minutes | 120 minutes |
| Key Feature | Converts glycosides to aglycones | Green solvent, high efficiency | Low cost, environmentally friendly |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The general workflow for extracting and purifying this compound involves initial preparation of the plant material, extraction using a selected solvent system, and subsequent purification to isolate the target compound.
Caption: General workflow for this compound extraction.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interacting with several key intracellular signaling pathways.
1. Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways
This compound mitigates inflammation by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][10] It suppresses the phosphorylation of IKK, which prevents the degradation of IκBα.[11] This action blocks the translocation of the NF-κB p65/p50 dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[11][12]
Caption: this compound's inhibition of the NF-κB pathway.
2. Antioxidant Effects: Activation of the Nrf2 Pathway
This compound demonstrates potent antioxidant activity by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13] Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[13] There, it binds to the Antioxidant Response Element (ARE) and promotes the transcription of antioxidant enzymes like SOD, CAT, and GSH-Px, protecting cells from oxidative damage.[14]
Caption: this compound's activation of the Nrf2 pathway.
3. Anti-Angiogenic Effects: Inhibition of VEGF/VEGFR-2 Signaling
This compound has been shown to inhibit cancer neoangiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2).[15] It can reduce the expression of VEGF in cancer cells, partly by promoting the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[15] Furthermore, this compound can directly interact with the ATP-binding site of VEGFR-2, blocking its kinase activity and inhibiting downstream signaling pathways (like PI3K/Akt and Ras/Raf/ERK) that are crucial for endothelial cell proliferation, migration, and tube formation.[15]
Caption: this compound's inhibition of VEGF/VEGFR-2 signaling.
This compound is a promising bioactive compound from Glycyrrhiza uralensis with significant therapeutic potential. The selection of an appropriate extraction and purification protocol is critical for obtaining high yields and purity suitable for research and development. Methods involving acid hydrolysis can substantially increase yields by converting precursor glycosides, while techniques like DES extraction offer a greener alternative. For achieving high purity, chromatographic methods such as resin column chromatography or HSCCC are indispensable. Understanding the molecular mechanisms of this compound, particularly its ability to modulate the NF-κB, Nrf2, and VEGF signaling pathways, provides a solid foundation for its development as a therapeutic agent for inflammatory diseases, conditions associated with oxidative stress, and cancer. Further research should focus on optimizing extraction scalability and conducting in-depth preclinical and clinical evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 3. Therapeutic Intervention in Cancer by Isoliquiritigenin from Licorice: A Natural Antioxidant and Redox Regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. One step isolation and purification of liquiritigenin and isoliquiritigenin from Glycyrrhiza uralensis Risch. using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102336791A - Method for extracting this compound from licorice root - Google Patents [patents.google.com]
- 9. CN102285875A - Method for extracting and purifying isoliquiritigenin from liquorice - Google Patents [patents.google.com]
- 10. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoliquiritigenin isolated from the roots of Glycyrrhiza uralensis inhibits LPS-induced iNOS and COX-2 expression via the attenuation of NF-kappaB in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level [mdpi.com]
- 13. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway | PLOS One [journals.plos.org]
Application Notes and Protocols for the Synthesis of Isoliquiritin for Research Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and extraction of isoliquiritin, a naturally occurring chalcone with significant therapeutic potential. The document outlines methodologies for its isolation from natural sources, biosynthesis, and chemical modification, along with its applications in biomedical research, particularly focusing on its role in modulating key signaling pathways.
Introduction to this compound
This compound is a flavonoid glycoside found in the roots of Glycyrrhiza species, commonly known as licorice.[1][2][3] It is the 4-O-β-D-glucoside of isoliquiritigenin.[3] this compound and its aglycone, isoliquiritigenin, have garnered considerable interest in the scientific community due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][4][5] These biological activities are attributed to its ability to modulate various cellular signaling pathways. This document provides protocols for obtaining and utilizing this compound for research applications.
Methods for Obtaining this compound
There are three primary methods for obtaining this compound for research purposes: extraction from natural sources, biosynthesis using engineered microorganisms, and chemical synthesis of its derivatives.
Extraction from Glycyrrhiza Species (Licorice)
Extraction from the roots of licorice (Glycyrrhiza uralensis, Glycyrrhiza glabra) is a common method for obtaining this compound.[1][2] The yield and purity of the extracted this compound can be influenced by the extraction method and subsequent purification steps.
Protocol 1: Extraction and Purification of this compound from Licorice Root
This protocol is a compilation of methods described in the literature.[6][7][8]
Materials:
-
Dried licorice root powder (60 mesh)
-
Deionized water
-
Ethanol (95%)
-
Hydrochloric acid (1 mol/L)
-
Sodium hydroxide
-
Macroporous adsorption resin column
-
Silica gel column
-
Rotary evaporator
-
HPLC system for analysis
Methodology:
-
Extraction:
-
Mix 100g of licorice root powder with 1000 mL of 80% ethanol.
-
Perform continuous countercurrent extraction at 50°C for 60 minutes.[7]
-
Filter the mixture to obtain the crude extract.
-
-
Acid and Alkaline Hydrolysis (Optional, to increase yield):
-
Evaporate the ethanol from the crude extract using a rotary evaporator.
-
Add 1 mol/L hydrochloric acid solution and heat at 80-100°C for 1-2 hours to hydrolyze flavonoid glycosides to their aglycones.[8][9]
-
Cool the solution and adjust the pH to 12-13 with sodium hydroxide.
-
Stir at room temperature for 2 hours to convert liquiritigenin to isoliquiritigenin.[8][9]
-
Neutralize the solution to pH 7 with 1 mol/L hydrochloric acid.[7]
-
-
Purification:
-
Load the resulting solution onto a pre-equilibrated macroporous adsorption resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the flavonoids with a gradient of ethanol (e.g., 30%, 50%, 70%).
-
Collect the fractions containing this compound (monitor by TLC or HPLC).
-
Combine the desired fractions and concentrate using a rotary evaporator.
-
For further purification, perform silica gel column chromatography using a suitable solvent system (e.g., chloroform-methanol).
-
-
Recrystallization and Analysis:
Table 1: Purity of this compound from Extraction
| Extraction Method Reference | Reported Purity |
| Patent CN102336791A[6] | 88.2% - 98.1% |
| Patent CN101328115B[8] | High purity (glassy yellow crystallization) |
| Patent CN101955523A[7] | 96.3% - 98.2% |
Biosynthesis of this compound
Recent advances in synthetic biology have enabled the de novo biosynthesis of flavonoids in microorganisms like Saccharomyces cerevisiae (yeast).[12][13] This approach offers a sustainable and controllable method for producing this compound. The biosynthetic pathway involves the introduction of plant-derived enzymes into the microbial host.
Protocol 2: Heterologous Biosynthesis of this compound in S. cerevisiae
This protocol is based on the principles of flavonoid biosynthesis reconstruction in yeast.[12][13]
Materials:
-
Saccharomyces cerevisiae strain (e.g., CEN.PK2-1C)
-
Yeast expression vectors (e.g., pESC series)
-
Genes encoding the biosynthetic pathway enzymes from Glycyrrhiza uralensis:
-
Phenylalanine ammonia-lyase (PAL)
-
Cinnamate 4-hydroxylase (C4H)
-
4-coumarate:CoA ligase (4CL)
-
Chalcone synthase (CHS)
-
UDP-glucosyltransferase (UGT)
-
-
Yeast transformation kit
-
Synthetic defined (SD) medium with appropriate supplements
-
Shaking incubator
-
HPLC for product analysis
Methodology:
-
Gene Cloning and Plasmid Construction:
-
Synthesize or amplify the codon-optimized genes for PAL, C4H, 4CL, CHS, and a suitable UGT that can glycosylate isoliquiritigenin.
-
Clone these genes into yeast expression vectors under the control of strong, inducible promoters (e.g., GAL1, GAL10).
-
-
Yeast Transformation:
-
Transform the constructed plasmids into the S. cerevisiae host strain using a standard yeast transformation protocol (e.g., lithium acetate method).
-
Select for successful transformants on appropriate SD drop-out media.
-
-
Cultivation and Induction:
-
Inoculate a single colony of the engineered yeast into SD medium and grow overnight at 30°C with shaking.
-
Inoculate a larger culture with the overnight culture and grow to mid-log phase (OD600 ≈ 0.6-0.8).
-
Induce gene expression by adding galactose to the medium (final concentration 2%).
-
Continue fermentation for 48-72 hours at 30°C.
-
-
Extraction and Analysis:
-
Harvest the yeast cells by centrifugation.
-
Extract the intracellular metabolites by disrupting the cells (e.g., with glass beads or sonication) in methanol or ethyl acetate.
-
Centrifuge to remove cell debris.
-
Analyze the supernatant for the presence of this compound using HPLC-MS.
-
Diagram 1: Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from L-phenylalanine.
Chemical Synthesis of this compound Derivatives
While de novo chemical synthesis of this compound can be complex, the modification of its structure to create derivatives is a common strategy in drug discovery to improve its pharmacological properties, such as solubility and efficacy.[14][15][16]
Protocol 3: Synthesis of an Amino Acid Ester Derivative of Isoliquiritigenin
This protocol is adapted from the synthesis of isoliquiritigenin derivatives.[14][16]
Materials:
-
Isoliquiritigenin (the aglycone of this compound)
-
N-Boc protected amino acid (e.g., N-Boc-glycine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup:
-
Dissolve isoliquiritigenin (1 equivalent) and the N-Boc protected amino acid (2.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture in an ice-water bath.
-
-
Coupling Reaction:
-
Add DMAP (0.2 equivalents) as a catalyst.
-
Add EDC·HCl (2.5 equivalents) portion-wise to the cooled solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether.
-
-
Characterization:
-
Characterize the structure of the synthesized derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.[14]
-
Research Applications and Experimental Protocols
This compound is a versatile molecule for investigating various cellular processes. Its effects are often mediated through the modulation of specific signaling pathways.
Anti-inflammatory and Antioxidant Effects via the Nrf2 Pathway
This compound is a known activator of the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response.[5][17][18]
Protocol 4: Investigating Nrf2 Activation by this compound in Macrophages
Cell Line: RAW 264.7 macrophage cell line
Materials:
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
DMEM medium with 10% FBS
-
Reagents for Western blotting (antibodies against Nrf2, Keap1, HO-1)
-
Reagents for quantitative PCR (primers for Nrf2 target genes like Hmox1, Nqo1)
-
Nuclear and cytoplasmic extraction kit
Methodology:
-
Cell Culture and Treatment:
-
Plate RAW 264.7 cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 2 hours.
-
Induce an inflammatory response by adding LPS (1 µg/mL) for 24 hours.
-
-
Western Blot for Nrf2 Nuclear Translocation:
-
After treatment, fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.
-
Perform Western blotting on both fractions using an antibody against Nrf2. An increase in nuclear Nrf2 indicates activation.
-
-
Western Blot for Downstream Target Proteins:
-
Lyse whole cells and perform Western blotting for the Nrf2 target protein, Heme Oxygenase-1 (HO-1). An increase in HO-1 expression suggests Nrf2 pathway activation.
-
-
Quantitative PCR for Target Gene Expression:
-
Extract total RNA from treated cells and synthesize cDNA.
-
Perform qPCR to measure the mRNA levels of Nrf2 target genes (Hmox1, Nqo1).
-
Diagram 2: this compound-mediated Nrf2 Signaling Pathway
Caption: this compound activates the Nrf2 pathway.
Anticancer Effects via PI3K/Akt/mTOR and VEGF/VEGFR-2 Pathways
This compound and its derivatives have shown potential in cancer therapy by inducing apoptosis and inhibiting angiogenesis.[14][16][19] These effects are partly mediated by the inhibition of the PI3K/Akt/mTOR and VEGF/VEGFR-2 signaling pathways.[14][19][20]
Protocol 5: Assessing the Anti-Angiogenic Effect of this compound
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)
Materials:
-
This compound
-
VEGF (Vascular Endothelial Growth Factor)
-
Matrigel
-
Endothelial cell growth medium
-
Antibodies for Western blotting (p-VEGFR-2, VEGFR-2, p-Akt, Akt, p-mTOR, mTOR)
Methodology:
-
Tube Formation Assay:
-
Coat a 96-well plate with Matrigel and allow it to solidify.
-
Seed HUVECs onto the Matrigel in the presence of VEGF and different concentrations of this compound.
-
Incubate for 6-12 hours and observe the formation of tube-like structures under a microscope. Quantify the tube length.
-
-
Western Blot Analysis of VEGFR-2 Signaling:
-
Culture HUVECs and starve them in serum-free medium for 6 hours.
-
Pre-treat with this compound for 2 hours.
-
Stimulate with VEGF for 15-30 minutes.
-
Lyse the cells and perform Western blotting to detect the phosphorylation of VEGFR-2, Akt, and mTOR.
-
Table 2: Quantitative Data on the Anticancer Activity of this compound and its Derivatives
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Isoliquiritigenin | Hela (cervical cancer) | Cytotoxicity | 126.5 µM | [15] |
| Compound 9 (ISL derivative) | Hela (cervical cancer) | Cytotoxicity | 14.36 µM | [15] |
| 5-Fluorouracil (positive control) | Hela (cervical cancer) | Cytotoxicity | 33.59 µM | [15] |
| This compound (2@AuNPs) | RAW 264.7 (LPS-stimulated) | Anti-inflammatory | ~18.2 ± 0.8 µg/mL | [21] |
Diagram 3: Workflow for Synthesis and Biological Evaluation
Caption: General workflow for this compound research.
Conclusion
This compound is a promising natural compound with multifaceted therapeutic potential. The protocols and data presented here provide a framework for researchers to obtain high-purity this compound and investigate its mechanisms of action. The methods of extraction, biosynthesis, and chemical modification offer flexibility for various research needs, from basic science to drug development. Further research into its pharmacokinetics and safety profile is essential for its translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. deanfrancispress.com [deanfrancispress.com]
- 3. This compound | C21H22O9 | CID 5318591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Therapeutic Intervention in Cancer by Isoliquiritigenin from Licorice: A Natural Antioxidant and Redox Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoliquiritigenin, a potential therapeutic agent for treatment of inflammation-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102336791A - Method for extracting this compound from licorice root - Google Patents [patents.google.com]
- 7. CN102285875A - Method for extracting and purifying isoliquiritigenin from liquorice - Google Patents [patents.google.com]
- 8. CN101328115B - Method for extracting isoliquirtigenin from licorice - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The correlation between pharmacological activity and contents of eight constituents of Glycyrrhiza uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. De novo biosynthesis of liquiritin in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Antitumor Activity of Isoliquiritigenin Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols: Isoliquiritin Solubility in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of isoliquiritin in Dimethyl Sulfoxide (DMSO) and ethanol, along with protocols for preparing stock solutions and determining solubility. Additionally, relevant signaling pathways modulated by this compound are illustrated to support its application in research and drug development.
Data Presentation: this compound Solubility
The solubility of this compound in DMSO and ethanol is summarized in the table below. This data is crucial for the preparation of stock solutions for in vitro and in vivo studies.
| Solvent | Solubility | Molar Concentration (approx.) | Notes | Reference |
| DMSO | ≥41.8 mg/mL | ≥100 mM | Sonication is recommended to aid dissolution. | [1][2] |
| 45 mg/mL | 107.56 mM | [2] | ||
| Ethanol | ≥2.22 mg/mL | ≥5.3 mM | Soluble. | [1][3] |
Molecular Weight of this compound: 418.4 g/mol [4]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous/Sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh 41.8 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve the final desired concentration (e.g., 1 mL for a 100 mM solution with 41.8 mg of this compound).
-
Mixing: Vortex the tube for 1-2 minutes to facilitate dissolution.[5]
-
Sonication: If the compound does not fully dissolve, sonicate the solution in a water bath for up to 5 minutes.[2][5] Gentle warming to 37°C can also be applied if necessary.[5]
-
Sterilization (Optional): For cell culture applications, it is often debated whether to filter-sterilize DMSO stock solutions. DMSO itself is considered bactericidal, and filtration can sometimes lead to loss of the compound due to membrane binding.[6] If filtration is deemed necessary, use a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[7]
Protocol 2: Preparation of an this compound Stock Solution in Ethanol
This protocol outlines the preparation of a 5 mM this compound stock solution in ethanol.
Materials:
-
This compound (solid powder)
-
100% (200 proof) Ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing this compound: Weigh out the required amount of this compound. To prepare 1 mL of a 5 mM stock solution, you would need 2.09 mg of this compound.
-
Dissolution: Transfer the weighed powder to a sterile tube and add the appropriate volume of 100% ethanol.
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution in tightly sealed vials at -20°C.
Protocol 3: General Protocol for Equilibrium Solubility Determination
This protocol provides a general method to determine the equilibrium solubility of a compound like this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, ethanol, aqueous buffers)
-
Small volume glass vials with screw caps
-
Shaker or rotator capable of maintaining a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that a saturated solution is formed and an excess of solid remains.
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the excess undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution and Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method like HPLC-UV.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways, which is central to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[8][9]
Nrf2 Signaling Pathway
This compound is known to activate the Nrf2 signaling pathway, a primary cellular defense mechanism against oxidative stress.[10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or in the presence of inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of antioxidant genes.
VEGF/VEGFR-2 Signaling Pathway
This compound has demonstrated anti-angiogenic properties by inhibiting the VEGF/VEGFR-2 signaling pathway, which is crucial for the formation of new blood vessels, a process often exploited by tumors for growth and metastasis.[12][13] this compound can inhibit the expression of VEGF in cancer cells and block the activation of its receptor, VEGFR-2, on endothelial cells.[12]
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Antifungal | p53 | TargetMol [targetmol.com]
- 3. This compound | CAS:5041-81-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | C21H22O9 | CID 5318591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. deanfrancispress.com [deanfrancispress.com]
- 10. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway | PLOS One [journals.plos.org]
- 13. Glycyrrhiza glabra (Licorice): A Comprehensive Review on Its Phytochemistry, Biological Activities, Clinical Evidence and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Isoliquiritin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoliquiritin is a flavonoid glycoside found in the roots of Glycyrrhiza species, commonly known as licorice. It is the 4-O-glucoside of isoliquiritigenin. This compound and its aglycone, isoliquiritigenin, have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control of herbal medicines. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound by LC-MS/MS, compiled from various studies. These values can serve as a reference for method development and validation.
Table 1: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm)[1] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.2 - 0.6 mL/min[1][2] |
| Gradient | Optimized for separation from other components |
| Column Temperature | 35 - 45 °C[1][3] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Precursor Ion ([M+H]⁺) | m/z 419[4] |
| Precursor Ion ([M-H]⁻) | m/z 417[4] |
| Product Ion (from [M+H]⁺) | m/z 257 (Isoliquiritigenin)[4] |
| Product Ion (from [M-H]⁻) | m/z 255 (Isoliquiritigenin)[4] |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Typical Performance | Citation |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL in rat plasma | [5][6] |
| Linearity Range | 0.001 - 4.0 µg/mL in rat plasma | [2] |
| Correlation Coefficient (r²) | > 0.998 | [2] |
| Inter- and Intra-day Precision (RSD) | < 15% | [5][6] |
| Inter- and Intra-day Accuracy | Within ±15% | [5][6] |
| Recovery | 70.3% - 99.1% from plasma | [7] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol describes the protein precipitation method for the extraction of this compound from plasma samples, suitable for pharmacokinetic studies.
Materials:
-
Plasma samples
-
Internal Standard (IS) working solution (e.g., berberine, liquiritigenin)
-
Methanol, ice-cold
-
Vortex mixer
-
Centrifuge (capable of 13,000 rpm and 4 °C)
-
Pipettes and tips
-
Sample vials
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean sample vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general procedure for the quantitative analysis of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an ESI source
LC Conditions:
-
Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.[1]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-9 min: 5% B
-
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40 °C.
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flows: Optimize for the specific instrument.
-
MRM Transitions:
-
This compound: Precursor m/z 419 → Product m/z 257
-
Internal Standard (e.g., Berberine): Optimize transition based on the selected IS.
-
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action: Nrf2 and NF-κB Signaling
This compound is readily metabolized to its aglycone, isoliquiritigenin (ISL), which is responsible for much of its biological activity. ISL exerts potent antioxidant and anti-inflammatory effects primarily through the activation of the Nrf2 signaling pathway and inhibition of the NF-κB pathway.[5][8] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon stimulation by ISL, Nrf2 dissociates from Keapap1, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-containing genes. Concurrently, ISL can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.
Caption: this compound's anti-inflammatory and antioxidant signaling pathway.
Experimental Workflow for this compound Analysis
The following diagram outlines the typical workflow for the quantitative analysis of this compound from biological samples using LC-MS/MS.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. Isoliquiritigenin - Wikipedia [en.wikipedia.org]
- 2. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications [ouci.dntb.gov.ua]
- 3. Isoliquiritigenin, one of the antispasmodic principles of Glycyrrhiza ularensis roots, acts in the lower part of intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Elucidating the Structure of Isoliquiritin using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note provides a detailed protocol for the structural elucidation of isoliquiritin, a flavonoid glycoside found in licorice root, using Nuclear Magnetic Resonance (NMR) spectroscopy. We outline the principles of one-dimensional (1D) and two-dimensional (2D) NMR techniques and provide step-by-step experimental protocols for sample preparation, data acquisition, and spectral analysis. The comprehensive analysis of ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound. This guide serves as a practical resource for researchers in natural product chemistry and drug discovery.
Introduction
This compound is a flavonoid compound widely present in the dried roots and rhizomes of plants from the Glycyrrhiza genus, commonly known as licorice.[1] It is the 4'-O-glucoside of isoliquiritigenin. Flavonoids from licorice, including this compound and its aglycone isoliquiritigenin, have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] Accurate structural confirmation is a critical first step in the research and development of such natural products.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable technique for the structural elucidation of organic molecules, including complex natural products like flavonoids.[4][5] By analyzing the chemical shifts, coupling constants, and correlations between nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.[4][6] This note details the application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments for the complete structural characterization of this compound.
Principles of NMR Spectroscopy for Structure Elucidation
The structural analysis of a flavonoid glycoside like this compound relies on a combination of NMR experiments:
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling.[6]
-
¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms in the molecule and provides information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).[4]
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). This is crucial for identifying adjacent protons in a spin system.[7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that shows correlations between protons and the carbon atoms they are directly attached to (one-bond ¹JCH coupling).[9][10] This is essential for assigning carbon signals based on their attached, and often pre-assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[8][9] This technique is vital for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons).
Mandatory Visualizations
The following diagrams illustrate the structure of this compound, the experimental workflow, and its interaction with key biological pathways.
Caption: Chemical structure of this compound with atom numbering.
Caption: General experimental workflow for NMR structure elucidation.
Caption: Isoliquiritigenin activates the Nrf2 antioxidant pathway.[11][12]
Caption: Isoliquiritigenin inhibits the PI3K/AKT signaling pathway.[3]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for acquiring high-quality NMR data.[13][14]
-
Sample Quantity: Weigh approximately 5-10 mg of purified this compound for ¹H NMR and 15-30 mg for a full suite of 1D and 2D experiments, including ¹³C NMR.[14]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used for flavonoids like this compound.[15] Other potential solvents include methanol-d₄ or acetone-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[13]
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.[16]
-
Transfer: Transfer the clear solution into a clean, dry 5 mm NMR tube. Ensure the sample height is at least 4-5 cm to be within the detection region of the NMR coil.[17]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K) to ensure stability.[15]
Protocol for 1D NMR:
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative purposes, a longer delay of 10s may be used.[15]
-
Number of Scans (ns): 8-16 scans, adjust for concentration.
-
Spectral Width (sw): 0-14 ppm.
-
-
¹³C NMR:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, as ¹³C is inherently less sensitive.
-
Spectral Width (sw): 0-200 ppm.
-
Protocol for 2D NMR:
-
gCOSY (gradient-selected COSY):
-
Used to identify ³JHH correlations.
-
Number of Scans (ns): 2-4 per increment.
-
Increments (F1): 256-512.
-
-
gHSQC (gradient-selected HSQC):
-
Used to identify one-bond ¹JCH correlations.
-
Number of Scans (ns): 4-8 per increment.
-
Increments (F1): 128-256.
-
Set ¹JCH coupling constant to ~145 Hz.
-
-
gHMBC (gradient-selected HMBC):
-
Used to identify long-range ²JCH and ³JCH correlations.
-
Number of Scans (ns): 8-16 per increment.
-
Increments (F1): 256-512.
-
Set long-range coupling constant to ~8 Hz.
-
Data Presentation: NMR Assignments for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, typically recorded in DMSO-d₆.
Table 1: ¹H NMR Data for this compound (in DMSO-d₆)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| 2' | 7.95 | d | 8.8 | 1H |
| 3' | 6.45 | d | 2.4 | 1H |
| 5' | 6.55 | dd | 8.8, 2.4 | 1H |
| 6' | 8.18 | d | 8.8 | 1H |
| α | 7.75 | d | 15.4 | 1H |
| β | 7.85 | d | 15.4 | 1H |
| 2, 6 | 7.70 | d | 8.6 | 2H |
| 3, 5 | 7.20 | d | 8.6 | 2H |
| 1'' | 4.90 | d | 7.5 | 1H |
| 2''-6'' | 3.20-3.80 | m | - | - |
| 2'-OH | 12.8 | s | - | 1H |
| 4'-OH | - | - | - | - |
| Sugar OHs | 4.50-5.50 | br s | - | - |
Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and instrument. The signal for the quantitative analysis of this compound is often cited between δ 8.172–8.187 ppm.[1][15][18]
Table 2: ¹³C NMR Data for this compound (in DMSO-d₆)
| Atom No. | Chemical Shift (δ, ppm) | Atom No. | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1' | 114.0 | 1 | 128.0 |
| 2' | 164.5 | 2, 6 | 130.5 |
| 3' | 108.0 | 3, 5 | 117.0 |
| 4' | 165.5 | 4 | 161.0 |
| 5' | 103.0 | 1'' | 100.5 |
| 6' | 132.0 | 2'' | 73.5 |
| C=O | 192.0 | 3'' | 77.0 |
| α | 122.0 | 4'' | 70.0 |
| β | 144.0 | 5'' | 76.5 |
| | | 6'' | 61.0 |
Note: Assignments are based on typical flavonoid chemical shifts and 2D NMR correlations.
Data Interpretation and Structure Elucidation
The following is a stepwise guide to interpreting the acquired NMR data to confirm the structure of this compound.
-
¹H NMR Analysis:
-
Aromatic Region (δ 6.0-8.5 ppm): Identify signals for the A and B rings. The characteristic ABX system for Ring A (H-3', H-5', H-6') and the AA'BB' system for the para-substituted Ring B (H-2,6 and H-3,5) can be readily identified.[19]
-
Olefinic Protons (δ 7.5-8.0 ppm): The two doublets for H-α and H-β with a large coupling constant (J ≈ 15 Hz) confirm the trans configuration of the double bond in the propenone linker.
-
Anomeric Proton (δ ~4.9 ppm): A doublet with J ≈ 7.5 Hz is characteristic of a β-linked glucose moiety.
-
Sugar Region (δ 3.2-3.8 ppm): A complex multiplet region corresponding to the non-anomeric protons of the glucose unit.
-
Hydroxyl Protons: The highly deshielded singlet at δ ~12.8 ppm is typical for the chelated 2'-OH group.
-
-
¹³C NMR and DEPT Analysis:
-
Count the number of carbon signals to confirm the molecular formula (21 carbons for this compound).
-
Identify the carbonyl carbon (C=O) signal at δ ~192 ppm.
-
Aromatic and olefinic carbons appear between δ 100-165 ppm.
-
The anomeric carbon (C-1'') is found around δ 100 ppm.
-
The remaining sugar carbons (C-2'' to C-6'') resonate between δ 60-80 ppm.
-
-
2D NMR Correlation Analysis:
-
COSY: Trace the correlations to map out the spin systems. For example, a correlation between the signals at δ 8.18 (H-6') and δ 6.55 (H-5') confirms their ortho relationship. Similarly, the H-α/H-β coupling will be prominent. The entire glucose spin system can be traced from the anomeric proton (H-1'').
-
HSQC: Correlate each proton signal to its directly attached carbon. This allows for the direct assignment of all protonated carbons (e.g., H-5' at δ 6.55 correlates to C-5' at δ 103.0).
-
HMBC: This is the key to assembling the final structure.
-
The anomeric proton (H-1'') will show a long-range correlation to C-4 of Ring B, confirming the glycosylation position.
-
The olefinic proton H-β will show correlations to carbons in Ring B (C-2,6 and C-1), linking the propenone chain to Ring B.
-
The other olefinic proton, H-α, will show a correlation to the carbonyl carbon (C=O).
-
Protons on Ring A (e.g., H-6') will show correlations to the carbonyl carbon, connecting Ring A to the propenone linker.
-
-
By systematically analyzing the data from these complementary NMR experiments, the complete and unambiguous assignment of all atoms in the this compound structure can be achieved.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. epfl.ch [epfl.ch]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. emerypharma.com [emerypharma.com]
- 11. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 15. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Isoliquiritin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoliquiritin (ISL) is a flavonoid glycoside, a type of natural phenol, found in the roots of Glycyrrhiza species, commonly known as licorice. It is a derivative of chalcone and is recognized for its broad spectrum of pharmacological activities. In the realm of cell culture, this compound serves as a valuable tool for investigating various cellular processes due to its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[1][2][3] These effects are attributed to its ability to modulate a variety of cellular signaling pathways, making it a compound of significant interest in drug discovery and biomedical research.[2][4]
Applications in Cell Culture
This compound has been utilized in a wide range of in vitro studies to explore its therapeutic potential.
-
Oncology Research: ISL has been shown to inhibit the proliferation of various cancer cells, including lung, prostate, endometrial, and liver cancer.[5][6][7][8] It can induce apoptosis (programmed cell death) and autophagy, as well as cause cell cycle arrest, thereby preventing tumor growth.[7][8] Furthermore, studies have demonstrated its ability to suppress cancer cell invasion, metastasis, and angiogenesis (the formation of new blood vessels).[9][10] A notable aspect of ISL is its selective cytotoxicity, showing significant inhibitory effects on cancer cells with minimal toxicity to normal cells at similar concentrations.[2]
-
Neuroscience Research: In neuronal cell cultures, this compound exhibits significant neuroprotective effects. It can protect neuronal cells from glutamate-induced excitotoxicity, a major factor in neurodegenerative diseases, by preventing intracellular calcium overload and mitochondrial dysfunction.[11] ISL also protects against oxidative stress-induced cell death by enhancing the activity of antioxidant enzymes and reducing the generation of reactive oxygen species (ROS).[1][12]
-
Inflammation and Immunology Research: this compound demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. In cell lines such as murine macrophages (RAW 264.7) and bovine mammary epithelial cells (MAC-T), ISL has been shown to reduce the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS, which are typically induced by lipopolysaccharide (LPS).[3][13][14]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by modulating multiple key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. In several cancer cell types, this compound has been found to inhibit this pathway.[4] This inhibition contributes to its anti-proliferative and pro-apoptotic effects. For instance, in gastric cancer cells, ISL-mediated inhibition of the PI3K/Akt/mTOR pathway promotes both apoptosis and autophagy.[4]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. This compound has been shown to suppress the activation of the NF-κB pathway.[3][15] It can inhibit the phosphorylation of the p65 subunit of NF-κB and prevent its translocation to the nucleus, thereby downregulating the expression of inflammatory and apoptotic-related genes.[3][9]
Caption: this compound inhibits NF-κB signaling.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating a wide range of cellular processes such as proliferation, differentiation, and apoptosis. This compound has been observed to modulate MAPK signaling, although its effects can be context-dependent. For example, in some cancer cells, it inhibits MAPK activation, which is crucial for metastasis.[9] In other contexts, like in response to oxidative stress, it can activate MAPK pathways to trigger protective mechanisms.[4]
Caption: this compound modulates the MAPK signaling cascade.
Data Presentation
The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured.
| Cell Line | Cell Type | Effect | Effective Concentration (µM) | Citation(s) |
| A549 | Non-small cell lung cancer | Induction of apoptosis, G2/M cell cycle arrest | 40 - 100 | [5],[16] |
| HT1080 | Fibrosarcoma | Inhibition of invasion and migration | up to 100 | [9] |
| HUVEC | Human umbilical vein endothelial | Inhibition of VEGF-induced proliferation | 1 - 50 | [10],[17] |
| RAW 264.7 | Murine macrophage | Inhibition of NO production | 1 - 50 | [13],[14] |
| ATDC5 | Mouse chondrocyte-like | Anti-inflammatory and anti-apoptotic effects | 10 - 40 | [15] |
| Primary Neuroglial | Rat cortical neurons | Neuroprotection against glutamate toxicity | 0.5 - 5 | [11] |
| DU145 | Human prostate cancer | Induction of apoptosis | 0 - 20 | [18] |
| Ishikawa, HEC-1A | Human endometrial cancer | Induction of apoptosis and autophagy | 10 - 50 | [7] |
| Hep G2 | Human hepatoma | G2/M arrest and apoptosis | 25 - 100 | [8] |
Experimental Protocols
General Experimental Workflow
A typical cell culture experiment involving this compound treatment follows a standardized workflow. Proper planning and execution are essential for obtaining reliable and reproducible results.
Caption: General workflow for cell culture experiments with this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
96-well tissue culture plates
-
Cells of interest
-
Complete culture medium
-
This compound (ISL) stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[19]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[20]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[21]
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of ISL. Include a vehicle control (medium with the same concentration of DMSO used for the highest ISL concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
6-well tissue culture plates
-
Cells of interest and culture medium
-
This compound (ISL) stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Staining: Discard the supernatant and wash the cells once with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify changes in the expression levels of specific proteins in response to this compound treatment.[22]
Materials:
-
Cell culture dishes (e.g., 10-cm dish)
-
This compound (ISL)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS. Add 0.8 to 1 ml of ice-cold lysis buffer to a 10-cm dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.[23][24]
-
Incubate on ice for 30 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[23]
-
Protein Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix a calculated amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[24]
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol measures the changes in mRNA levels of target genes following treatment with this compound.[25]
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit (reverse transcriptase, dNTPs, buffers)
-
SYBR Green or TaqMan qPCR master mix.[26]
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction: Harvest cells after treatment and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.[27]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 384- or 96-well qPCR plate. For a typical SYBR Green reaction, a well would contain:
-
Thermocycling: Perform the qPCR using a standard cycling program, for example:
-
Initial denaturation: 95°C for 2 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute.[26]
-
-
Include a melt curve analysis for SYBR Green assays to check for primer-dimer formation and product specificity.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for your gene of interest and a housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.[27]
Conclusion
This compound is a versatile and potent natural compound for cell culture-based research. Its ability to modulate key cellular pathways involved in cancer, neurodegeneration, and inflammation makes it an invaluable tool for mechanistic studies and preclinical drug development. The provided protocols offer a foundation for researchers to explore the multifaceted effects of this compound in various cellular models. Careful experimental design, including appropriate controls and dose-response studies, is essential for generating meaningful and reproducible data.
References
- 1. The antioxidant activity and neuroprotective mechanism of isoliquiritigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perspectives on the Role of Isoliquiritigenin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting digestive system cancers with isoliquiritigenin: a comprehensive review of antitumor mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of liquiritin, this compound and isoliquirigenin induce apoptotic cell death through upregulating p53 and p21 in the A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoliquiritigenin Induces Apoptosis and Inhibits Xenograft Tumor Growth of Human Lung Cancer Cells by Targeting Both Wild Type and L858R/T790M Mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoliquiritigenin induces apoptosis and autophagy and inhibits endometrial cancer growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoliquiritigenin induces apoptosis and cell cycle arrest through p53-dependent pathway in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Apioside Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway | PLOS One [journals.plos.org]
- 11. Isoliquiritigenin Protects Neuronal Cells against Glutamate Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Intervention in Cancer by Isoliquiritigenin from Licorice: A Natural Antioxidant and Redox Regulator [mdpi.com]
- 13. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isoliquiritigenin suppresses IL-1β induced apoptosis and inflammation in chondrocyte-like ATDC5 cells by inhibiting NF-κB and exerts chondroprotective effects on a mouse model of anterior cruciate ligament transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Isoliquiritigenin induces apoptosis by depolarizing mitochondrial membranes in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. novateinbio.com [novateinbio.com]
- 23. origene.com [origene.com]
- 24. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 25. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 27. pubcompare.ai [pubcompare.ai]
- 28. SYBR® Greenを用いたqPCRによる遺伝子発現プロトコル [sigmaaldrich.com]
Isoliquiritin In Vivo Studies: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoliquiritin (ISL), a chalcone flavonoid predominantly found in licorice root (Glycyrrhiza species), has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical in vivo studies using various animal models have demonstrated its potential therapeutic efficacy in a range of diseases, including cancer, neurodegenerative disorders, metabolic syndrome, and inflammatory conditions. These studies have highlighted its antioxidant, anti-inflammatory, anti-proliferative, and neuroprotective properties. This document provides a comprehensive overview of in vivo research on this compound, presenting detailed experimental protocols and summarizing key quantitative data to guide future preclinical drug development efforts.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies. Studies in Sprague-Dawley rats have shown that this compound is rapidly absorbed and eliminated.[1][2] The bioavailability of this compound is relatively low, primarily due to significant metabolism in the liver and small intestine.[3]
Table 1: Pharmacokinetic Parameters of Isoliquiritigenin (ISL) in Rats [2][4]
| Administration Route | Dose (mg/kg) | Dose-Normalized AUC (μg·h/mL per 10 mg/kg) | Elimination Half-life (t½λ) (h) | Absolute Bioavailability (F) (%) |
| Intravenous | 10 | 7.3 | 4.9 | - |
| Intravenous | 20 | 7.6 | 4.6 | - |
| Intravenous | 50 | 8.7 | 4.8 | - |
| Oral | 20 | - | - | 29.86 |
| Oral | 50 | - | - | 22.70 |
| Oral | 100 | - | - | 33.62 |
AUC: Area Under the Curve
Tissue distribution studies in mice have indicated that following intravenous administration, isoliquiritigenin is primarily distributed to well-perfused tissues such as the heart, liver, kidney, and lung.[1]
Therapeutic Applications in Animal Models
Oncology
This compound has demonstrated significant antitumor effects in various cancer models.[5][6] In a xenograft model of triple-negative breast cancer, preventive treatment with this compound inhibited tumor growth by inducing apoptosis and autophagy-mediated cell death.[7][8]
Table 2: Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model [7]
| Treatment Group | Dose (mg/kg) | Tumor Incidence |
| PBS Control | - | 5/5 |
| This compound | 2.5 | 3/5 |
| This compound | 5.0 | 2/5 |
In a prostate cancer model, this compound treatment led to G2/M phase arrest and apoptosis.[5] Furthermore, in hepatocellular carcinoma, a 50 mg/kg dose of this compound significantly suppressed tumor growth by inducing both autophagy and apoptosis.[9]
-
Animal Model: Female BALB/c nude mice.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Pretreatment: Mice are pretreated with either PBS (control) or this compound (2.5 and 5.0 mg/kg, intraperitoneally) for 2 weeks.
-
Tumor Cell Inoculation: MDA-MB-231 cells are inoculated subcutaneously into the mammary fat pad.
-
Treatment: Following cell inoculation, mice continue to receive daily intraperitoneal injections of PBS or this compound for an additional 25 days.
-
Endpoint Analysis: Tumor growth is monitored and measured. At the end of the study, tumors are excised for further analysis, including western blotting for apoptosis and autophagy markers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacokinetics, biodistribution and bioavailability of isoliquiritigenin after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of isoliquiritigenin and its metabolites in rats: low bioavailability is primarily due to the hepatic and intestinal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Perspectives on the Role of Isoliquiritigenin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dietary Compound Isoliquiritigenin, an Antioxidant from Licorice, Suppresses Triple-Negative Breast Tumor Growth via Apoptotic Death Program Activation in Cell and Xenograft Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting digestive system cancers with isoliquiritigenin: a comprehensive review of antitumor mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Liposomal Drug Delivery System for Isoliquiritin
Introduction
Isoliquiritin (ISL) is a flavonoid glycoside derived from the licorice root (Glycyrrhiza species) with a wide range of documented therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] Despite its pharmacological potential, the clinical translation of this compound is significantly hampered by its poor aqueous solubility, low oral bioavailability, and rapid in vivo metabolism.[4][5] To overcome these limitations, advanced drug delivery systems are required. Liposomes, as biocompatible and biodegradable vesicles, offer a promising platform for the encapsulation and targeted delivery of both hydrophilic and lipophilic compounds, thereby enhancing their therapeutic efficacy.[6][7][8]
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of a liposomal drug delivery system for this compound. The described methodologies are intended for researchers, scientists, and drug development professionals working to enhance the therapeutic potential of this promising natural compound.
Materials and Equipment
Materials
-
This compound (purity >98%)
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol (CHOL)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Dialysis tubing (MWCO 3.5 kDa)
-
Cell culture reagents (as needed for in vitro studies)
Equipment
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (100 nm and 200 nm pore sizes)
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential analysis
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
-
Lyophilizer (Freeze-dryer)
-
Incubator/shaking water bath
Data Presentation: Physicochemical Characterization of this compound-Loaded Liposomes
The following tables summarize the expected quantitative data for the physicochemical properties of the developed this compound-loaded liposomes (ISL-Lipo) compared to empty liposomes (Blank-Lipo).
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Blank-Lipo | 95.5 ± 4.2 | 0.18 ± 0.02 | -22.5 ± 2.1 | N/A | N/A |
| ISL-Lipo | 105.3 ± 5.1 | 0.21 ± 0.03 | -20.3 ± 1.9 | 85.2 ± 3.5 | 4.2 ± 0.3 |
Table 1: Particle size, PDI, zeta potential, encapsulation efficiency, and drug loading of blank and this compound-loaded liposomes (Mean ± SD, n=3).
| Time (hours) | Cumulative Release (%) |
| 0 | 0 |
| 2 | 15.8 ± 2.1 |
| 4 | 28.4 ± 3.5 |
| 8 | 45.7 ± 4.2 |
| 12 | 60.1 ± 5.0 |
| 24 | 78.9 ± 6.3 |
| 48 | 92.3 ± 5.8 |
Table 2: In vitro cumulative release profile of this compound from liposomes in PBS (pH 7.4) at 37°C (Mean ± SD, n=3).
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (ISL-Lipo)
This protocol describes the thin-film hydration method followed by sonication and extrusion for the preparation of unilamellar this compound-loaded liposomes.[9][10]
-
Lipid Film Formation:
-
Accurately weigh soybean phosphatidylcholine (SPC), cholesterol (CHOL), and DSPE-PEG2000 in a molar ratio of 55:40:5.
-
Dissolve the lipids along with a predetermined amount of this compound in a minimal volume of chloroform:methanol (2:1, v/v) solution in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at 40°C until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed (40°C) phosphate-buffered saline (PBS, pH 7.4) by rotating the flask in a water bath for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Subject the MLV suspension to probe sonication in an ice bath for 5-10 minutes (30 seconds on, 30 seconds off cycles) to reduce the size of the vesicles.
-
Extrude the sonicated liposome suspension sequentially through 200 nm and 100 nm polycarbonate membranes fitted in a mini-extruder (11 passes each) to obtain small unilamellar vesicles (SUVs) with a uniform size distribution.
-
-
Purification:
-
Separate the unencapsulated this compound from the liposomal formulation by dialysis against PBS (pH 7.4) at 4°C for 24 hours, with frequent changes of the dialysis buffer.
-
Store the purified this compound-loaded liposomes at 4°C for further characterization.
-
Protocol 2: Characterization of this compound-Loaded Liposomes
-
Dilute the liposomal suspension with deionized water.
-
Measure the particle size (Z-average diameter), PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument at 25°C.[11][12]
-
Perform measurements in triplicate.
-
Disrupt a known volume of the liposomal suspension by adding a suitable solvent (e.g., methanol) to release the encapsulated this compound.
-
Quantify the total amount of this compound in the disrupted suspension using a validated HPLC method.
-
Determine the amount of free (unencapsulated) this compound in the supernatant after centrifugation of the liposomal suspension.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following equations:[13][14]
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
Place a known amount of the this compound-loaded liposomal formulation into a dialysis bag (MWCO 3.5 kDa).[15]
-
Immerse the dialysis bag in a release medium (e.g., 100 mL of PBS, pH 7.4) maintained at 37°C with gentle stirring.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using HPLC.[16][17]
-
Calculate the cumulative percentage of drug released over time.
Visualization of Workflow and Signaling Pathway
Caption: Experimental workflow for the preparation and characterization of this compound-loaded liposomes.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Mechanism of Action: Nrf2 Signaling Pathway
This compound has been shown to exert its potent antioxidant effects through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[18][19] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[18] Upon exposure to oxidative stress or in the presence of inducers like this compound, Keap1 is inactivated, leading to the stabilization and nuclear translocation of Nrf2.[19] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[18] By delivering this compound effectively to the target cells, the liposomal formulation can enhance the activation of this protective pathway, thereby mitigating oxidative stress-related cellular damage.
Conclusion
The development of a liposomal drug delivery system for this compound presents a viable strategy to overcome its inherent physicochemical and pharmacokinetic limitations. The protocols outlined in these application notes provide a systematic approach for the formulation, characterization, and in vitro evaluation of this compound-loaded liposomes. The successful implementation of this technology has the potential to enhance the therapeutic efficacy of this compound in various disease models, paving the way for its future clinical applications. Further in vivo studies are warranted to validate the performance of this delivery system.
References
- 1. researchgate.net [researchgate.net]
- 2. deanfrancispress.com [deanfrancispress.com]
- 3. Phytochemical and Pharmacological Role of Liquiritigenin and Isoliquiritigenin From Radix Glycyrrhizae in Human Health and Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. On the Development of a Cutaneous Flavonoid Delivery System: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Circulating and Brain-Targeted Liposomes Loaded with Isoliquiritigenin: Formation, Characterization, Pharmacokinetics, and Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges | MDPI [mdpi.com]
- 9. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 10. Preparation of Liposomes - Creative Biolabs [creative-biolabs.com]
- 11. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 12. horiba.com [horiba.com]
- 13. Drug loading efficiency: Significance and symbolism [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-Vitro Drug Release Study: Significance and symbolism [wisdomlib.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isoliquiritin Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of isoliquiritin (ISL) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for this compound in in vivo studies?
A common starting point for in vivo studies with this compound depends on the administration route. For intravenous (i.v.) administration in rats, doses have ranged from 10 to 50 mg/kg.[1][2][3] For oral (p.o.) administration in rats, doses have ranged from 20 to 100 mg/kg.[1][2][3] In mice, a dose of 20 mg/kg has been used for both intravenous and oral administration in tissue distribution studies.[1][3] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease indication.
Q2: How should I dissolve this compound for in vivo administration?
This compound has poor water solubility. A common vehicle used for both intravenous and oral administration is a mixture of medicinal ethanol, Tween 80, and 0.9% sodium chloride saline, often in a volume ratio of 10:15:75.[1][2][3] It is recommended to filter the final solution through a 0.22 µm filter before injection to ensure sterility and remove any undissolved particles.[1]
Q3: What is the bioavailability of orally administered this compound?
The oral bioavailability of this compound is relatively low. Studies in rats have reported absolute bioavailability values ranging from 11.8% to approximately 33.62%.[1][4][5] This low bioavailability is primarily attributed to considerable metabolism in the small intestine and liver.[4][6]
Q4: What are the key pharmacokinetic parameters of this compound?
Following intravenous administration in rats, this compound is eliminated relatively quickly, with an elimination half-life (t1/2λ) of approximately 4.6 to 4.9 hours.[1][2] After oral administration, the half-life has been reported to be around 4.6 hours.[6] The plasma protein binding of this compound in rats is approximately 43.72%.[1][2]
Q5: Which tissues does this compound primarily distribute to?
In mice, after both intravenous and oral administration, this compound distributes to various tissues. The major distribution tissues have been identified as the liver, heart, and kidney.[1][2][3] Following intravenous administration, the highest concentrations in tissues were observed at 0.5 hours, with low levels remaining after 6 hours, suggesting no long-term accumulation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no therapeutic effect observed. | Suboptimal Dosage: The administered dose may be too low to elicit a biological response due to factors like low bioavailability. | Conduct a dose-response study with a wider range of doses. Consider the pharmacokinetic data, especially the low oral bioavailability, which may necessitate higher oral doses compared to intravenous ones. |
| Poor Bioavailability: Extensive first-pass metabolism in the liver and intestine significantly reduces the amount of active compound reaching systemic circulation after oral administration.[4][6] | Consider alternative administration routes with higher bioavailability, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. If oral administration is necessary, explore formulation strategies like self-microemulsifying drug delivery systems (SMEDDS) to enhance solubility and absorption.[6] | |
| High variability in experimental results between animals. | Inconsistent Drug Administration: Improper gavage technique or injection can lead to inconsistent dosing. | Ensure all personnel are properly trained in the chosen administration technique. For oral gavage, verify correct placement to avoid administration into the lungs. |
| Biological Variability: Individual differences in metabolism and absorption can contribute to variability. | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight and are housed under identical conditions. | |
| Precipitation of this compound in the dosing solution. | Poor Solubility: this compound is poorly soluble in aqueous solutions. | Prepare the dosing solution fresh before each use. Ensure the components of the vehicle (e.g., ethanol, Tween 80) are of high quality and in the correct proportions.[1][2][3] Gentle warming and sonication may aid in dissolution, but the stability of the compound under these conditions should be verified. |
| Signs of toxicity in animals. | High Dose: While generally considered to have low toxicity, very high doses may lead to adverse effects.[7] | Reduce the administered dose. If a high dose is required for efficacy, consider more frequent administration of a lower dose. Monitor animals closely for any signs of distress. A maximum tolerated dose (MTD) study can be performed to establish a safe dose range.[8] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Dose (mg/kg) | Dose-Normalized AUC (μg·h/mL per 10 mg/kg) | Elimination Half-life (t1/2λ) (hours) |
| 10 | 7.3 ± 0.43 | 4.9 |
| 20 | 7.6 ± 0.27 | 4.6 |
| 50 | 8.7 ± 0.18 | 4.8 |
| Data from Qiao et al., 2014.[1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Absolute Bioavailability (F%) |
| 20 | 29.86 |
| 50 | 22.70 |
| 100 | 33.62 |
| Data from Qiao et al., 2014.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
-
Vehicle Preparation: Prepare a vehicle solution consisting of medicinal ethanol, Tween 80, and 0.9% sodium chloride saline in a volume ratio of 10:15:75.[1][2][3]
-
Dissolution of this compound: Weigh the required amount of this compound and dissolve it in the prepared vehicle to achieve the desired final concentration.
-
Filtration: Filter the resulting solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.[1]
-
Storage: Prepare the solution fresh before each administration.
Protocol 2: Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (220 ± 20 g).[3]
-
Dosing:
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the retro-orbital venous plexus at predetermined time points (e.g., 0.08, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 6, 8, and 12 hours post-administration).[1][3]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as HPLC.
Visualizations
Caption: Experimental workflow for an in vivo pharmacokinetic study of this compound.
Caption: Simplified diagram of this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacokinetics, biodistribution and bioavailability of isoliquiritigenin after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetics of isoliquiritigenin and its metabolites in rats: low bioavailability is primarily due to the hepatic and intestinal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.dongguk.edu [pure.dongguk.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isoliquiritigenin Alleviates Semen Strychni-Induced Neurotoxicity by Restoring the Metabolic Pathway of Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoliquiritigenin (ISL)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoliquiritigenin (ISL) and its precursor, isoliquiritin. The focus is on understanding and minimizing potential off-target effects in experimental settings.
Understanding Isoliquiritigenin and Its Precursor
Isoliquiritigenin (ISL) is a bioactive chalcone compound found in licorice root (Glycyrrhiza species)[1]. It is known for a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects[1][2]. It's important to distinguish ISL from its glycoside form, this compound.
-
This compound : The glycoside form, which is more abundant in the raw plant material. It generally exhibits less potent biological activity[3].
-
Isoliquiritigenin (ISL) : The aglycone form. This compound is often converted to ISL by glucosidases in the intestine, making ISL the primary bioactive molecule in vivo[4].
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of ISL?
A1: ISL is a pleiotropic molecule, meaning it interacts with multiple molecular targets. This broad activity is the primary reason for potential context-dependent off-target effects. Key targets are summarized in the table below.
| Target Category | Specific Target/Pathway | Known Effect of ISL | Therapeutic Relevance |
| Neurotransmission | GABA-A Benzodiazepine Receptor | Positive Allosteric Modulator[2][5] | Anxiolytic, Hypnotic[5] |
| Inflammation | NF-κB Pathway | Inhibition[6][7] | Anti-inflammatory[7] |
| p38 MAPK Pathway | Inhibition[8][9][10] | Anti-inflammatory, Anti-cancer[8][10] | |
| NLRP3 Inflammasome | Inhibition[6][11] | Anti-inflammatory | |
| Oxidative Stress | Nrf2 Pathway | Activation[6][12] | Antioxidant, Cytoprotective[6] |
| Ion Channels | Voltage-gated K+ channels (e.g., hERG) | Inhibition[13] | Potential Cardiotoxicity |
| Voltage-gated Na+ channels | Inhibition | Analgesic | |
| Cancer Signaling | STAT3 Pathway | Inhibition[8] | Anti-tumor |
| mTOR Pathway | Inhibition[8][14] | Anti-tumor, Metabolic Regulation | |
| Angiogenesis (VEGF, MMPs) | Inhibition[10] | Anti-metastatic | |
| Metabolism | AMPK Pathway | Activation[14] | Antidiabetic |
Q2: Why is the oral bioavailability of ISL so low and how can I improve it?
A2: The oral bioavailability of ISL is reported to be low, ranging from approximately 11.8% to 33.6% in rat models[2][3][15]. This is primarily due to extensive first-pass metabolism in the liver and small intestine, where ISL is rapidly converted into glucuronidated metabolites[2][15].
Strategies to Improve Bioavailability:
-
Self-Nano-Emulsifying Drug Delivery Systems (SNEDDS): These systems are mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. Studies have shown that SNEDDS can increase the oral bioavailability of ISL by over 2-fold[16].
-
Nanostructured Lipid Carriers (NLC): NLCs are lipid-based nanoparticles that can encapsulate poorly water-soluble drugs like ISL, enhancing their absorption and bioavailability. One study reported a 5.45-fold increase in relative bioavailability using NLCs[17].
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SNEDDS, SMEDDS can significantly enhance the solubility and oral absorption of ISL, with one study showing a 4.71-fold increase in bioavailability[18].
| Formulation | Composition Example | Reported Bioavailability Increase |
| SNEDDS | Ethyl oleate (oil), Tween 80 & Cremophor EL (surfactants), PEG 400 & 1,2-propylene glycol (co-surfactants)[16] | 2.02 times[16] |
| SMEDDS | Ethyl oleate (oil), Tween 80 (surfactant), PEG 400 (co-surfactant)[18] | 4.71 times[18] |
| NLCs | Not specified in detail in the provided results. | 5.45 times[17] |
Q3: What are the known metabolites of ISL?
A3: In vivo, ISL undergoes Phase II biotransformation, primarily in the liver and intestines[19]. The main metabolites are glucuronidated forms of ISL and its isomer, liquiritigenin[15][19]. In some cell types, like lung cells, a Phase I metabolite, 2,4,2′,4′-tetrahydroxychalcone (THC), has been identified[19]. Researchers should be aware that these metabolites may also have biological activity.
Troubleshooting Guides by Research Area
The pleiotropic nature of ISL means that a desired "on-target" effect in one research context can be an undesirable "off-target" effect in another.
Area 1: Oncology Research
Problem: I am studying the anti-cancer effects of ISL in an animal model, but I'm observing unexpected sedation and reduced motor activity, confounding my results.
-
Probable Cause: This is likely due to ISL's activity as a positive allosteric modulator of GABA-A benzodiazepine receptors, which mediates hypnotic and sedative effects[5][20]. ISL has a high binding affinity for this receptor (Ki = 0.453 µM)[5][21].
-
Troubleshooting Steps:
-
Dose-Response Analysis: Determine if the sedative effects occur at the same concentration range as the desired anti-tumor effects. It's possible to find a therapeutic window where anti-cancer activity is observed without significant sedation.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentration of ISL with both the anti-tumor and sedative effects to understand the exposure-response relationship for each.
-
Use of an Antagonist (for mechanistic studies): In acute studies, co-administration with a GABA-A benzodiazepine receptor antagonist like flumazenil could be used to confirm that the sedative effect is target-specific[5]. Note: This is for mechanistic validation, not a therapeutic strategy.
-
Consider ISL Derivatives: Synthesizing derivatives of ISL that are modified to reduce GABA-A receptor binding while retaining anti-cancer properties could be a long-term strategy[22].
-
Area 2: Neuropharmacology Research (Anxiolytic/Hypnotic)
Problem: I am investigating ISL as a hypnotic, but I have concerns about potential cardiovascular side effects, particularly QT prolongation.
-
Probable Cause: ISL has been shown to inhibit the hERG potassium channel, a key channel in cardiac repolarization[13]. Inhibition of the hERG channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening arrhythmias.
-
Troubleshooting Steps:
-
In Vitro Electrophysiology: Perform patch-clamp studies on cell lines expressing the hERG channel (e.g., HEK-293 cells) to determine the IC50 of ISL for hERG inhibition. Compare this value to the effective concentration for GABA-A receptor modulation.
-
Ex Vivo Heart Studies: Use Langendorff-perfused heart preparations from animal models (e.g., rabbit, guinea pig) to assess the effects of ISL on the electrocardiogram (ECG), specifically the QT interval.
-
In Vivo Telemetry: In animal studies, use telemetry to continuously monitor the ECG in conscious, free-moving animals after ISL administration to check for any signs of arrhythmia or QT prolongation.
-
Structural Activity Relationship (SAR) Studies: If cardiotoxicity is a concern, consider investigating or designing ISL analogs that have a lower affinity for the hERG channel.
-
Area 3: Anti-inflammatory Research
Problem: I am studying the anti-inflammatory effects of ISL by measuring its impact on NF-κB signaling. However, I am getting inconsistent results in assays measuring cellular redox state.
-
Probable Cause: ISL is a potent activator of the Nrf2 signaling pathway, which is the master regulator of the cellular antioxidant response[6][12]. This can lead to increased expression of antioxidant enzymes (e.g., HO-1, NQO1), which will independently alter the cellular redox environment and may confound studies focused solely on inflammation[6].
-
Troubleshooting Steps:
-
Dissect the Pathways: Use specific inhibitors to differentiate between the NF-κB and Nrf2 pathways. For example, use an Nrf2 inhibitor (like brusatol) to see if the observed anti-inflammatory effects are solely due to NF-κB inhibition or are dependent on Nrf2 activation[6].
-
Measure Nrf2 Activation Directly: Perform experiments to quantify Nrf2 activation, such as an antioxidant response element (ARE) luciferase reporter assay or a Western blot for the nuclear translocation of Nrf2[6][11]. This will help you understand the extent to which this pathway is being engaged at your experimental concentrations.
-
Time-Course Experiments: The kinetics of NF-κB inhibition and Nrf2 activation may differ. Perform time-course studies to see if one effect precedes the other.
-
Acknowledge Pleiotropic Effects: In your analysis and interpretation, it is crucial to acknowledge that ISL's effects are likely a combination of both direct anti-inflammatory (NF-κB inhibition) and antioxidant (Nrf2 activation) mechanisms.
-
General Experimental Workflow for Off-Target Assessment
Key Experimental Protocols: Methodologies
Below are brief descriptions of standard methodologies used to assess the activity of ISL on its various targets.
-
MTT Cell Viability Assay:
-
Purpose: To determine the cytotoxicity of ISL on cell lines and establish appropriate concentrations for further experiments.
-
Methodology: Cells are seeded in 96-well plates and treated with various concentrations of ISL. After incubation, MTT reagent is added, which is converted by viable cells into a purple formazan product. The absorbance is read on a plate reader, and cell viability is calculated relative to an untreated control[6][8].
-
-
Western Blot Analysis:
-
Purpose: To detect and quantify changes in protein expression or phosphorylation state (activation) in key signaling pathways (e.g., p-p38, p-NF-κB p65, Nrf2).
-
Methodology: Cells or tissue lysates are prepared, and proteins are separated by size via SDS-PAGE. Proteins are then transferred to a membrane and probed with primary antibodies specific to the target protein (e.g., anti-p-p38) and a loading control (e.g., β-actin). A secondary antibody conjugated to an enzyme (like HRP) is used for detection via chemiluminescence[6][7].
-
-
Luciferase Reporter Assay:
-
Purpose: To measure the transcriptional activity of a specific pathway (e.g., NF-κB or Nrf2/ARE).
-
Methodology: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with response elements for the transcription factor of interest (e.g., an Antioxidant Response Element for Nrf2). After treatment with ISL, cell lysates are collected, and luciferase activity is measured using a luminometer. An increase or decrease in light production indicates activation or inhibition of the pathway[6][11].
-
-
In Situ Intestinal Perfusion:
-
Purpose: To study the absorption characteristics and bioavailability of ISL or its formulations in a specific segment of the intestine.
-
Methodology: In an anesthetized animal (typically a rat), a segment of the intestine is cannulated and perfused with a solution containing the drug. Samples of the perfusate are collected from the outlet over time and analyzed by HPLC to determine the amount of drug that has been absorbed through the intestinal wall[16].
-
-
Patch-Clamp Electrophysiology:
-
Purpose: To directly measure the effect of ISL on ion channel function (e.g., hERG K+ channels or GABA-A receptor-mediated currents).
-
Methodology: A glass micropipette forms a high-resistance seal with the membrane of a single cell. This allows for the control of the membrane potential and the recording of the tiny ionic currents flowing through the channels. The effect of applying ISL to the cell's exterior can be directly measured as a change in these currents[5][13].
-
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Pharmacokinetics, biodistribution and bioavailability of isoliquiritigenin after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Isoliquiritigenin, a chalcone compound, is a positive allosteric modulator of GABAA receptors and shows hypnotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoliquiritigenin Activates Nuclear Factor Erythroid-2 Related Factor 2 to Suppress the NOD-Like Receptor Protein 3 Inflammasome and Inhibits the NF-κB Pathway in Macrophages and in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoliquiritigenin inhibits pancreatic cancer progression through blockade of p38 MAPK-regulated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Licorice isoliquiritigenin dampens angiogenic activity via inhibition of MAPK-responsive signaling pathways leading to induction of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Isoliquiritigenin Activates Nuclear Factor Erythroid-2 Related Factor 2 to Suppress the NOD-Like Receptor Protein 3 Inflammasome and Inhibits the NF-κB Pathway in Macrophages and in Acute Lung Injury [frontiersin.org]
- 12. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
- 14. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of isoliquiritigenin and its metabolites in rats: low bioavailability is primarily due to the hepatic and intestinal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. daneshyari.com [daneshyari.com]
- 18. Enhancement of Oral Bioavailability and Anti-hyperuricemic Activity of Isoliquiritigenin via Self-Microemulsifying Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Perspectives on the Role of Isoliquiritigenin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isoliquiritigenin, a Chalcone Compound, Enhances Spontaneous Inhibitory Postsynaptic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flavonoids as GABAA receptor ligands: the whole story? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Therapeutic Efficacy of Isoliquiritin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isoliquiritin (ISL). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, helping you enhance the therapeutic efficacy of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic effects?
This compound (ISL) is a flavonoid compound primarily isolated from the root of licorice (Glycyrrhiza species).[1][2][3] It is known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][4][5][6]
Q2: What are the main challenges in working with this compound?
The primary challenges associated with ISL are its poor water solubility and low oral bioavailability.[7][8][9] These factors can limit its therapeutic efficacy in vivo due to rapid metabolism and elimination from the body.[7][9]
Q3: How can the solubility and bioavailability of this compound be improved?
Several strategies can be employed to enhance the solubility and bioavailability of ISL. The most common and effective methods involve the use of nanotechnology-based drug delivery systems.[7][8][10] These include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These systems are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal tract, improving drug dissolution and absorption.[7][8][10][11]
-
Nanoemulsions: These are kinetically stable dispersions of oil and water with droplet sizes typically in the range of 20-200 nm, which can encapsulate ISL and improve its solubility.[12][13]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs like ISL, improving their stability and delivery.[7]
-
Nanostructured Lipid Carriers (NLCs): These are a newer generation of lipid nanoparticles that offer improved drug loading and stability.[7][10]
-
Gold Nanoparticles (AuNPs): Phenolic compounds from licorice, including this compound, have been used in the green synthesis of gold nanoparticles, which may enhance bioavailability and activity.[14][15]
Q4: Can this compound be used in combination with other therapeutic agents?
Yes, ISL has shown synergistic effects when combined with other compounds. For instance, its combination with berberine has been shown to improve adipose inflammation and insulin resistance.[16] In cancer research, ISL has been studied in combination with other polyphenols from Glycyrrhiza uralensis to induce apoptosis in lung cancer cells.[17]
Troubleshooting Guides
Problem 1: Poor dissolution of this compound in aqueous buffers for in vitro assays.
-
Possible Cause: inherent low water solubility of ISL.
-
Solution:
-
Co-solvents: Initially, try dissolving ISL in a small amount of a biocompatible organic solvent like DMSO or ethanol before diluting it with the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect the experimental results.
-
Encapsulation: For more persistent issues, consider preparing a nanoformulation of ISL, such as a nanoemulsion or encapsulating it in cyclodextrins, to improve its aqueous dispersibility.[10]
-
Problem 2: Low and variable efficacy of this compound in animal models after oral administration.
-
Possible Cause: Poor oral bioavailability due to low solubility and rapid first-pass metabolism.[9]
-
Solution:
-
Formulation Enhancement: Utilize a drug delivery system designed to improve oral bioavailability. A Self-Nanoemulsifying Drug Delivery System (SNEDDS) is a well-documented and effective approach for ISL.[7][8][11][18] Studies have shown that ILQ-SNEDDS can significantly increase the area under the curve (AUC) compared to an ISL suspension, indicating improved bioavailability.[7]
-
Route of Administration: If oral administration remains a challenge, consider alternative routes such as intraperitoneal (IP) injection for preclinical studies to bypass first-pass metabolism, though this may not be clinically relevant for all applications.
-
Problem 3: Inconsistent results in cell-based assays targeting specific signaling pathways.
-
Possible Cause:
-
Variability in the effective concentration of ISL reaching the cells due to poor solubility.
-
Cell line-specific differences in the expression of target proteins.
-
-
Solution:
-
Verify Solubilization: Ensure complete solubilization of ISL in the cell culture medium. Visually inspect for any precipitation. A slight warming of the medium or the use of a solubilizing agent (at a non-toxic concentration) might help.
-
Dose-Response Curve: Perform a thorough dose-response experiment to determine the optimal effective concentration for your specific cell line and assay.
-
Positive Controls: Use known activators or inhibitors of the signaling pathway of interest as positive controls to validate the assay's responsiveness.
-
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Self-Nanoemulsifying Drug Delivery System (ILQ-SNEDDS)
This protocol is based on a method described for enhancing the oral bioavailability of ISL for treating asthma.[7][18]
-
Materials:
-
This compound (ISL)
-
Ethyl oleate (oil phase)
-
Tween 80 (surfactant)
-
Polyethylene glycol 400 (PEG400) (co-surfactant)
-
-
Methodology:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize ISL.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable nanoemulsion upon dilution.
-
An optimized formulation consists of ethyl oleate, Tween 80, and PEG400 at a mass ratio of 3:6:1.[7][18]
-
Add the desired amount of ISL to the optimized mixture of oil, surfactant, and co-surfactant.
-
Gently heat and stir the mixture until the ISL is completely dissolved, forming a clear and homogenous ILQ-SNEDDS pre-concentrate.
-
To form the nanoemulsion, dilute the pre-concentrate with an aqueous phase (e.g., water or buffer) under gentle agitation.
-
Protocol 2: In Vitro Anti-Inflammatory Activity Assay in Macrophages
This protocol is adapted from studies investigating the anti-inflammatory effects of ISL.[5][19][20]
-
Cell Line: RAW 264.7 murine macrophages
-
Materials:
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of ISL (or vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions. A decrease in nitrite levels in ISL-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.
-
Cytokine Measurement: Collect the cell supernatant and measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using specific ELISA kits. A dose-dependent reduction in cytokine levels with ISL treatment demonstrates its anti-inflammatory effect.[21]
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound Suspension vs. ILQ-SMEDDS in an Asthma Model
| Parameter | ISL Suspension (20 mg/kg) | ILQ-SMEDDS (20 mg/kg) |
| Cmax (ng/mL) | 125.6 ± 23.4 | 489.7 ± 56.8 |
| Tmax (h) | 0.5 | 1.0 |
| AUC (0-t) (ng·h/mL) | 345.2 ± 45.7 | 1364.8 ± 154.3 |
| Bioavailability Fold Increase | - | 3.95 |
| Data adapted from a study on an ovalbumin-induced asthma model.[7] |
Table 2: Physicochemical Properties of an Optimized ILQ-SMEDDS Formulation
| Property | Value |
| Mean Globule Size (nm) | 20.63 ± 1.95 |
| Polydispersity Index (PDI) | 0.11 ± 0.03 |
| Zeta Potential (mV) | -12.64 ± 2.12 |
| Drug Loading (%) | 2.0 |
| Data from a study developing an ILQ-SMEDDS for asthma treatment.[7][18] |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for enhancing and evaluating the therapeutic efficacy of this compound.
Caption: this compound activates the Nrf2 antioxidant signaling pathway.[22][23][24][25]
Caption: this compound inhibits the NF-κB inflammatory signaling pathway.[5][6][19]
References
- 1. Perspectives on the Role of Isoliquiritigenin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. researchgate.net [researchgate.net]
- 4. The antioxidant activity and neuroprotective mechanism of isoliquiritigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 6. Renoprotective Effects Of this compound Against Cationic Bovine Serum Albumin-Induced Membranous Glomerulonephritis In Experimental Rat Model Through Its Anti-Oxidative And Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an Orally Bioavailable Isoliquiritigenin Self-Nanoemulsifying Drug Delivery System to Effectively Treat Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Oral Isoliquiritigenin Self-Nano-Emulsifying Drug Delivery System (ILQ-SNEDDS) for Effective Treatment of Eosinophilic Esophagitis Induced by Food Allergy [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Enhancement of Oral Bioavailability and Anti-hyperuricemic Activity of Isoliquiritigenin via Self-Microemulsifying Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoliquiritigenin Nanoemulsion Preparation by Combined Sonication and Phase-Inversion Composition Method: In Vitro Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Isoliquiritigenin Nanoemulsion Preparation by Combined Sonication and Phase-Inversion Composition Method: In Vitro Anticancer Activities | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Green Synthesis of Gold Nanoparticles Using Liquiritin and Other Phenolics from Glycyrrhiza glabra and Their Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The combination of berberine and isoliquiritigenin synergistically improved adipose inflammation and obesity-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combination of liquiritin, this compound and isoliquirigenin induce apoptotic cell death through upregulating p53 and p21 in the A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of an Orally Bioavailable Isoliquiritigenin Self-Nanoemulsifying Drug Delivery System to Effectively Treat Ovalbumin-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Anti-inflammatory effects of liquiritigenin as a consequence of the inhibition of NF-κB-dependent iNOS and proinflammatory cytokines production - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuroprotective effects of isoliquiritigenin against cognitive impairment via suppression of synaptic dysfunction, neuronal injury, and neuroinflammation in rats with kainic acid-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications [frontiersin.org]
Isoliquiritin purity standards for scientific research
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with isoliquiritin. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended purity standard for this compound in scientific research?
For most in vitro and in vivo biological studies, the recommended purity for this compound is ≥95% . For sensitive applications such as crystallography or quantitative assays, a higher purity of ≥98% is often required. Purity can be reliably determined using methods like High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR).[1][2][3]
Q2: How should I dissolve and store this compound?
This compound has low solubility in water but is soluble in organic solvents. For biological experiments, it is common to prepare a concentrated stock solution in DMSO.[4]
-
Stock Solutions: Prepare stock solutions in DMSO (e.g., ≥41.8 mg/mL) or Ethanol (≥2.22 mg/mL).[4]
-
Storage:
-
Solid Form: Store tightly sealed at -20°C for short-term storage or -80°C for long-term storage (up to 6 months), protected from light.[5]
-
Stock Solutions: Aliquot stock solutions into tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months.[5][6] Avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to use freshly prepared solutions.[5]
-
Q3: My experimental results with this compound are inconsistent. What should I check?
Inconsistent results can stem from several factors related to the compound's purity, stability, and handling. Follow this troubleshooting guide to identify the potential cause.
Troubleshooting Guide: Inconsistent Experimental Results
Use the following workflow to diagnose issues with your experiments.
Caption: Troubleshooting workflow for inconsistent experimental results.
Q4: Can this compound degrade during storage or experiments?
Yes. Like many flavonoids, this compound can be sensitive to factors such as light, pH, and high temperatures.[7] Degradation can lead to reduced biological activity and the appearance of unknown impurities. Store the compound as recommended and always prepare fresh working solutions for your experiments from a frozen stock.
Q5: How can I be sure the compound I have is this compound and meets purity standards?
You should always source compounds from reputable suppliers that provide a Certificate of Analysis (CoA). To independently verify the identity and purity, you can use analytical techniques like HPLC, Mass Spectrometry (MS), and NMR.
Data Presentation: Purity and Storage
Table 1: this compound Purity Standards & Analytical Methods
| Parameter | Specification | Recommended Method | Key Considerations |
| Purity (Standard Research) | ≥95% | HPLC-UV, 1H-qNMR | HPLC provides separation of impurities; qNMR allows for absolute quantification against a standard.[3][8] |
| Purity (High-Sensitivity) | ≥98% | HPLC-UV, 1H-qNMR | Higher purity is critical for quantitative studies to avoid confounding effects from impurities.[1] |
| Identity Confirmation | Conforms to reference | LC-MS, 1H-NMR | MS confirms the molecular weight (C₂₁H₂₂O₉, M.Wt: 418.39).[4][9] NMR confirms the chemical structure.[1] |
Table 2: Solubility and Storage Conditions
| Parameter | Condition | Notes |
| Solubility | DMSO: ≥41.8 mg/mLEthanol: ≥2.22 mg/mLWater: Insoluble | Use DMSO for primary stock solutions. Ensure final DMSO concentration in cell culture media is non-toxic (typically <0.5%).[4] |
| Storage (Solid) | -20°C (short-term)-80°C (long-term, up to 6 months) | Protect from light and moisture.[5] |
| Storage (Solution) | -20°C (up to 1 month)-80°C (up to 6 months) | Aliquot to avoid freeze-thaw cycles. Use freshly prepared solutions when possible.[5][6] |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound based on common published methods.[10][11][12]
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or formic acid
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)
2. Standard Preparation:
-
Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL).
3. Sample Preparation:
-
Dissolve the this compound sample to be tested in methanol to a known concentration within the calibration range.
4. HPLC Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | A: Water (with 0.1% phosphoric acid)B: Acetonitrile |
| Gradient | Isocratic (e.g., 72:28 A:B) or Gradient elution |
| Flow Rate | 1.0 mL/min |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Detection Wavelength | 360 nm[10] |
| Injection Volume | 20 µL[10] |
5. Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the sample solution.
-
Calculate the purity by determining the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.
Experimental Workflow and Quality Control
This diagram illustrates a standard workflow for receiving and using this compound in a research setting.
Caption: Standard workflow for quality control of this compound.
Protocol 2: Assessing Biological Activity - Cell Viability (MTT Assay)
This protocol is a general method to assess the effect of this compound on the viability of adherent cancer cells.[13]
1. Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound from your DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no treatment" control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
4. Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
5. Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Signaling Pathway
This compound is known to modulate several key signaling pathways involved in cellular defense and disease. One of the most well-documented is the Nrf2 signaling pathway, which is a master regulator of the cellular antioxidant response.[14][15]
Caption: this compound activation of the Nrf2 antioxidant pathway.
References
- 1. One step isolation and purification of liquiritigenin and isoliquiritigenin from Glycyrrhiza uralensis Risch. using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C21H22O9 | CID 5318591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. HPLC Method Determination of this compound Apioside and this compound in Rat Plasma for Application in Pharmacokinetic Study after an Oral Administration of Zhigancao Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. HPLC analysis of liquorice triterpenoids--applications to the quality control of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Isoliquiritin (ISL) Formulation Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of novel delivery systems for Isoliquiritin (ISL).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my oral this compound formulation exhibit low bioavailability?
A: this compound (ISL) inherently suffers from poor oral bioavailability due to several factors. It has sparing water solubility and may undergo enzymatic hydrolysis or be affected by the pH in the gastrointestinal tract, which limits its dissolution and absorption.[1][2] Although its molecular weight (<500 Da) and lipophilicity (logP=3.18) are suitable for transmembrane transport, its poor aqueous solubility remains the primary barrier.[1][3] Additionally, it is subject to rapid metabolism in the gastrointestinal tract and liver, further reducing the amount of active drug reaching systemic circulation.[4] The absolute bioavailability of unmodified ISL administered orally in rats has been reported to be in the range of 22-34%.[5]
Q2: My ISL nanoformulation is showing signs of instability, such as aggregation. What are the potential causes and solutions?
A: Formulation instability, often observed as particle aggregation, can stem from several factors.
-
Zeta Potential: A low magnitude of zeta potential (e.g., between -10 mV and +10 mV) indicates insufficient electrostatic repulsion between particles, leading to aggregation.
-
Solution: Modify the formulation by incorporating charged surfactants or polymers to increase the surface charge and, consequently, the zeta potential. For instance, a self-microemulsifying drug delivery system (ISL-SMEDDS) with a zeta potential of -10.67 mV has demonstrated good stability.[6]
-
-
Environmental Factors: Temperature, light (especially UV), and oxygen can degrade ISL and the formulation excipients, leading to instability.[7] Nanoemulsion encapsulation has been shown to effectively prevent ISL from degradation under ultraviolet light.[8]
-
Incompatible Excipients: Interactions between ISL and excipients can lead to chemical degradation or physical instability.[7]
-
Solution: Perform pre-formulation studies to ensure compatibility between ISL and all selected excipients, including oils, surfactants, and polymers.
-
Q3: I am experiencing low drug encapsulation efficiency (EE) in my nanoparticle system. How can this be improved?
A: Low encapsulation efficiency is a common challenge, often related to the formulation's composition and the preparation method.
-
Solubility in the Carrier: ISL's solubility in the lipid or polymer matrix is crucial. If the drug has low affinity for the core material, it will tend to partition into the external aqueous phase during preparation.
-
Solution: Screen different oils or polymers to find a system where ISL has higher solubility. For example, a self-microemulsifying drug delivery system (SMEDDS) using ethyl oleate as the oil phase, Tween 80 as a surfactant, and PEG 400 as a co-surfactant achieved a high encapsulation efficiency of 98.17 ± 0.24%.[6]
-
-
Process Parameters: The speed of solvent evaporation or the rate of addition of the non-solvent can significantly impact drug encapsulation. Rapid precipitation can cause the drug to be expelled from the forming nanoparticles.
-
Solution: Optimize process parameters such as stirring speed, temperature, and the rate of phase mixing to allow for efficient drug entrapment within the nanoparticles.
-
-
Drug-to-Carrier Ratio: An excessively high drug-to-carrier ratio can lead to drug saturation within the matrix, with the excess drug remaining unencapsulated.
-
Solution: Experiment with different drug-to-carrier ratios to find the optimal loading capacity of your system without compromising EE.
-
Q4: What are the most critical physicochemical characterization techniques for my ISL nanoformulation?
A: A thorough characterization is essential to ensure the quality, stability, and in vivo performance of your formulation. Key techniques include:
-
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). This is critical as size influences stability, drug release, and biological interactions. A narrow PDI (typically < 0.3) indicates a homogenous population of nanoparticles.[10]
-
Zeta Potential: Also measured by DLS, this indicates the surface charge of the nanoparticles and predicts their physical stability against aggregation.[10][11]
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to confirm the shape and surface characteristics of the nanoparticles.[10][12]
-
Encapsulation Efficiency (EE) and Drug Loading (DL): Determined by separating the unencapsulated drug from the formulation (e.g., via centrifugation or filtration) and quantifying the drug in the nanoparticles and the supernatant, typically using HPLC.
-
In Vitro Drug Release: Assessed using methods like dialysis to understand the release kinetics of ISL from the formulation over time in simulated physiological fluids.[3]
Quantitative Data on ISL Formulation Strategies
The following tables summarize quantitative data from various studies to provide a comparative overview of different formulation strategies for this compound.
Table 1: Physicochemical Properties of Different ISL Formulations
| Formulation Type | Core Components | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| SMEDDS | Ethyl oleate, Tween 80, PEG 400 | 44.78 ± 0.35 | - | -10.67 ± 0.86 | 98.17 ± 0.24 | [6][13] |
| SMEDDS | Ethyl oleate, Tween 80, PEG 400 | 20.63 ± 1.95 | 0.11 ± 0.03 | -12.64 ± 2.12 | - | [12] |
| Nanoemulsion | Labrafil® M 1944 CS, Cremophor® EL | 44.10 ± 0.28 | Narrow | - | 4% (Loading Capacity) | [8] |
Table 2: Pharmacokinetic Performance of Different ISL Formulations in Rats
| Formulation Type | Administration Route | Dose | Relative Bioavailability (Fold Increase vs. Suspension/Solution) | Reference |
| SMEDDS | Oral | 20 mg/kg | 4.71 | [6][13] |
| SMEDDS | Oral | 20 mg/kg | 3.95 | [12] |
| Cocrystals (ISL-NIC) | Oral | - | Enhanced Bioavailability | [14] |
| Cocrystals (ISL-INM) | Oral | - | Enhanced Bioavailability | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Self-Microemulsifying Drug Delivery System (ISL-SMEDDS)
This protocol is adapted from methodologies described for enhancing the oral bioavailability of ISL.[6][13]
-
Screening of Excipients:
-
Determine the solubility of ISL in various oils (e.g., ethyl oleate, oleic acid, castor oil), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., PEG 400, Transcutol P) to select components with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each Smix ratio, mix with the selected oil at various weight ratios (from 9:1 to 1:9).
-
Titrate each oil/Smix mixture with water dropwise under gentle magnetic stirring. Observe for transparency and the formation of a clear, single-phase microemulsion.
-
Use the results to construct a phase diagram to identify the optimal concentration ranges of the components.
-
-
Preparation of ISL-SMEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. An example formulation consists of ethyl oleate (oil), Tween 80 (surfactant), and PEG 400 (co-surfactant).[6]
-
Accurately weigh the components and mix them in a glass vial.
-
Add the required amount of ISL to the mixture to achieve the desired drug concentration.
-
Vortex the mixture until the ISL is completely dissolved and a clear, homogenous solution is formed. This is the pre-concentrate.
-
-
Characterization of the Resulting Microemulsion:
-
Dilute the ISL-SMEDDS pre-concentrate with a suitable aqueous medium (e.g., distilled water, PBS) at a ratio of 1:100 with gentle agitation.
-
Immediately measure the droplet size, PDI, and zeta potential using a Zetasizer (Dynamic Light Scattering).
-
Visually inspect the diluted emulsion for clarity and any signs of drug precipitation.
-
Protocol 2: In Vitro Drug Release Study using Dialysis Method
This protocol outlines a general procedure for assessing the release of ISL from a nanoformulation.[3]
-
Preparation of Release Media:
-
Prepare simulated gastric fluid (pH 1.2 HCl) and simulated intestinal fluid (pH 6.8 PBS).
-
To maintain sink conditions, especially for a poorly soluble drug like ISL, consider adding a small percentage of a surfactant like Tween 80 (e.g., 1%) to the release media.[3]
-
-
Dialysis Setup:
-
Use a dialysis bag with an appropriate molecular weight cut-off (MWCO), ensuring it is permeable to free ISL but retains the nanoformulation (e.g., 8-14 kDa).
-
Soak the dialysis membrane in the release medium for at least 30 minutes before use.
-
-
Release Experiment:
-
Accurately place a known amount of the ISL formulation (e.g., 1 mL) into the dialysis bag. As a control, use an equivalent amount of free ISL dissolved in a suitable solvent (e.g., ethanol or DMSO) and diluted with the release medium.
-
Seal the dialysis bag and immerse it in a beaker containing a defined volume of pre-warmed release medium (e.g., 100 mL at 37°C).
-
Place the beaker in a shaker bath set to a constant speed (e.g., 100 rpm) and maintain the temperature at 37 ± 0.5°C.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of ISL in the collected samples using a validated analytical method, such as HPLC-UV.
-
Calculate the cumulative percentage of drug released at each time point and plot it against time.
-
Visualizations: Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for ISL Nanoformulation Development
Caption: Workflow for the development and evaluation of an this compound nanoformulation.
Diagram 2: ISL-Mediated Inhibition of the PI3K/AKT Signaling Pathway
References
- 1. dovepress.com [dovepress.com]
- 2. dovepress.com [dovepress.com]
- 3. Isoliquiritigenin Nanoemulsion Preparation by Combined Sonication and Phase-Inversion Composition Method: In Vitro Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Enhancement of Oral Bioavailability and Anti-hyperuricemic Activity of Isoliquiritigenin via Self-Microemulsifying Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocols - Nanotechnology Characterization Lab - NCI [dctd.cancer.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of an Orally Bioavailable Isoliquiritigenin Self-Nanoemulsifying Drug Delivery System to Effectively Treat Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Isoliquiritin vs. Liquiritigenin: A Comparative Analysis for Researchers
A comprehensive guide to the biochemical and pharmacological differences between the chalcone isoliquiritin and its flavanone isomer, liquiritigenin, for researchers, scientists, and drug development professionals.
This compound, a chalcone, and liquiritigenin, a flavanone, are two closely related natural flavonoids predominantly found in licorice root (Glycyrrhiza species).[1][2][3] While structurally similar—this compound is the biosynthetic precursor to liquiritigenin—they exhibit distinct biochemical properties and pharmacological activities that are of significant interest in drug discovery and development. This guide provides a comparative analysis of these two compounds, supported by experimental data, to aid researchers in understanding their respective therapeutic potentials.
Biochemical Profile
This compound (2′,4,4′-trihydroxychalcone) is an open-chain flavonoid, whereas liquiritigenin (7,4′-dihydroxyflavanone) possesses a heterocyclic C ring.[1] This structural difference significantly influences their chemical reactivity and biological interactions. This compound can be converted to liquiritigenin through enzymatic isomerization.[1] Both compounds share the same molecular formula (C15H12O4) and molecular weight (256.25 g/mol ).
Comparative Pharmacokinetics in Rats
The oral bioavailability of both this compound and liquiritigenin is relatively low, a common characteristic of many flavonoids.[4][5][6] However, studies in rats have revealed differences in their pharmacokinetic profiles.
| Parameter | Isoliquiritigenin | Liquiritigenin | Source(s) |
| Oral Bioavailability | ~11.8% - 33.62% | ~6.68% | [4][5][6] |
| Time to Cmax (Tmax) | ~30 minutes | Not explicitly stated | [7] |
| Elimination Half-life (t1/2) | ~4.6 - 4.9 hours | Not explicitly stated | [4] |
Note: Pharmacokinetic parameters can vary depending on the experimental setup, dosage, and animal model.
Comparative Biological Activities
Both this compound and liquiritigenin have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, the potency of these effects can differ significantly between the two compounds.
Anticancer Activity
Both compounds have been shown to inhibit the proliferation of various cancer cell lines. The following table summarizes their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.
| Cell Line | Cancer Type | Isoliquiritigenin IC50 (µM) | Liquiritigenin IC50 (µM) | Source(s) |
| Hela | Cervical Cancer | 14.36 | >100 | [8] |
| SKOV-3 | Ovarian Cancer | 83.2 | Not available | [9] |
| OVCAR-5 | Ovarian Cancer | 55.5 | Not available | [9] |
| ES2 | Ovarian Cancer | 40.1 | Not available | [9] |
Anti-inflammatory Activity
This compound and liquiritigenin both exhibit anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
| Assay | Isoliquiritigenin | Liquiritigenin | Source(s) |
| COX-2 Inhibition | Inhibits | Does not show significant binding | [3] |
| NF-κB Inhibition | Inhibits | Inhibits | [10] |
Antioxidant Activity
Studies have shown that this compound generally exhibits stronger radical scavenging activity than liquiritigenin.[4]
| Assay | Isoliquiritigenin | Liquiritigenin | Source(s) |
| DPPH Radical Scavenging | Higher activity | Can scavenge at 100 µM | [4] |
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and liquiritigenin are mediated through their interaction with various cellular signaling pathways.
NF-κB Signaling Pathway
Both compounds have been shown to inhibit the NF-κB pathway, a key regulator of inflammation.
Figure 1: Inhibition of the NF-κB signaling pathway by isoliquiritigenin and liquiritigenin.
Nrf2 Signaling Pathway
Isoliquiritigenin is a known activator of the Nrf2 pathway, a key regulator of the antioxidant response.
Figure 2: Activation of the Nrf2 antioxidant response pathway by isoliquiritigenin.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and liquiritigenin on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and liquiritigenin stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or liquiritigenin and incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
NF-κB Inhibition Assay (Western Blot for p-IκBα)
This protocol determines the inhibitory effect of the compounds on the NF-κB pathway by measuring the phosphorylation of IκBα.
Materials:
-
6-well plates
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound and liquiritigenin stock solutions
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody against phospho-IκBα and total IκBα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound or liquiritigenin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound and liquiritigenin stock solutions
-
EIA kit for prostaglandin E2 (PGE2)
Procedure:
-
In a 96-well plate, add the reaction buffer, COX-1 or COX-2 enzyme, and the test compound (this compound or liquiritigenin) at various concentrations.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition relative to the vehicle control.
Conclusion
This compound and liquiritigenin, while structurally related, exhibit notable differences in their pharmacokinetic profiles and biological activities. This compound generally demonstrates higher oral bioavailability and more potent anticancer and antioxidant effects compared to liquiritigenin. The choice between these two compounds for further research and development will depend on the specific therapeutic application and the desired pharmacological profile. This guide provides a foundational comparison to assist researchers in making informed decisions for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoliquiritigenin - Wikipedia [en.wikipedia.org]
- 3. Liquiritigenin - Wikipedia [en.wikipedia.org]
- 4. Phytochemical and Pharmacological Role of Liquiritigenin and Isoliquiritigenin From Radix Glycyrrhizae in Human Health and Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterization of liquiritigenin, a chiral flavonoid in licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. media.neliti.com [media.neliti.com]
- 9. mdpi.com [mdpi.com]
- 10. The antioxidant activity and neuroprotective mechanism of isoliquiritigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the antioxidant activity of isoliquiritin and quercetin
An Objective Comparison of the Antioxidant Activities of Isoliquiritin and Quercetin for Researchers and Drug Development Professionals.
This guide provides a detailed, evidence-based comparison of the antioxidant properties of two prominent flavonoids: this compound and quercetin. By examining their performance in various antioxidant assays and their mechanisms of action at a cellular level, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate their potential applications.
Executive Summary
This compound, a chalcone flavonoid, and quercetin, a flavonol, are both recognized for their potent antioxidant capabilities. While both compounds effectively scavenge free radicals and modulate cellular antioxidant defenses, their efficacy can vary depending on the specific mechanism being assessed. Quercetin is one of the most studied flavonoids, known for its robust free radical scavenging.[1] this compound has also demonstrated significant antioxidant effects, in some cases reported to be superior to quercetin, particularly in neuroprotective contexts.[2][3] Both compounds exert their effects through direct radical scavenging and by modulating key cellular signaling pathways, most notably the Nrf2 pathway, which upregulates endogenous antioxidant defenses.[4][5]
Quantitative Data Comparison
The antioxidant activities of this compound and quercetin have been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. Lower IC50 values indicate higher antioxidant activity.
| Assay | Compound | IC50 (µM) | Notes | Reference |
| DPPH Radical Scavenging | Quercetin | ~19 - 25 | Quercetin consistently shows very high activity in this assay. | [6] |
| This compound | - | Specific IC50 values for this compound were not found in the provided search results. However, related chalcones show a wide range of activities. | ||
| Superoxide Radical Scavenging | Isoquercitrin | 78.16 ± 4.83 | Isoquercitrin demonstrated stronger activity than Quercitrin in this assay. | [7] |
| Quercitrin | 87.99 ± 5.43 | [7] | ||
| Cellular Antioxidant Activity (CAA) | Quercetin | Highest | Among several pure flavonoids tested, quercetin showed the highest cellular antioxidant activity. | [8] |
Note: Data for Isoquercitrin and Quercitrin (glycosides of quercetin) are included for context, as direct comparative IC50 values for this compound were not available in the search results. These compounds are structurally related and their comparison provides insight into flavonoid antioxidant activity.[7][9]
Mechanisms of Antioxidant Action
Both this compound and quercetin employ multiple mechanisms to combat oxidative stress.
1. Direct Radical Scavenging: Quercetin is a highly efficient free radical scavenger due to the presence of multiple hydroxyl groups and a catechol group in its B-ring.[1] It can directly donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[10][11] this compound also acts as a direct scavenger, contributing to its anticancer and neuroprotective effects by reducing intracellular ROS levels.[2][12]
2. Modulation of Cellular Signaling Pathways: Beyond direct scavenging, these flavonoids influence endogenous antioxidant systems through the modulation of signaling pathways.
-
Nrf2/HO-1 Pathway: Both this compound and quercetin are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Under conditions of oxidative stress, they can promote the translocation of Nrf2 into the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and other phase II detoxification enzymes.[5][13] This mechanism enhances the cell's intrinsic ability to counteract oxidative damage.
-
MAPK Pathway: Quercetin has been shown to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38).[14][15] By inhibiting the phosphorylation of these kinases, quercetin can suppress inflammatory responses and apoptosis triggered by oxidative stress.[15][16]
-
Glutathione (GSH) Regulation: Quercetin can bolster the antioxidant capacity of cells by increasing the levels of glutathione (GSH), a critical intracellular antioxidant.[10][14] It achieves this by upregulating GSH synthesis and by directly scavenging ROS that would otherwise deplete GSH stores.[10]
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key molecular pathways and a typical experimental workflow for assessing antioxidant activity.
References
- 1. researchgate.net [researchgate.net]
- 2. The antioxidant activity and neuroprotective mechanism of isoliquiritigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Protection by Isoquercitrin and Quercetin against Glutamate-Induced Oxidative Cell Death in HT22 Cells via Activating Nrf2 and HO-1 Signaling Pathway: Neuroprotective Principles and Mechanisms of Dendropanax morbifera Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthetic Isoliquiritigenin Inhibits Human Tongue Squamous Carcinoma Cells through Its Antioxidant Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Comparison of Quercetin and Isoquercitrin's Anti-Heart Failure Activity via MAPK Inflammatory Pathway and Caspase Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Properties of Isoliquiritin and Other Chalcones
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention for their diverse pharmacological activities, particularly their anti-inflammatory potential. Among these, isoliquiritin and its aglycone form, isoliquiritigenin (ISL), found abundantly in licorice root, have emerged as promising candidates for the development of novel anti-inflammatory agents. This guide provides an objective comparison of the anti-inflammatory performance of this compound/isoliquiritigenin with other notable chalcones, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.
In Vitro Anti-inflammatory Activity: A Head-to-Head Comparison
The anti-inflammatory effects of chalcones are often evaluated in vitro by measuring their ability to inhibit key inflammatory mediators in cell-based assays. A widely used model involves the stimulation of murine macrophage cells (RAW 264.7) with lipopolysaccharide (LPS), which mimics bacterial infection and induces a potent inflammatory response.
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of various chalcones to inhibit LPS-induced NO production in RAW 264.7 macrophages is a key indicator of their anti-inflammatory potential.
| Compound | Concentration | % Inhibition of NO Production | IC50 | Reference |
| Isoliquiritigenin (ISL) | 1.6 µM | ~86% | Not explicitly stated, but potent inhibition observed | [1] |
| 4 µM | Dose-dependent inhibition | Not explicitly stated | [2] | |
| This compound (ILT) | - | Less potent than ISL | Not explicitly stated | [3] |
| Licochalcone A | 20 µM | Significant suppression | Not explicitly stated | [1] |
| Synthetic Chalcone 1 | 10 µM | Significant suppression | Not explicitly stated | [4] |
| Synthetic Chalcone 2 | 10 µM | Significant suppression | Not explicitly stated | [4] |
| Synthetic Chalcone 3 | 10 µM | Significant suppression | Not explicitly stated | [4] |
IC50 values represent the concentration required to inhibit 50% of the response.
Key Observation: Isoliquiritigenin (ISL) demonstrates more potent inhibition of NO and prostaglandin E2 (PGE2) production compared to its glycoside form, this compound[3]. This suggests that the aglycone form is the more active moiety.
Downregulation of Pro-inflammatory Enzymes and Cytokines
Chalcones exert their anti-inflammatory effects by modulating the expression of key enzymes and signaling molecules involved in the inflammatory cascade.
| Compound | Target | Effect | Reference |
| Isoliquiritigenin (ISL) | iNOS | Downregulation of protein and mRNA expression | [3] |
| COX-2 | Downregulation of protein and mRNA expression | [3] | |
| TNF-α | Reduction in release and mRNA expression | [3] | |
| IL-6 | Reduction in release and mRNA expression | [3] | |
| Licochalcone A | iNOS | Suppression of expression | [1] |
| COX-2 | Suppression of expression | [1] | |
| IL-1β | Inhibition of production | [1] | |
| IL-6 | Inhibition of production | [1] |
Experimental Data Summary: Studies consistently show that isoliquiritigenin effectively downregulates the expression of iNOS and COX-2 at both the protein and mRNA levels in a concentration-dependent manner[3]. Furthermore, it significantly reduces the secretion and gene expression of pro-inflammatory cytokines such as TNF-α and IL-6[3]. Licochalcone A exhibits a similar profile, inhibiting the production of various inflammatory mediators[1][5].
In Vivo Anti-inflammatory Activity: Preclinical Models
The anti-inflammatory efficacy of chalcones is further validated in animal models of inflammation. The carrageenan-induced paw edema model is a standard and widely used assay to assess acute inflammation.
| Compound | Animal Model | Dose | % Inhibition of Paw Edema | Reference |
| Licochalcone A | Mice | 5 mg/ear (topical) | Remarkable effect against xylene-induced ear edema | [6] |
| Rats | 2.5, 5, 10 mg/kg (p.o.) | Significant reduction in carrageenan-induced paw edema | [6] | |
| Synthetic Chalcones | Mice | - | Remarkable inhibitory effects on polymyxin B-induced hind-paw edema | [7] |
Key Findings: Licochalcone A has demonstrated significant anti-inflammatory effects in both topical and oral administrations in rodent models of acute inflammation[6]. This highlights its potential for both local and systemic anti-inflammatory applications.
Mechanistic Insights: Modulation of Key Signaling Pathways
The anti-inflammatory properties of isoliquiritigenin and other chalcones are attributed to their ability to interfere with critical intracellular signaling pathways that regulate the inflammatory response.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.
Isoliquiritigenin has been shown to attenuate the DNA binding and transcription activity of NF-κB. This is achieved by inhibiting the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action blocks the translocation of the NF-κB p65 and p50 subunits to the nucleus[3].
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK1/2, p38, and JNK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.
Isoliquiritigenin has been observed to suppress the phosphorylation of ERK1/2 and p38 MAPKs, while the phosphorylation of JNK1/2 appears to be unaffected in some studies[3]. By inhibiting these kinases, ISL can further dampen the inflammatory response.
Experimental Protocols
In Vitro: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test chalcones for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Measurement of NO Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement of Cytokines: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot and RT-PCR: To assess the expression of iNOS and COX-2, cell lysates are collected for Western blot analysis (protein level) and RNA is extracted for RT-PCR (mRNA level).
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats weighing between 150-200g are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: The rats are fasted overnight with free access to water before the experiment.
-
Drug Administration: The test chalcones are administered orally (p.o.) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: One hour after drug administration, a 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion
The available experimental data strongly supports the potent anti-inflammatory properties of isoliquiritigenin, the aglycone of this compound. It demonstrates superior activity compared to its glycoside form and exhibits comparable or, in some aspects, potentially more potent effects than other chalcones like licochalcone A in in vitro settings. Its mechanism of action involves the significant downregulation of key inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways. Further head-to-head comparative studies with a broader range of chalcones in standardized assays are warranted to fully elucidate its relative potency and therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance chalcones as a new class of anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoliquiritigenin isolated from the roots of Glycyrrhiza uralensis inhibits LPS-induced iNOS and COX-2 expression via the attenuation of NF-kappaB in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Licochalcone a inhibits lipopolysaccharide-induced inflammatory response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoliquiritin in Neuroprotection: A Comparative Analysis Against Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
The growing burden of neurodegenerative diseases has propelled the search for novel therapeutic agents. Among the promising candidates are flavonoids, a class of polyphenolic compounds abundant in plants, renowned for their antioxidant and anti-inflammatory properties. This guide provides a comparative analysis of the neuroprotective efficacy of isoliquiritin versus other prominent flavonoids, supported by experimental data and detailed methodologies.
Introduction to Flavonoids and Neuroprotection
Flavonoids exert their neuroprotective effects through a variety of mechanisms, including scavenging of reactive oxygen species (ROS), modulation of inflammatory pathways, and interference with apoptotic cascades.[1][2] Their ability to cross the blood-brain barrier is a critical factor in their therapeutic potential for neurological disorders.[2][3] This guide will focus on a comparative evaluation of this compound against other well-studied flavonoids such as quercetin, hesperidin, and catechins.
Comparative Efficacy of this compound and Other Flavonoids
This compound, a chalcone flavonoid primarily found in licorice root (Glycyrrhiza species), has demonstrated significant neuroprotective potential.[4][5] Its efficacy is often compared to other flavonoids that are more widely studied for their neurological benefits.
Antioxidant and Anti-inflammatory Activity
The neuroprotective action of many flavonoids is rooted in their ability to combat oxidative stress and inflammation. This compound has been shown to be a potent antioxidant, with some studies suggesting its activity is superior to that of the well-known flavonoid, quercetin.[6][7] It effectively reduces the production of reactive oxygen species and enhances the activity of endogenous antioxidant enzymes.[6]
Inflammation is another key player in neurodegeneration. This compound has been observed to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines.[8][9]
Table 1: Comparison of Antioxidant and Anti-inflammatory Effects
| Flavonoid | Model | Key Findings | Reference |
| This compound | H2O2-treated PC-12 cells | Exhibited better neuroprotective and antioxidant activities than quercetin. Significantly inhibited ROS generation and increased activities of SOD, GPx, and CAT. | [6][7] |
| Aβ-treated BV2 microglia | Suppressed the increase of inflammatory cytokines and NO. | [9] | |
| Quercetin | Oxidative stress-induced neuronal damage models | Protects against neuronal damage by modulating Nrf2-dependent antioxidant elements and suppressing NF-kB signaling. | [3] |
| Dieldrin-exposed neuronal cells | Prevented changes in ER stress markers, suggesting a role in preventing neuronal apoptosis. | [10][11] | |
| Hesperidin | Glutamate and Aβ-induced damage in cortical cells | Demonstrated potent antioxidant and neuroprotective effects by scavenging free radicals. | [3] |
| (-)-Epigallocatechin-3-gallate (EGCG) | Amyloid beta-induced neuronal cultures | Represses BACE-1 overexpression. | [2] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of flavonoids are mediated by their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.
The Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. This compound is a known activator of this pathway, leading to the expression of several antioxidant and cytoprotective genes.[12][13][14]
The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Chronic activation of NF-κB is implicated in neurodegenerative processes. This compound has been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.[8][9]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the neuroprotective effects of different flavonoids.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the flavonoid (e.g., this compound, quercetin) for a specified period (e.g., 2 hours).
-
Induction of Toxicity: Introduce the neurotoxic agent (e.g., 2000 µM MPP+ for SH-SY5Y cells or 100 µM H2O2 for PC-12 cells) and incubate for a further 24 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the level of oxidative stress within cells.
Methodology:
-
Cell Preparation and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Data Analysis: Express ROS levels as a percentage of the control group.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Methodology:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Conclusion
This compound exhibits potent neuroprotective properties, rivaling and in some aspects potentially exceeding those of more extensively studied flavonoids like quercetin. Its strong antioxidant and anti-inflammatory effects, mediated through the activation of the Nrf2 pathway and inhibition of the NF-κB pathway, make it a compelling candidate for further investigation in the context of neurodegenerative diseases. The provided experimental protocols offer a standardized framework for future comparative studies, which are essential to fully elucidate the therapeutic potential of this compound and other flavonoids in neuroprotection.
References
- 1. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Isoliquiritigenin, a potent human monoamine oxidase inhibitor, modulates dopamine D1, D3, and vasopressin V1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antioxidant activity and neuroprotective mechanism of isoliquiritigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Isoliquiritigenin Confers Neuroprotection and Alleviates Amyloid-β42-Induced Neuroinflammation in Microglia by Regulating the Nrf2/NF-κB Signaling [frontiersin.org]
- 9. Isoliquiritigenin Confers Neuroprotection and Alleviates Amyloid-β42-Induced Neuroinflammation in Microglia by Regulating the Nrf2/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]
- 11. Neuroprotective effects of flavonoids: endoplasmic reticulum as the target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoliquiritigenin alleviates cerebral ischemia-reperfusion injury by reducing oxidative stress and ameliorating mitochondrial dysfunction via activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoliquiritigenin attenuates neuroinflammation in mice model of Parkinson’s disease by promoting Nrf2/NQO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoliquiritin from Different Licorice Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isoliquiritin content across different licorice species, supported by experimental data. The information presented is intended to aid in the selection of appropriate licorice species for research and drug development purposes based on their this compound yield and potential therapeutic activity.
Quantitative Analysis of this compound Content
The concentration of this compound, a bioactive chalcone flavonoid, varies significantly among different species of licorice (Glycyrrhiza). The three most commonly studied species are Glycyrrhiza uralensis, Glycyrrhiza glabra, and Glycyrrhiza inflata.
Numerous studies have consistently shown that the mean content of this compound is significantly higher in G. uralensis compared to G. glabra and G. inflata.[1][2][3][4][5] This makes G. uralensis a preferred source for obtaining this particular compound. The constituent properties of G. glabra and G. inflata are generally more similar to each other than to G. uralensis.[1][3][6][7]
Below is a summary of the this compound content found in various licorice species based on High-Performance Liquid Chromatography (HPLC) analysis.
| Licorice Species | Average this compound Content (% w/w) | Key Findings | Reference |
| Glycyrrhiza uralensis | Higher content compared to G. glabra and G. inflata | The content of major flavonoids, including this compound, is notably higher in this species.[2][5] | [1][2][3][4] |
| Glycyrrhiza glabra | Lower content compared to G. uralensis | Shows significant differences in this compound content when compared to G. uralensis.[8] | [1][8] |
| Glycyrrhiza inflata | Lower content compared to G. uralensis | The content of isoliquiritigenin, a related compound, shows significant differences when compared to G. glabra.[8] | [1][8] |
Experimental Protocols
Extraction of this compound from Licorice Root
A common method for extracting this compound and other flavonoids from licorice involves solvent extraction.
-
Sample Preparation: The licorice root is crushed into a powder.[9][10]
-
Extraction Solvent: An 80% aqueous ethanol solution is often used as the extraction solvent.[9] Deionized water can also be utilized for initial extraction.[10]
-
Extraction Technique: Continuous countercurrent extraction or sonication for about 30-60 minutes are effective methods.[8][9] An ionic liquid-based ultrasonic-assisted extraction (ILUAE) has also been shown to be a highly efficient method.
-
Filtration: The resulting mixture is filtered to obtain the crude licorice extract.[9][10]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard analytical technique for the precise quantification of this compound.
-
Sample Preparation for HPLC: A specific amount of the licorice powder (e.g., 0.2 g) is sonicated with 70% ethanol. The solution is then filtered through a 0.45 μm filter membrane before injection into the HPLC system.[8][11]
-
HPLC System: A C18 column is typically used for separation.[12]
-
Mobile Phase: A gradient elution with acetonitrile and 0.05% phosphoric acid in water is commonly employed.[8][11]
-
Detection: this compound is detected at a wavelength of 365 nm.[8][11]
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to that of a reference standard.[8][11]
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating various cellular signaling pathways, particularly those involved in inflammation and oxidative stress.
This compound can inhibit the pro-inflammatory NF-κB and MAPK signaling pathways.[13] Concurrently, it activates the Nrf2 signaling pathway, which is crucial for antioxidant defense.[14]
Figure 1: Signaling pathways modulated by this compound.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical experimental workflow for the extraction and quantification of this compound from licorice.
Figure 2: Experimental workflow for this compound analysis.
References
- 1. Constituent properties of licorices derived from Glycyrrhiza uralensis, G. glabra, or G. inflata identified by genetic information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imedpub.com [imedpub.com]
- 3. researchgate.net [researchgate.net]
- 4. The constituents of licorice (Glycyrrhiza uralensis) differentially suppress nitric oxide production in interleukin-1β-treated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. CN102285875A - Method for extracting and purifying isoliquiritigenin from liquorice - Google Patents [patents.google.com]
- 10. CN102336791A - Method for extracting this compound from licorice root - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. HPLC Method Determination of this compound Apioside and this compound in Rat Plasma for Application in Pharmacokinetic Study after an Oral Administration of Zhigancao Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Licorice (Glycyrrhiza glabra L.)-Derived Phytochemicals Target Multiple Signaling Pathways to Confer Oncopreventive and Oncotherapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding of Isoliquiritin to Specific Protein Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods used to validate the binding of the natural flavonoid isoliquiritin (ISL) to its key protein targets. Supporting data from various studies are presented to offer a clear perspective on its therapeutic potential and mechanisms of action.
Introduction to this compound and Target Validation
This compound, a chalcone flavonoid derived from licorice root (Glycyrrhiza uralensis), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. Understanding the therapeutic efficacy of this compound at a molecular level requires rigorous validation of its direct interactions with specific protein targets. This process is fundamental in drug discovery to confirm mechanisms of action, establish structure-activity relationships, and develop more potent and selective therapeutic agents.
This guide explores the primary protein targets of this compound and compares the methodologies used to confirm its binding, offering a framework for researchers investigating natural product-based drug candidates.
Key Protein Targets of this compound
Research has identified several key signaling proteins and enzymes as targets of this compound. The validation of these interactions is crucial for understanding its biological effects.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway by reducing the phosphorylation of key components like AKT and mTOR, thereby suppressing tumor growth in various cancers, including lung and gastric cancer.[1][2][3]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a critical role in inflammation and cancer. This compound can dampen this pathway by inhibiting the phosphorylation of kinases like p38, JNK, and ERK.[4]
-
Aldose Reductase (AR): As the first and rate-limiting enzyme in the polyol pathway, aldose reductase is a key target for preventing diabetic complications. This compound is a potent inhibitor of this enzyme.
-
Glucose-Regulated Protein 78 (GRP78): This endoplasmic reticulum (ER) chaperone is involved in protein folding and is often overexpressed in cancer cells, contributing to chemoresistance. This compound and its analog, neoisoliquiritigenin, have been found to directly target GRP78, inhibiting its activity and sensitizing cancer cells to chemotherapy.[5][6][7]
Methodologies for Validating Protein-Ligand Binding
Validating the interaction between a small molecule like this compound and its protein target can be approached through indirect, cell-based methods that measure downstream effects, or direct biophysical assays that confirm physical binding.
Indirect Validation: Western Blotting
Western blotting is a widely used technique to measure changes in protein expression and post-translational modifications, such as phosphorylation, within a cell after treatment with a compound. For this compound, it is frequently used to demonstrate inhibition of signaling pathways like PI3K/AKT and MAPK. A reduction in the phosphorylated forms of proteins such as AKT, mTOR, or p38 MAPK suggests that this compound is acting on an upstream target in the pathway.[1][2]
Experimental Protocol: Western Blot for p-AKT Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., A549 lung cancer cells) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit to ensure equal loading.[2]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-AKT, anti-total-AKT) and a loading control (e.g., anti-β-tubulin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated protein to the total protein and the loading control.
Caption: Workflow for Western Blot Analysis.
Direct Validation: Biophysical Assays
Direct binding assays provide conclusive evidence of a physical interaction between a ligand and a protein and can quantify the affinity and kinetics of this interaction.
SPR is a label-free optical technique that measures real-time binding events between an analyte in solution and a ligand immobilized on a sensor chip. It is a powerful tool for determining association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD), which is a measure of binding affinity. SPR has been successfully used to confirm the direct binding of this compound to targets like MAPK1 and NPC1L1.[8][9]
Experimental Protocol: General SPR Analysis
-
Chip Preparation: Activate a sensor chip (e.g., CM5) surface.
-
Ligand Immobilization: Covalently immobilize the purified target protein onto the sensor chip surface using standard amine coupling chemistry. A reference channel is typically prepared without the protein to subtract non-specific binding signals.[9]
-
Analyte Injection: Prepare a series of concentrations of this compound in a suitable running buffer. Inject the different concentrations over the immobilized protein surface at a constant flow rate.
-
Data Collection: Monitor the change in the refractive index at the surface, which is proportional to the mass change as this compound binds to the protein. This generates a sensorgram showing the association phase during injection and the dissociation phase during buffer flow.
-
Regeneration: After each cycle, inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the affinity (KD).[9]
Caption: General Workflow for SPR Analysis.
ITC is considered the gold standard for measuring binding thermodynamics.[10][11] It directly measures the heat released or absorbed during a binding event. By titrating a ligand into a solution containing a protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single label-free experiment.[12][13] This provides a complete thermodynamic profile of the interaction.
Comparative Analysis of Inhibitory Potency
To contextualize the efficacy of this compound, its inhibitory concentrations (IC50) or binding affinities (KD) can be compared to other known inhibitors targeting the same proteins.
Table 1: Comparison of Aldose Reductase Inhibitors
| Compound | IC50 Value | Source Organism/Assay Condition | Reference |
| Isoliquiritigenin | 0.32 µM | Rat Lens, DL-glyceraldehyde substrate | [14] |
| Sorbinil | 0.4 - 1.4 µM | Bovine Lens, Glucose substrate | [15] |
| Statil (ICI 128,436) | 26 - 71 nM | Bovine Lens, Glucose substrate | [15] |
| Epalrestat | 0.012 µM | Not Specified | [16] |
| Tolrestat | 0.015 µM | Not Specified | [16] |
Table 2: Comparison of PI3K Pathway Inhibitors
| Compound | Target Isoform(s) | IC50 Value | Reference |
| Isoliquiritigenin | PI3K/AKT Pathway | (Inhibits phosphorylation, direct IC50 not typically reported) | [1][2] |
| Buparlisib (BKM120) | p110α/β/δ/γ | 52/166/116/262 nM | [17] |
| Idelalisib | p110δ | 2.5 nM | [18] |
| GNE-477 | PI3Kα / mTOR | 4 nM / 21 nM | [19] |
| Pilaralisib (XL147) | p110α/δ/γ | 39/36/23 nM | [20] |
Table 3: Comparison of MAPK Pathway Inhibitors
| Compound | Target(s) | IC50 Value | Reference |
| Isoliquiritigenin | MAPK Pathway | (Inhibits phosphorylation, direct IC50 not typically reported) | [4] |
| Binimetinib | MEK1/2 | 12 nM | [21] |
| Darizmetinib | MKK4 (MEK4) | 20 nM | [21] |
| PD-98059 | MEK1 | 2-7 µM | [22] |
Signaling Pathway Diagrams
Caption: PI3K/AKT/mTOR Pathway Inhibition.
Caption: MAPK Pathway Inhibition.
Conclusion
The validation of this compound's binding to specific protein targets is supported by a combination of indirect cellular assays and direct biophysical measurements. While methods like Western blotting are invaluable for demonstrating the downstream functional consequences of target engagement in a cellular context, techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry are essential for confirming direct physical interaction and quantifying binding affinity.
The comparative data presented in this guide highlight that this compound exhibits potent inhibitory activity against targets like aldose reductase, comparable to some synthetic drugs. For pathway-related targets such as PI3K and MAPK, this compound effectively modulates their activity, though direct enzymatic IC50 values are less commonly reported than for specific enzyme inhibitors. A multi-faceted approach, combining cellular, biophysical, and proteomic methods, is critical for comprehensively validating the molecular targets of this compound and substantiating its development as a potential therapeutic agent.
References
- 1. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoliquiritigenin inhibits the proliferation, migration and metastasis of Hep3B cells via suppressing cyclin D1 and PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoliquiritigenin Exhibits Anti-Inflammatory Responses in Acute Lung Injury by Covalently Binding to the Myeloid Differentiation Protein-2 Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neoisoliquiritigenin Inhibits Tumor Progression by Targeting GRP78-β- catenin Signaling in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitory Effect of Isoliquiritigenin in Niemann-Pick C1-Like 1-Mediated Cholesterol Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of aldose reductase inhibitors in vitro. Effects of enzyme purification and substrate type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 20. selleckchem.com [selleckchem.com]
- 21. MEK(MAP2K) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Isoliquiritin Quantification: A Cross-Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of isoliquiritin, a bioactive flavonoid found in licorice and other plants. The focus is on the cross-validation parameters that ensure the reliability, accuracy, and robustness of these methods. This document adheres to the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[1][2][3][4][5]
Introduction to this compound and the Need for Validated Quantification
This compound and its aglycone, isoliquiritigenin, are chalcones that have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts, dietary supplements, and biological samples (e.g., plasma), is crucial for quality control, pharmacokinetic studies, and drug development.
Cross-validation of analytical methods is the process of demonstrating that a particular method is suitable for its intended purpose by comparing its performance characteristics with those of other established methods. This guide will compare High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound.
Comparative Analysis of Analytical Methods
The following tables summarize the key performance parameters of HPLC, UHPLC-MS, and LC-MS/MS methods for this compound quantification based on published data. It is important to note that these values are derived from different studies and a direct head-to-head comparison in a single study is not available in the reviewed literature.
Table 1: Comparison of Chromatographic Conditions
| Parameter | HPLC-UV | UHPLC-MS/MS | LC-MS/MS |
| Column | Diamonsil C18 (150 × 4.6 mm; 5 μm)[6] | Not specified in abstracts | Agilent Zorbax SB-C18 (4.6 × 150 mm, 5 μm)[7] |
| Mobile Phase | Water (containing 0.1% phosphoric acid) : Acetonitrile (72:28, v/v)[6] | Gradient elution with 0.1% formic acid in water and methanol[7] | Gradient elution with 0.1% formic acid in water and methanol[7] |
| Flow Rate | 1.0 mL/min[6] | Not specified in abstracts | 1.0 mL/min[7] |
| Detection | UV at 360 nm[6] | MS/MS[8] | MS/MS[7] |
| Run Time | Not specified in abstracts | 15 min[8] | 12 min[7] |
Table 2: Comparison of Method Validation Parameters
| Parameter | HPLC-UV | UHPLC-MS/MS | LC-MS/MS |
| Linearity Range | 0.075–4.80 μg/mL[6] | Not specified in abstracts | 0.001–4.000 μg/mL[7] |
| Correlation Coefficient (r) | 0.9968[6] | >0.998[7] | >0.998[7] |
| Limit of Quantification (LOQ) | 0.075 μg/mL[6] | Not specified in abstracts | Not specified in abstracts |
| Precision (%RSD) | <15%[6] | Not specified in abstracts | Acceptable[7] |
| Accuracy (%Recovery) | Not specified in abstracts | Acceptable[7] | Acceptable[7] |
Experimental Protocols
HPLC-UV Method for this compound in Rat Plasma[6]
-
Sample Preparation:
-
Precipitate protein in plasma samples with acetonitrile.
-
Use chloroform to separate lipid-soluble impurities and remove acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Diamonsil C18 (150 × 4.6 mm; 5 μm).
-
Mobile Phase: A mixture of water (containing 0.1% phosphoric acid) and acetonitrile (72:28, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 360 nm.
-
-
Validation Parameters:
-
Linearity: Assessed over a concentration range of 0.075–4.80 μg/mL.
-
Lower Limit of Quantification (LLOQ): Determined to be 0.075 μg/mL.
-
Precision and Accuracy: Intra- and inter-day precision and accuracy were within 15%.
-
Recovery: The average extraction recovery was over 80%.
-
UHPLC-MS/MS Method for this compound in Licorice[8]
-
Sample Preparation:
-
Details on the specific extraction method for licorice samples were not provided in the abstract.
-
-
Chromatographic Conditions:
-
System: Ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS).
-
Run Time: 15 minutes.
-
-
Method Validation:
-
The method was validated for selectivity, sensitivity, linearity, accuracy, precision, and stability.
-
The use of standard addition was employed to correct for matrix effects.
-
LC-MS/MS Method for this compound in Rat Plasma[7]
-
Sample Preparation:
-
The abstract does not detail the sample preparation steps.
-
-
Chromatographic Conditions:
-
System: Agilent 6460 LC-MS/MS system.
-
Column: Agilent Zorbax SB-C18 (4.6 × 150 mm, 5 μm).
-
Mobile Phase: Gradient elution with a mobile phase composed of 0.1% formic acid aqueous solution and methanol.
-
Flow Rate: 1.0 mL/min.
-
Run Time: 12 minutes.
-
-
Validation Parameters:
-
Linearity: The calibration curve showed good linearity in the concentration range of 0.001 to 4.000 μg/mL.
-
Correlation Coefficient (r): >0.998.
-
Precision, Accuracy, Recovery, and Stability: All were deemed acceptable.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for this compound quantification by HPLC-UV.
Caption: General experimental workflow for this compound quantification by LC-MS/MS.
Caption: Logical flow for the cross-validation of analytical methods.
Discussion and Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the study.
-
HPLC-UV is a robust and widely available technique that is suitable for quality control of raw materials and finished products where the concentration of this compound is relatively high.[6] Its lower sensitivity compared to MS-based methods may be a limitation for samples with low analyte concentrations, such as in pharmacokinetic studies.
-
UHPLC-MS/MS offers significantly shorter analysis times compared to traditional HPLC, which is advantageous for high-throughput screening.[8] The use of mass spectrometry provides higher selectivity and sensitivity, allowing for accurate quantification in complex matrices like plant extracts.
-
LC-MS/MS provides the highest sensitivity and specificity, making it the gold standard for bioanalytical studies, such as pharmacokinetics, where very low concentrations of the analyte need to be measured in complex biological fluids.[7]
Recommendation: For routine quality control of licorice extracts and supplements, a validated HPLC-UV method may be sufficient. For research and development, particularly for pharmacokinetic studies and the analysis of complex formulations, a more sensitive and selective method like UHPLC-MS/MS or LC-MS/MS is recommended. The cross-validation of methods is essential when transferring methods between laboratories or when updating from an older technology to a newer one, ensuring consistency and reliability of results. Future studies should aim to perform a direct comparative cross-validation of these methods using a single set of standardized samples to provide a more definitive comparison of their performance.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. HPLC Method Determination of this compound Apioside and this compound in Rat Plasma for Application in Pharmacokinetic Study after an Oral Administration of Zhigancao Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The application of HPLC-MS/MS to studies of pharmacokinetics and interconversion of isoliquiritigenin and neoisoliquiritigenin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Chemical Standardization of Licorice Raw Materials and Dietary Supplements Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Isoliquiritigenin's Impact on Cellular Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isoliquiritigenin (ISL), a chalcone flavonoid primarily found in licorice root, has garnered significant attention for its diverse pharmacological activities, including potent anti-tumor effects. A growing body of evidence suggests that ISL's therapeutic potential is intricately linked to its ability to reprogram cellular metabolism, particularly in cancer cells. This guide provides a comparative analysis of the metabolic alterations induced by ISL treatment, supported by experimental data, detailed protocols, and visualizations of the key signaling pathways involved.
Quantitative Metabolic Alterations in ISL-Treated Cells
Recent studies have begun to quantify the metabolic shifts that occur in cancer cells following treatment with isoliquiritigenin. A notable study on human melanoma A375 cells demonstrated that ISL significantly curtails the Warburg effect, a hallmark of cancer metabolism characterized by increased glycolysis even in the presence of oxygen.[1][2] This is evidenced by a marked reduction in glucose uptake and lactate secretion, key indicators of glycolytic activity.
| Metabolic Parameter | Control | Isoliquiritigenin (15 µg/ml) | % Change | Cell Line | Reference |
| Glucose Uptake | Normalized to 100% | Significantly Decreased | ↓ | A375 Melanoma | [1] |
| Lactate Release | Normalized to 100% | Significantly Decreased | ↓ | A375 Melanoma | [1] |
Table 1: Quantitative analysis of metabolic changes in A375 melanoma cells treated with Isoliquiritigenin for 24 hours. The data, derived from graphical representations in the cited study, shows a significant decrease in both glucose uptake and lactate release upon ISL treatment, indicating a suppression of aerobic glycolysis.
Core Signaling Pathways Modulated by Isoliquiritigenin
Isoliquiritigenin exerts its metabolic reprogramming effects by modulating several key signaling pathways that are often dysregulated in cancer. The PI3K/AKT/mTOR and the related mTORC2-AKT-GSK3β signaling cascades are central to these effects.
The PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell proliferation, survival, and metabolism.[3][4][5][6] In many cancers, this pathway is hyperactivated, promoting anabolic processes and nutrient uptake. Isoliquiritigenin has been shown to inhibit this pathway in various cancer cell lines, including ovarian and gastric cancer cells.[4][5] This inhibition leads to a downstream reduction in protein synthesis and cell growth, contributing to the observed anti-tumor effects.
Figure 1. Isoliquiritigenin's inhibition of the PI3K/AKT/mTOR pathway.
The mTORC2-AKT-GSK3β Signaling Pathway
A more specific mechanism of action has been elucidated in melanoma cells, involving the mTOR Complex 2 (mTORC2). Isoliquiritigenin treatment was found to decrease the protein expression levels of key components of the mTORC2-AKT-GSK3β signaling pathway.[1][2] This pathway is instrumental in regulating glucose metabolism. By inhibiting this cascade, ISL leads to a reduction in glycolysis, as evidenced by the decreased glucose uptake and lactate production in A375 melanoma cells.[1]
Figure 2. ISL's inhibitory effect on the mTORC2-AKT-GSK3β pathway and glycolysis.
Experimental Protocols
To facilitate the replication and further investigation of these findings, a generalized experimental protocol for comparative metabolomics of cells treated with isoliquiritigenin is provided below. This protocol is a composite based on standard methodologies in the field.
Cell Culture and Isoliquiritigenin Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., A375 melanoma cells) in appropriate culture dishes and allow them to adhere and reach a predetermined confluency (typically 60-70%).
-
ISL Preparation: Prepare a stock solution of isoliquiritigenin in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (medium with DMSO) should be prepared in parallel.
-
Treatment: Replace the culture medium with the ISL-containing medium or the vehicle control medium. Incubate the cells for the desired duration (e.g., 24 hours).
Metabolite Extraction
-
Washing: After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Metabolism Quenching: To halt metabolic activity, add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v), to the culture dish.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 g) at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites for subsequent analysis.
LC-MS Based Metabolomic Analysis
-
Chromatographic Separation: Inject the metabolite extract into a liquid chromatography (LC) system, typically a UHPLC system, equipped with a suitable column (e.g., C18) for reverse-phase chromatography. A gradient elution with solvents such as water with formic acid and acetonitrile with formic acid is commonly used.
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for the detection and quantification of metabolites.
-
Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Analysis: Process the raw data using specialized software for peak picking, alignment, and normalization. Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite library or by tandem mass spectrometry (MS/MS) fragmentation patterns.
Figure 3. A generalized experimental workflow for comparative metabolomics.
Conclusion
Isoliquiritigenin demonstrates a clear capacity to modulate cellular metabolism, particularly in cancer cells, by inhibiting key signaling pathways such as PI3K/AKT/mTOR and mTORC2-AKT-GSK3β. The resulting suppression of aerobic glycolysis, as evidenced by reduced glucose uptake and lactate secretion, underscores a significant mechanism of its anti-tumor activity. Further comprehensive metabolomic studies are warranted to fully elucidate the broader metabolic consequences of ISL treatment and to identify additional therapeutic targets. The protocols and pathways detailed in this guide provide a foundational framework for researchers to build upon in their investigation of this promising natural compound.
References
- 1. Reprogramming induced by isoliquiritigenin diminishes melanoma cachexia through mTORC2-AKT-GSK3β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming induced by isoliquiritigenin diminishes melanoma cachexia through mTORC2-AKT-GSK3β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of isoliquiritigenin on ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoliquiritigenin inhibits proliferation and metastasis of MKN28 gastric cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Isoliquiritin vs. Its Aglycone Isoliquiritigenin: A Comparative Guide for Researchers
A comprehensive analysis of the biological activities of the flavonoid glycoside isoliquiritin and its aglycone isoliquiritigenin, providing researchers, scientists, and drug development professionals with a comparative guide to their performance in key biological assays.
This compound, a flavonoid glycoside found in licorice root, and its aglycone form, isoliquiritigenin, have garnered significant attention in the scientific community for their diverse pharmacological properties. This guide provides a detailed comparison of their efficacy in anticancer, anti-inflammatory, antioxidant, and neuroprotective assays, supported by experimental data and detailed protocols to aid in research and development. The evidence largely suggests that the aglycone, isoliquiritigenin, often exhibits more potent biological activity than its glycosidic counterpart. This is likely due to the increased bioavailability and ability of the aglycone to interact more readily with cellular targets.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data from various studies, comparing the efficacy of this compound and isoliquiritigenin in different biological assays.
Table 1: Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Isoliquiritigenin | Hela (Cervical Cancer) | MTT Assay | 126.5 µM | [1][2] |
| Isoliquiritigenin Derivative (Compound 9) | Hela (Cervical Cancer) | MTT Assay | 14.36 µM | [1][2] |
| Isoliquiritigenin | PC-3M (Prostate Cancer) | MTT Assay | 87.5 µM | [2] |
Table 2: Anti-Inflammatory Activity
| Compound | Assay | Parameter Measured | IC50 Value | Reference |
| Isoliquiritigenin | LPS-stimulated RAW 264.7 macrophages | NO Production | Not explicitly stated, but showed dose-dependent inhibition | [3][4] |
| This compound | - | - | Data not available | - |
Note: One study demonstrated that isoliquiritigenin strongly inhibited the activation of NF-κB p65 and AP-1 in macrophages, whereas liquiritigenin (a related flavanone) had less pronounced effects.[5]
Table 3: Antioxidant Activity
| Compound | Assay | EC50/IC50 Value | Reference |
| This compound | DPPH Scavenging | EC50 = 0.238 mg DW/mL | |
| Isoliquiritigenin | DPPH Scavenging | Data not available for direct comparison | |
| This compound | MAO-B Inhibition | IC50 = 0.035 µg DW/mL | |
| This compound | AChE Inhibition | IC50 = 0.039 mg DW/mL |
Table 4: Neuroprotective Activity
| Compound | Assay Model | Effect | Reference |
| Isoliquiritigenin | Glutamate-induced HT22 cell death | Showed neuroprotective effects | [6] |
| Isoliquiritigenin Metabolite (Butein) | Glutamate-induced HT22 cell death | Better neuroprotective effects than isoliquiritigenin | [6] |
| This compound | - | Data not available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or isoliquiritigenin and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
NF-κB Luciferase Reporter Assay for Anti-Inflammatory Activity
Objective: To measure the inhibition of NF-κB signaling pathway activation by a compound.
Principle: This assay utilizes a reporter gene (luciferase) under the control of a promoter containing NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Procedure:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: Pre-treat the transfected cells with different concentrations of this compound or isoliquiritigenin for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to activate the NF-κB pathway.
-
Cell Lysis: After a defined incubation period (e.g., 6-24 hours), lyse the cells using a lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition of NF-κB activation compared to the stimulated, untreated control.
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To evaluate the free radical scavenging capacity of a compound.
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound and isoliquiritigenin in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add a specific volume of the sample solution to a DPPH solution in the same solvent.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Glutamate-Induced Excitotoxicity Assay for Neuroprotective Activity
Objective: To assess the ability of a compound to protect neuronal cells from glutamate-induced cell death.
Principle: Excessive glutamate can lead to neuronal cell death through a process called excitotoxicity, which involves the overactivation of glutamate receptors. This assay measures the viability of neuronal cells after exposure to high concentrations of glutamate in the presence or absence of the test compound.
Procedure:
-
Cell Culture: Culture neuronal cells (e.g., HT22 or primary cortical neurons) in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or isoliquiritigenin for a specific duration (e.g., 2-24 hours).
-
Glutamate Exposure: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for a defined period (e.g., 12-24 hours).
-
Cell Viability Assessment: Measure cell viability using methods such as the MTT assay, LDH release assay (measuring membrane integrity), or by counting viable cells after staining with trypan blue.
-
Data Analysis: Compare the viability of cells treated with the compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
Signaling Pathways and Mechanisms of Action
Isoliquiritigenin
Isoliquiritigenin exerts its biological effects by modulating multiple signaling pathways. In cancer cells, it has been shown to inhibit the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and induction of apoptosis.[7][8] It also suppresses the VEGF/VEGFR-2 signaling pathway, thereby inhibiting angiogenesis.[9] Furthermore, isoliquiritigenin can induce apoptosis by activating the p53 pathway and downregulating anti-apoptotic proteins.[10] In the context of inflammation, isoliquiritigenin inhibits the NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory mediators.[11][12][13]
Caption: Anticancer signaling pathways modulated by Isoliquiritigenin.
This compound
The detailed signaling pathways modulated by this compound are less extensively studied compared to its aglycone. However, it is understood that this compound can be hydrolyzed to isoliquiritigenin in vivo, suggesting that its biological activities may, at least in part, be mediated through its conversion to the more active aglycone. One study indicates that a combination of liquiritin, this compound, and isoliquiritigenin can induce apoptosis in lung cancer cells by upregulating p53 and p21.[10]
Caption: Proposed mechanism of action for this compound.
Conclusion
The available evidence strongly indicates that isoliquiritigenin is a more potent bioactive compound than its glycoside, this compound, across a range of biological assays. This is likely attributable to its greater bioavailability and direct interaction with cellular targets. However, further head-to-head comparative studies with quantitative endpoints are necessary to fully elucidate the differences in their potency and efficacy. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research in this area and aid in the development of new therapeutic agents based on these promising natural compounds. Researchers are encouraged to consider the potential for in vivo conversion of this compound to isoliquiritigenin when designing and interpreting their experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The comparison of neuroprotective effects of isoliquiritigenin and its Phase I metabolites against glutamate-induced HT22 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway | PLOS One [journals.plos.org]
- 10. Combination of liquiritin, this compound and isoliquirigenin induce apoptotic cell death through upregulating p53 and p21 in the A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoliquiritigenin Activates Nuclear Factor Erythroid-2 Related Factor 2 to Suppress the NOD-Like Receptor Protein 3 Inflammasome and Inhibits the NF-κB Pathway in Macrophages and in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Isoliquiritin
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance for the safe and compliant disposal of Isoliquiritin, a flavonoid compound utilized in various research applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental impact. The information herein is intended for researchers, scientists, and drug development professionals.
I. Understanding the Hazards
This compound presents specific hazards that necessitate careful handling and disposal. According to its Safety Data Sheet (SDS), this compound is classified as:
-
Acutely toxic if swallowed (Oral, Category 4).[1]
-
Very toxic to aquatic life with long-lasting effects (Acute and Chronic Aquatic Toxicity, Category 1).[1]
These classifications underscore the importance of preventing its release into the environment and avoiding accidental ingestion.
II. Quantitative Hazard Data
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | [1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [1] |
III. Prohibited Disposal Methods
Under no circumstances should this compound or its containers be disposed of via the following methods:
-
Drain Disposal: Due to its high aquatic toxicity, disposing of this compound down the sink can cause significant harm to aquatic ecosystems.
-
Regular Trash Disposal: this compound is not to be disposed of in general waste streams.[2] Empty containers must also be managed as hazardous waste unless properly decontaminated.[3]
IV. Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the proper disposal of this compound waste. This procedure is designed to comply with general laboratory chemical waste management guidelines.[4][5][6]
Step 1: Waste Segregation
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the compound in a designated, compatible hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, designated hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
Step 2: Container Management
-
Compatibility: Use containers made of materials compatible with this compound. While the MSDS does not specify incompatible materials for storage, it is good practice to use chemically resistant containers such as high-density polyethylene (HDPE) or glass.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings (e.g., "Acutely Toxic," "Environmental Hazard").
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[6]
Step 3: Storage
-
Designated Area: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.[5][6]
-
Secondary Containment: Place waste containers in secondary containment (e.g., a spill tray) to prevent the spread of material in case of a leak.
-
Incompatibles: Store this compound waste away from strong acids/alkalis and strong oxidizing/reducing agents.[1]
Step 4: Disposal Request
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically 9-12 months), contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal at an approved waste disposal plant.[1][5]
V. Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
VI. Signaling Pathway for Environmental Hazard
The following diagram illustrates the logical relationship between the properties of this compound and its classification as an environmental hazard, necessitating specialized disposal.
Caption: Logical pathway from this compound's properties to disposal requirements.
References
- 1. This compound|5041-81-6|MSDS [dcchemicals.com]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Isoliquiritin
Essential Safety and Handling Guide for Isoliquiritin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It includes detailed operational and disposal plans to ensure the safe and effective use of this compound in research and development.
Personal Protective Equipment (PPE) and Handling
When working with this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE and handling precautions.
| Operation | Required Personal Protective Equipment | Handling Precautions |
| Weighing and Preparing Solutions | - Nitrile gloves- Safety glasses with side shields or safety goggles- Lab coat- N95 respirator (if not handled in a fume hood) | - Handle in a well-ventilated area, preferably in a chemical fume hood.- Avoid generating dust.- Wash hands thoroughly after handling. |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Lab coat- Safety glasses | - Use sterile techniques in a biological safety cabinet.- Avoid creating aerosols.- Decontaminate work surfaces after use. |
| Storage | - Standard laboratory attire | - Store in a tightly sealed container.- Keep in a cool, dry, and well-ventilated place.- Protect from light. |
Hazard Identification and Safety Summary
This compound, while having a low acute toxicity profile based on available data for related compounds, requires careful handling due to its potential for skin and eye irritation.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritant (Category 2) | ! | Warning | Causes skin irritation. |
| Eye Irritant (Category 2A) | ! | Warning | Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | ! | Warning | May cause respiratory irritation. |
Quantitative Toxicity Data
| Compound/Extract | Route of Administration | Species | Dose/Concentration | Observed Effects |
| Licorice Root Extract | Oral | Mice | 2,000 mg/kg | No signs of toxicity or mortality observed.[1] |
| Glycyrrhiza glabra hydromethanolic root extract | Intraperitoneal | Mice | 833.3 mg/kg | LD50 determined by the "Arithmetic method of Karber".[2] |
| Glycyrrhiza new variety (WG) extract | Oral | Rats | 5,000 mg/kg/day | No-observed-adverse-effect level (NOAEL) over a 13-week study.[3] |
Experimental Protocols
Preparation of this compound Stock Solution for Cell Culture
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipette and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 418.39 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.01 mol/L * 0.001 L * 418.39 g/mol = 0.0041839 g = 4.18 mg
-
-
-
Weigh the this compound:
-
In a chemical fume hood, carefully weigh out 4.18 mg of this compound powder into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube until the powder is completely dissolved. The solution should be clear.
-
-
Sterilization and Storage:
-
The DMSO stock solution is considered sterile. No further filtration is required.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
-
Cell Viability (MTT) Assay Protocol with this compound
This protocol describes how to perform an MTT assay to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette and sterile tips
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Operational and Disposal Plans
Spill Cleanup Procedure
In the event of an this compound spill, follow these steps to ensure safe cleanup:
-
Evacuate and Ventilate:
-
Immediately alert others in the area and evacuate if necessary.
-
Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.
-
-
Wear Appropriate PPE:
-
Don a lab coat, nitrile gloves, and safety goggles before cleaning the spill.
-
-
Contain the Spill:
-
For a solid spill, gently cover it with a damp paper towel to avoid raising dust.
-
For a liquid spill, contain it with an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).
-
-
Clean the Spill:
-
Carefully scoop up the absorbed material or the damp paper towel with the solid spill into a labeled hazardous waste container.
-
Clean the spill area with a detergent solution and then wipe it down with 70% ethanol.
-
-
Dispose of Waste:
-
All contaminated materials, including gloves and absorbent pads, must be placed in a sealed, labeled hazardous waste container.
-
-
Report the Incident:
-
Report the spill to your laboratory supervisor and follow your institution's incident reporting procedures.
-
Waste Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, paper towels, and plasticware, in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste, including unused solutions and cell culture medium containing this compound, in a labeled, leak-proof hazardous waste container.
-
Do not pour this compound waste down the drain.
-
-
Empty Containers:
-
Rinse empty this compound containers three times with a suitable solvent (e.g., ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle, as per your institution's guidelines.
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound, as described in the scientific literature.
Caption: this compound induces apoptosis and cell cycle arrest via the p53/p21 pathway.
Caption: this compound exerts antioxidant effects by activating the Nrf2 signaling pathway.
Caption: this compound inhibits angiogenesis by targeting the VEGF/VEGFR-2 signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
